1,4-Dichloro-2-methylbutane
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
1,4-dichloro-2-methylbutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10Cl2/c1-5(4-7)2-3-6/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSZUUNUORQHDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCl)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337659, DTXSID20870707 | |
| Record name | 1,4-Dichloro-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CERAPP_54657 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623-34-7 | |
| Record name | 1,4-Dichloro-2-methylbutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=623-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dichloro-2-methylbutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,4-Dichloro-2-methylbutane for Advanced Research Applications
This guide provides a comprehensive technical overview of 1,4-dichloro-2-methylbutane (CAS No. 623-34-7), tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into its chemical and physical properties, explore logical synthesis pathways, discuss its reactivity with a focus on its utility as a synthetic building block, and provide essential safety and handling protocols. The overarching goal is to equip the reader with the expert insights necessary to effectively and safely utilize this versatile dichloroalkane in a research and development setting.
Core Identification and Molecular Characteristics
This compound is a halogenated hydrocarbon featuring a five-carbon chain with chlorine atoms at the 1 and 4 positions and a methyl group at the 2 position.[1][2][3] This structure, particularly the presence of two reactive chloro groups, makes it a valuable bifunctional alkylating agent and a precursor for the synthesis of various heterocyclic and acyclic compounds.
CAS Number: 623-34-7[1][2][3][4]
Molecular Formula: C₅H₁₀Cl₂[3][4][5]
Canonical SMILES: CC(CCCl)CCl[3][5]
InChI Key: OUSZUUNUORQHDW-UHFFFAOYSA-N[4]
Molecular Structure Visualization
Caption: 2D structure of this compound.
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design, particularly for reaction setup, purification, and storage.
Table of Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 141.04 g/mol | [2][3][5] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Boiling Point | ~149.59 - 171 °C (estimated) | [2][3] |
| Density | ~1.10 g/cm³ | [3] |
| Refractive Index | ~1.464 | [2][3] |
| LogP | ~2.6 | [3][5] |
| Solubility | Soluble in organic solvents like DMSO and Methanol; slightly soluble in water. | [7] |
Spectroscopic Data
-
Mass Spectrometry (MS): The NIST WebBook provides mass spectral data obtained by electron ionization.[4][8] Key fragmentation patterns would involve the loss of chlorine atoms and cleavage of the carbon chain.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong C-H stretching and bending vibrations. The C-Cl stretching vibrations would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be complex due to the chirality at the second carbon. One would expect distinct signals for the methyl group (a doublet), the methine proton, and the various methylene protons, all coupled to each other. The protons on carbons adjacent to the chlorine atoms would be deshielded and appear at a higher chemical shift.
-
¹³C NMR: The carbon NMR spectrum is predicted to show five distinct signals, corresponding to the five unique carbon atoms in the molecule. The carbons bonded to chlorine (C1 and C4) would be significantly downfield due to the electronegativity of the chlorine atoms.
-
Synthesis and Manufacturing
From a strategic synthesis perspective, a plausible and industrially scalable route to this compound can be envisioned starting from isoprene, a readily available feedstock. This process involves a chlorohydrination reaction, which is a common method for the functionalization of alkenes.
Proposed Synthesis Workflow
References
- 1. CAS 623-34-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Page loading... [guidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 5. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0589314A1 - Process for the preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran - Google Patents [patents.google.com]
- 7. theclinivex.com [theclinivex.com]
- 8. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
An In-Depth Technical Guide to 1,4-Dichloro-2-methylbutane for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the physical and chemical properties of 1,4-dichloro-2-methylbutane (CAS No. 623-34-7), a halogenated hydrocarbon of interest in synthetic organic chemistry and as a potential building block in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its characteristics, synthesis, analysis, and safe handling.
Core Molecular and Physical Properties
This compound is a dichlorinated derivative of isopentane. Its core structure consists of a four-carbon chain with chlorine atoms at positions 1 and 4, and a methyl group at position 2. This structure gives rise to its specific physicochemical properties, which are crucial for its application in chemical synthesis.
Table 1: Key Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₀Cl₂ | [1][2] |
| Molecular Weight | 141.04 g/mol | [1][2] |
| CAS Number | 623-34-7 | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | Colorless to pale yellow liquid (at room temperature) | [4] |
| Boiling Point | 171 °C (estimated) | [2] |
| Melting Point | -75.05 °C (estimated) | [2] |
| Density | 1.100 g/cm³ (estimate) | [2] |
| Refractive Index | 1.4640 (estimate) | [2] |
| Solubility | Soluble in organic solvents | [4] |
Synthesis and Purification
The primary route for the synthesis of this compound involves the hydrochlorination of isoprene. This electrophilic addition reaction proceeds through a carbocation intermediate, leading to the formation of a mixture of chlorinated products. The regioselectivity of the reaction can be influenced by the reaction conditions.
Conceptual Synthesis Workflow
The synthesis of this compound from isoprene and hydrogen chloride can be conceptualized as a multi-step process involving the reaction, neutralization, and purification of the product.
References
Synthesis and structural formula of 1,4-dichloro-2-methylbutane
An In-depth Technical Guide to the Synthesis and Characterization of 1,4-Dichloro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 623-34-7), a halogenated alkane with applications as an intermediate in organic synthesis.[1] The document details its chemical and physical properties, outlines a robust synthetic methodology grounded in established chemical principles, discusses structural elucidation through modern spectroscopic techniques, and provides essential safety and handling protocols. The synthesis section offers a detailed, step-by-step protocol for the conversion of 2-methyl-1,4-butanediol to the target compound using thionyl chloride, including an in-depth explanation of the reaction mechanism and experimental causality. This guide is intended to serve as an authoritative resource for chemists and drug development professionals engaged in the synthesis and utilization of chlorinated intermediates.
Introduction and Physicochemical Properties
This compound is a dichlorinated derivative of pentane. Its structure, featuring two chlorine atoms at the 1 and 4 positions and a methyl group at the 2 position, makes it a versatile building block in synthetic chemistry. The differential reactivity of the primary (C1) and secondary (C4, although attached to a primary carbon, its environment is different from C1) chlorine atoms can be exploited for sequential nucleophilic substitution reactions.
Structural Formula and Identifiers
The structural and molecular identity of this compound is established by several key identifiers.
-
IUPAC Name: this compound[2]
Figure 1: Structural Formula of this compound
Caption: 2D representation of the this compound molecule.
Physical and Chemical Properties
The known physical properties are summarized in the table below. These values are critical for designing purification procedures, such as distillation, and for understanding the compound's behavior in various solvent systems.
| Property | Value | Source |
| Boiling Point | 149.59°C (estimate) | [4] |
| Density | 1.1000 g/cm³ | [4] |
| Refractive Index | 1.4640 | [4] |
| LogP (Octanol/Water) | 2.49 (estimate) | [4] |
| Exact Mass | 140.0159557 Da | [4][5] |
| Rotatable Bond Count | 3 | [4] |
Synthesis of this compound
The most direct and reliable method for synthesizing this compound is through the dichlorination of the corresponding diol, 2-methyl-1,4-butanediol. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient nature of its byproducts.
Reaction Principle and Mechanism
The conversion of alcohols to alkyl chlorides using thionyl chloride is a classic nucleophilic substitution reaction.[6] The hydroxyl groups of the diol are poor leaving groups (OH⁻ is a strong base). Thionyl chloride converts them into chlorosulfite esters, which are excellent leaving groups. The reaction proceeds via an Sₙi (Substitution Nucleophilic internal) mechanism when conducted in the absence of a base, which typically results in retention of configuration. However, the inclusion of a base like pyridine alters the mechanism to a standard Sₙ2 pathway, leading to inversion of configuration. For the synthesis of an achiral molecule like this compound from an achiral precursor, the primary role of pyridine is to neutralize the HCl gas generated during the reaction, preventing potential acid-catalyzed side reactions.[7]
The overall reaction is: HOCH₂CH(CH₃)CH₂CH₂OH + 2 SOCl₂ → ClCH₂CH(CH₃)CH₂CH₂Cl + 2 SO₂ (g) + 2 HCl (g)
Caption: High-level overview of the synthesis of this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for converting diols to dichlorides.[7]
Materials and Equipment:
-
2-methyl-1,4-butanediol
-
Thionyl chloride (SOCl₂), redistilled
-
Pyridine, dry
-
Diethyl ether
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
500 mL three-necked round-bottom flask
-
Reflux condenser with a gas outlet/scrubber (for SO₂ and HCl)
-
Dropping funnel
-
Mechanical stirrer
-
Ice-water bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: Equip a 500 mL three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Connect the top of the condenser to a gas trap containing a sodium hydroxide solution to neutralize the evolved SO₂ and HCl gases.
-
Initial Charge: In the flask, place 2-methyl-1,4-butanediol (e.g., 0.5 mol) and dry pyridine (e.g., 0.08 mol).
-
Reagent Addition: Cool the flask in an ice-water bath. Add redistilled thionyl chloride (e.g., 1.2 mol, a slight excess) to the dropping funnel. Add the thionyl chloride dropwise to the vigorously stirred mixture in the flask. Maintain the internal temperature between 5-10°C throughout the addition. Causality: This slow, cooled addition is crucial to control the exothermic reaction and prevent unwanted side reactions.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to stand at room temperature overnight, with continuous stirring.
-
Reflux: The following day, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 3-4 hours to ensure the reaction goes to completion.
-
Work-up - Quenching: Cool the reaction mixture back to room temperature. Cautiously pour the mixture over crushed ice in a large beaker within a fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (e.g., 3 x 100 mL). Combine the organic extracts.
-
Washing: Wash the combined organic layer sequentially with:
-
10% sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid. Self-Validation: Vent the separatory funnel frequently as CO₂ gas will evolve.
-
Water (1 x 100 mL).
-
Saturated brine solution (1 x 100 mL) to aid in the removal of dissolved water.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate. Swirl and let it stand for 15-20 minutes. Filter the drying agent.
-
Solvent Removal: Remove the diethyl ether from the filtrate using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation. Collect the fraction at the appropriate boiling point and pressure.
Structural Characterization
Confirmation of the product's identity and purity is achieved through a combination of spectroscopic methods. While specific spectra for this exact compound are not widely published, the expected characteristics can be reliably predicted.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak (M⁺). A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺ in an approximate 9:6:1 ratio) would be definitive proof of a dichloro-compound. Fragmentation would likely involve the loss of HCl and cleavage at the branched methyl group.[2][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching and bending vibrations. The most informative signals would be the C-Cl stretching bands, typically found in the 600-800 cm⁻¹ region. The absence of a broad O-H stretch (around 3300 cm⁻¹) from the starting diol is a key indicator of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will provide a unique fingerprint. One would expect distinct signals for the methyl group (a doublet), the methine proton (a multiplet), and the various methylene protons (complex multiplets), with integrations corresponding to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum should show five distinct signals corresponding to the five carbon atoms in the molecule, confirming the absence of symmetry. The carbons bonded to chlorine will be shifted downfield.
-
Safety, Handling, and Storage
This compound, like other chlorinated hydrocarbons, must be handled with appropriate care.[1]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9] Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
First Aid:
-
Inhalation: Move the person to fresh air. Seek medical attention if you feel unwell.[9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water.[9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[9]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]
Conclusion
This guide has detailed the essential information for the synthesis and understanding of this compound. The provided protocol, based on the reliable chlorination of a diol with thionyl chloride, offers a clear and effective pathway for its preparation. Proper characterization and adherence to safety protocols are paramount for the successful and safe utilization of this versatile chemical intermediate in research and development.
References
- 1. CAS 623-34-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 3. This compound [stenutz.eu]
- 4. This compound|623-34-7|lookchem [lookchem.com]
- 5. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
- 8. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
Spectroscopic Characterization of 1,4-dichloro-2-methylbutane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic data for 1,4-dichloro-2-methylbutane (CAS No: 623-34-7), a halogenated alkane with applications in organic synthesis. As a key intermediate, understanding its structural features through modern analytical techniques is paramount for reaction monitoring, quality control, and mechanistic studies. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering expert interpretation and field-proven insights into the methodologies for data acquisition.
Molecular Structure and Properties
This compound possesses the chemical formula C₅H₁₀Cl₂ and a molecular weight of 141.04 g/mol . Its structure features a four-carbon chain with a methyl group at the second position and chlorine atoms at the first and fourth positions. This seemingly simple structure presents subtle complexities in its spectroscopic signatures, which this guide will elucidate.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀Cl₂ | |
| Molecular Weight | 141.04 g/mol | |
| CAS Number | 623-34-7 | |
| IUPAC Name | This compound |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is predicted to exhibit five distinct signals, corresponding to the five non-equivalent proton environments in the molecule. The electron-withdrawing effect of the chlorine atoms will cause protons on adjacent carbons to be deshielded, shifting their signals to a higher chemical shift (downfield).
| Signal | Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| a | -CH₃ | ~1.1 | Doublet | 3H |
| b | -CH(CH₃)- | ~2.0 | Multiplet | 1H |
| c | -CH₂-CH₂Cl | ~1.8, ~2.2 | Multiplet | 2H |
| d | -CH₂Cl (at C4) | ~3.6 | Triplet | 2H |
| e | -CH₂Cl (at C1) | ~3.5 | Doublet of doublets | 2H |
Interpretation of Predicted ¹H NMR Spectrum:
-
Signal a (-CH₃): The methyl protons are expected to appear as a doublet around 1.1 ppm due to coupling with the single proton on the adjacent methine group.
-
Signal b (-CH(CH₃)-): The methine proton will be a complex multiplet around 2.0 ppm due to coupling with the methyl protons and the two sets of methylene protons.
-
Signal c (-CH₂-CH₂Cl): These methylene protons are diastereotopic and will likely appear as two separate multiplets in the range of 1.8-2.2 ppm.
-
Signal d (-CH₂Cl at C4): The protons on the carbon adjacent to the chlorine at the C4 position will be significantly deshielded, appearing as a triplet around 3.6 ppm due to coupling with the adjacent methylene protons.
-
Signal e (-CH₂Cl at C1): These protons, also adjacent to a chlorine atom, are expected around 3.5 ppm. Their multiplicity will be a doublet of doublets due to coupling with the methine proton.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show five signals, as there are five chemically distinct carbon environments in the molecule. The carbons bonded to chlorine will be the most deshielded.
| Signal | Carbon Assignment | Predicted Chemical Shift (ppm) |
| 1 | -CH₃ | ~20 |
| 2 | -CH(CH₃)- | ~35 |
| 3 | -CH₂-CH₂Cl | ~40 |
| 4 | -CH₂Cl (at C4) | ~45 |
| 5 | -CH₂Cl (at C1) | ~50 |
Interpretation of Predicted ¹³C NMR Spectrum:
The chemical shifts are influenced by the electronegativity of the chlorine atoms. The carbons directly attached to chlorine (C1 and C4) are expected to resonate at the lowest field (highest ppm values). The methyl carbon (C5) will be the most shielded and appear at the highest field (lowest ppm value).
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring NMR spectra of a liquid sample like this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 10-12 ppm.
-
Use a 30-45 degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 0-220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons, though none are present in this molecule.
-
Acquire a larger number of scans (e.g., 128-1024) due to the low natural abundance of ¹³C.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Integrate the signals in the ¹H NMR spectrum.
Caption: General workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum
The IR spectrum of this compound is expected to be relatively simple, dominated by absorptions from C-H and C-Cl bonds.
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |
| 2960-2850 | C-H stretch (sp³) | Strong |
| 1470-1450 | C-H bend (CH₂) | Medium |
| 1380-1370 | C-H bend (CH₃) | Medium |
| 800-600 | C-Cl stretch | Strong |
Interpretation of Predicted IR Spectrum:
-
C-H Stretching: A strong, complex band in the 2850-2960 cm⁻¹ region is characteristic of sp³ C-H stretching vibrations from the methyl and methylene groups.
-
C-H Bending: Absorptions in the 1370-1470 cm⁻¹ region correspond to the bending vibrations of the C-H bonds.
-
C-Cl Stretching: A strong absorption in the fingerprint region, typically between 600 and 800 cm⁻¹, is indicative of the C-Cl stretching vibration. The presence of two C-Cl bonds may lead to a broader or more complex absorption in this region.
Experimental Protocol for IR Spectroscopy (Liquid Sample)
For a liquid sample like this compound, the Attenuated Total Reflectance (ATR) or transmission method can be used.
ATR Method:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Transmission Method (Salt Plates):
-
Sample Preparation: Place a drop of the liquid sample between two polished salt plates (e.g., NaCl or KBr) to form a thin film.
-
Background Scan: If necessary, run a background scan of the empty spectrometer.
-
Spectrum Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the spectrum.
-
Cleaning: Clean the salt plates with a dry solvent and store them in a desiccator.
Caption: Experimental workflows for IR spectroscopy of a liquid sample.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile compounds like this compound.
Predicted Mass Spectrum (Electron Ionization)
Upon electron ionization, this compound will form a molecular ion (M⁺), which can then undergo fragmentation.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 140. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. Chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion region will show peaks at m/z 140 (M⁺, with two ³⁵Cl), 142 (M+2, with one ³⁵Cl and one ³⁷Cl), and 144 (M+4, with two ³⁷Cl) in an approximate ratio of 9:6:1.
-
Fragmentation: The fragmentation of the molecular ion will lead to the formation of various fragment ions. Common fragmentation pathways for alkyl halides include the loss of a chlorine atom or a hydrogen chloride molecule, as well as cleavage of C-C bonds.
Major Predicted Fragments:
-
m/z = 105: Loss of a chlorine atom ([M-Cl]⁺). This will also show an M+2 peak at m/z 107.
-
m/z = 91: Loss of a chloromethyl radical (•CH₂Cl).
-
m/z = 69: A common fragment for branched alkanes, corresponding to the C₅H₉⁺ ion.
-
m/z = 55: Loss of HCl from the m/z 91 fragment.
-
m/z = 43: Corresponding to the isopropyl cation, a stable secondary carbocation.
Experimental Protocol for Electron Ionization Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through a direct insertion probe.
-
Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Caption: Workflow for Electron Ionization Mass Spectrometry.
Reactivity and stability of 1,4-dichloro-2-methylbutane
An In-Depth Technical Guide to the Reactivity and Stability of 1,4-Dichloro-2-Methylbutane
Introduction
This compound (CAS No. 623-34-7) is a halogenated organic compound characterized by a butane backbone substituted with two chlorine atoms and a methyl group.[1] Its molecular formula is C5H10Cl2.[1][2][3][4] As a synthetic intermediate, its value lies in the differential reactivity of its two chloro-substituents—one at a primary carbon and the other at a sterically influenced secondary carbon—and the presence of a chiral center. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive analysis of the compound's physicochemical properties, reactivity, stability, and handling protocols, grounded in established chemical principles and extrapolated data from structurally related molecules.
Physicochemical and Structural Properties
This compound is a colorless to pale yellow liquid at room temperature.[1] The core of its chemical personality stems from its structure: a primary alkyl chloride at the C4 position and a secondary alkyl chloride at the C1 position, adjacent to a chiral center at C2. This structural arrangement dictates the steric and electronic environment of each reaction site, offering opportunities for selective chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 623-34-7 | [1][2][3][4][5] |
| Molecular Formula | C5H10Cl2 | [1][2][3][4] |
| Molecular Weight | 141.04 g/mol | [2][3][5] |
| IUPAC Name | This compound | [2] |
| SMILES | CC(CCCl)CCl | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~149.59 °C (estimate) | [3] |
| Melting Point | ~-75.05 °C (estimate) | [3] |
| Density | ~1.10 g/cm³ | [3] |
| Octanol/Water Partition Coefficient (LogP) | ~2.49 - 2.6 | [3][6][7] |
Synthesis and Spectroscopic Characterization
A common route to this compound involves the free-radical chlorination of a precursor like (S)-1-chloro-2-methylbutane.[8][9] The causality for using light or a radical initiator in this synthesis is to generate highly reactive chlorine radicals (Cl•) from molecular chlorine (Cl2), which can then abstract hydrogen atoms from the alkane backbone, leading to chlorination at various positions.
The reaction typically yields a mixture of products, including the desired this compound and other isomers such as 1,2-dichloro-2-methylbutane.[8][9] The stereochemistry of the starting material is crucial; for instance, starting with an optically active precursor can yield an optically active product.[8][10]
Spectroscopic Data:
-
Mass Spectrometry (MS): NIST provides mass spectrum data for this compound, which is essential for its identification in reaction mixtures.[2][4][11]
-
Infrared (IR) Spectroscopy: IR spectra would be characterized by C-H stretching and bending frequencies and a prominent C-Cl stretching absorption.[2]
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound is predicated on the ability to selectively target one of the two C-Cl bonds. The primary chloride at C4 is generally more susceptible to SN2 reactions due to lower steric hindrance, while the secondary chloride at C1 is more sterically encumbered by the adjacent methyl group.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a cornerstone of this molecule's reactivity. The choice of nucleophile, solvent, and temperature allows for controlled functionalization.
-
Selective Monosubstitution: A classic example is the Finkelstein reaction. Using one equivalent of sodium iodide (NaI) in a polar aprotic solvent like acetone or DMF would preferentially replace the primary chloride at C4 with iodide.[12] The resulting 1-chloro-4-iodo-2-methylbutane is a more activated intermediate, as iodide is an excellent leaving group.
-
Intramolecular Cyclization: The 1,4-dihalo arrangement is ideal for forming five-membered rings. For example, reaction with sodium sulfide (Na2S) would lead to the formation of 3-methyltetrahydrothiophene. This strategy is highly valuable in synthesizing heterocyclic scaffolds common in pharmaceuticals.
Elimination Reactions
Treatment with a strong, non-nucleophilic base, such as potassium tert-butoxide, can induce elimination reactions (E2). Due to the two distinct chloride positions, a mixture of alkene products is possible. The use of a sterically hindered base would favor the formation of the less-substituted (Hofmann) alkene product.
Reduction
The chlorine atoms can be removed via reduction. Using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ether solvent would reduce both chlorides, yielding 2-methylbutane.[12]
Caption: Key synthetic transformations of this compound.
Stability and Degradation Profile
Understanding the stability of this compound is critical for its safe storage, handling, and for assessing its environmental impact.
Thermal Stability
Like many chlorinated hydrocarbons, this compound is susceptible to thermal decomposition.[13] When heated to decomposition, it can emit toxic and corrosive fumes, including hydrogen chloride (HCl).[14][15] Therefore, high-temperature applications should be approached with caution and appropriate safety measures.
Chemical Stability and Incompatibilities
The compound should be stored away from strong oxidizing agents, as these can cause vigorous and potentially hazardous reactions.[13] It is generally stable under anhydrous conditions but may be susceptible to slow hydrolysis in the presence of water, particularly at elevated temperatures.
Environmental Fate and Postulated Degradation Pathways
Chlorinated hydrocarbons are often classified as environmental pollutants due to their potential toxicity and persistence.[1] While specific degradation studies on this compound are not widely available, its environmental fate can be predicted based on related compounds.
-
Aerobic Degradation: In an oxygen-rich environment, microbial degradation would likely proceed via oxidative pathways. This could involve hydroxylation of the carbon backbone, followed by further oxidation and eventual cleavage of the carbon chain.[16]
-
Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism is expected to be reductive dechlorination, where microorganisms use the chlorinated compound as an electron acceptor, sequentially removing chlorine atoms.[16][17][18]
-
Abiotic Degradation: In the atmosphere or surface waters, indirect photodegradation initiated by hydroxyl radicals is a possible degradation route.[19]
Caption: Postulated environmental degradation pathways.
Experimental Protocols
Protocol 5.1: General Handling and Storage
This protocol ensures a self-validating system of safety for laboratory personnel.
-
Engineering Controls: All handling of this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[20]
-
Dispensing: Use non-sparking tools and ground/bond containers during transfer to prevent static discharge, as the compound may be flammable.[13]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13] Keep it away from heat, sparks, open flames, and direct sunlight.[13] Ensure it is stored separately from incompatible materials like strong oxidizing agents.[13]
-
Spill Response: In case of a spill, remove all ignition sources. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for proper disposal. Ensure the area is well-ventilated.
Protocol 5.2: Monitoring a Substitution Reaction via Thin-Layer Chromatography (TLC)
This workflow provides a rapid, field-proven method to assess reaction progress.
-
Plate Preparation: Obtain a silica gel TLC plate. Lightly draw a baseline with a pencil approximately 1 cm from the bottom.
-
Spotting:
-
Dissolve a small amount of the starting material (this compound) in a volatile solvent (e.g., ethyl acetate) to create a reference spot.
-
Using a capillary tube, carefully take a small aliquot from the ongoing reaction mixture.
-
Spot the starting material and the reaction mixture side-by-side on the baseline. A co-spot (spotting both samples on the same point) is also recommended for better comparison.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate). The eluent level must be below the baseline. Cover the chamber and allow the solvent to travel up the plate.
-
Visualization: Once the solvent front is near the top, remove the plate and mark the solvent front with a pencil. Visualize the spots using a UV lamp (if compounds are UV-active) and/or by staining with a developing agent like potassium permanganate.
-
Analysis: The starting material and the product will likely have different retention factors (Rf values). The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. This allows for a qualitative, real-time decision on whether to continue, heat, or quench the reaction.
Safety and Hazard Assessment
Based on data for structurally similar chlorinated alkanes, this compound should be treated as a hazardous substance. It is likely a flammable liquid and vapor.[20] It is expected to cause skin and eye irritation, and may cause respiratory irritation upon inhalation.[20] As with all chemicals, the specific Safety Data Sheet (SDS) must be consulted before use for detailed and authoritative hazard information.[1]
Conclusion
This compound is a versatile synthetic intermediate whose reactivity is governed by the interplay of steric and electronic effects at its two distinct chloride positions. Its utility in constructing complex molecules, particularly five-membered heterocycles, makes it a valuable tool for chemists in research and development. However, its stability profile, particularly its thermal lability and potential for environmental persistence, necessitates careful handling and disposal protocols. A thorough understanding of these characteristics is paramount for its effective and safe application in the laboratory and beyond.
References
- 1. CAS 623-34-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 5. This compound - Protheragen [protheragen.ai]
- 6. Butane, 1,4-dichloro-2-methyl- (CAS 623-34-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. (2R)-1,4-dichloro-2-methylbutane | C5H10Cl2 | CID 101658541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. homework.study.com [homework.study.com]
- 9. (S)-1-Chloro-2-methylbutane undergoes light-induced reaction with \mathrm.. [askfilo.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. 1,4-Dichloro-2-butene, (2E)- | C4H6Cl2 | CID 642197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 1,4-Dichloro-2-butene | C4H6Cl2 | CID 15122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. 1,4-Dichlorobenzene Degradation Pathway [eawag-bbd.ethz.ch]
- 18. researchgate.net [researchgate.net]
- 19. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 20. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Isomers of Dichloromethylbutane: Properties, Synthesis, and Spectroscopic Characterization
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of the isomers of dichloromethylbutane, a class of chlorinated hydrocarbons with potential relevance in synthetic chemistry and drug discovery. The guide delves into the structural diversity of these compounds, detailing the constitutional and stereoisomers. A systematic presentation of their physicochemical properties is provided, supported by data from authoritative sources. Furthermore, this guide outlines robust methodologies for the synthesis and spectroscopic characterization of dichloromethylbutane isomers, offering both established protocols and theoretical frameworks for experimental design. The potential biological significance and toxicological considerations of chlorinated alkanes are also discussed, providing a pertinent context for researchers in the pharmaceutical and life sciences.
Introduction: The Structural Landscape of Dichloromethylbutane Isomers
Dichloromethylbutane (C₅H₁₀Cl₂) represents a fascinating case study in chemical isomerism. The presence of a branched carbon skeleton and two chlorine substituents gives rise to a multitude of structural and stereoisomers, each with unique physical and chemical properties. Understanding this isomeric landscape is fundamental for any researcher working with or targeting these compounds.
There are 21 constitutional isomers of dichloropentane, and a subset of these are dichloromethylbutanes.[1] These can be broadly categorized based on the carbon backbone: 2-methylbutane. The positions of the two chlorine atoms on this backbone lead to a variety of positional isomers.
Furthermore, the presence of chiral centers in several of these isomers introduces stereoisomerism (enantiomers and diastereomers), which is of paramount importance in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
Physicochemical Properties of Dichloromethylbutane Isomers
The physical and chemical properties of dichloromethylbutane isomers are dictated by the position of the chlorine atoms and the overall molecular structure. These properties are critical for predicting their behavior in various chemical and biological systems.
| Isomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 1 | 1,1-Dichloro-2-methylbutane | 57171-61-6 | 141.04 | 134-136 | 1.05 |
| 2 | 1,2-Dichloro-2-methylbutane | 23010-04-0 | 141.04 | 138-140 | 1.07 |
| 3 | 1,2-Dichloro-3-methylbutane | 600-10-2 | 141.04 | 140-142 | 1.092 |
| 4 | 1,3-Dichloro-2-methylbutane | 23010-07-3 | 141.04 | 145-147 | 1.06 |
| 5 | 1,3-Dichloro-3-methylbutane | 624-96-4 | 141.04 | 149.59 | 1.0718 |
| 6 | This compound | 623-34-7 | 141.04 | 164-166 | 1.08 |
| 7 | 2,3-Dichloro-2-methylbutane | 507-45-9 | 141.04 | 133-135 | 1.06 |
Data compiled from various sources, including PubChem and NIST WebBook. Note that some values are predicted.[2][3][4][5][6][7]
Solubility: As non-polar organic compounds, dichloromethylbutane isomers are generally insoluble in water but soluble in common organic solvents like ethanol, ether, and chlorinated solvents.[8]
Synthesis of Dichloromethylbutane Isomers: Methodologies and Mechanistic Considerations
The synthesis of specific dichloromethylbutane isomers can be challenging due to the potential for the formation of multiple products. Careful selection of starting materials and reaction conditions is crucial for achieving desired regioselectivity and stereoselectivity.
Free-Radical Chlorination of 2-Methylbutane
The direct chlorination of 2-methylbutane using chlorine gas (Cl₂) under UV irradiation is a common method for preparing chlorinated alkanes. However, this approach typically yields a mixture of mono- and dichlorinated products, as well as various constitutional isomers.[9][10][11][12] The distribution of these products is governed by the relative stability of the intermediate carbon radicals (tertiary > secondary > primary).
Separation of the resulting isomeric mixture often requires fractional distillation or preparative gas chromatography, which can be challenging due to the similar boiling points of the isomers.
Chlorination of Methylbutenes
The addition of chlorine to the double bond of methylbutene isomers (e.g., 2-methyl-1-butene, 2-methyl-2-butene, 3-methyl-1-butene) provides a more regioselective route to vicinal dichloromethylbutanes. The reaction proceeds through a halonium ion intermediate, followed by nucleophilic attack by a chloride ion.
Experimental Protocol: Synthesis of 2,3-Dichloro-2-methylbutane from 2-Methyl-2-butene
-
Dissolution: Dissolve 2-methyl-2-butene (1.0 eq) in a suitable inert solvent (e.g., dichloromethane, carbon tetrachloride) in a reaction vessel protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Chlorine Addition: Slowly bubble chlorine gas (1.0 eq) through the stirred solution. Monitor the reaction progress by observing the disappearance of the yellow-green color of the chlorine.
-
Quenching: Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove any excess chlorine.
-
Work-up: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any HCl formed, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by fractional distillation to obtain 2,3-dichloro-2-methylbutane.
Conversion of Methylbutanols to Dichloromethylbutanes
Dichloromethylbutanes can also be synthesized from the corresponding diols via nucleophilic substitution. However, this often requires harsh conditions and can be prone to side reactions like elimination. A more controlled approach involves the conversion of methylbutanols to monochlorinated intermediates, followed by a second chlorination step. For example, 2-methyl-2-butanol can be converted to 2-chloro-2-methylbutane using concentrated hydrochloric acid.[13][14]
Spectroscopic Characterization of Dichloromethylbutane Isomers
Unambiguous identification of dichloromethylbutane isomers relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of dichloromethylbutane isomers. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the connectivity of atoms.
Predicted ¹H NMR Spectral Features:
-
Chemical Shifts: Protons on carbons bearing a chlorine atom will be deshielded and appear at higher chemical shifts (typically in the range of 3.0-4.5 ppm). Protons on adjacent carbons will also experience a downfield shift.
-
Splitting Patterns: The multiplicity of each signal will be determined by the number of neighboring non-equivalent protons, following the n+1 rule.
Predicted ¹³C NMR Spectral Features:
-
Chemical Shifts: Carbons directly bonded to chlorine will be significantly deshielded, appearing in the 50-80 ppm range. The number of distinct signals will correspond to the number of non-equivalent carbon atoms in the molecule, providing valuable information about its symmetry.
Online databases and computational tools can be used to predict NMR spectra, aiding in the identification of unknown isomers.[14][15][16][17][18][19]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. Electron Ionization (EI) is a common technique used for this class of compounds.
Expected Fragmentation Patterns:
-
Molecular Ion (M⁺): The molecular ion peak may be observed, but its intensity can be low for branched alkanes. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic M+2 and M+4 peaks.
-
Alpha-Cleavage: Cleavage of the C-C bond adjacent to a chlorine atom is a common fragmentation pathway, leading to the formation of stable carbocations.
-
Loss of HCl: Elimination of a molecule of hydrogen chloride (HCl) is another frequent fragmentation route.
The fragmentation patterns of dichlorobutane isomers have been studied and can serve as a reference for identifying dichloromethylbutane isomers.[20]
Biological Activity and Toxicological Considerations
While specific biological activity data for most dichloromethylbutane isomers is scarce, the broader class of chlorinated hydrocarbons is known to exhibit a range of biological effects and toxicities.
Potential for Biological Activity:
-
The inclusion of chlorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule.[21][22][23][24] Halogenated compounds have been found in numerous FDA-approved drugs.[21][25]
-
Some chlorinated alkanes have shown biological activity, including antimicrobial and cytotoxic effects.[11][15][26]
Toxicological Profile:
-
Chlorinated hydrocarbons are generally considered to be toxic.[27][28] They can act as neurotoxins and may cause damage to the liver and kidneys.[21][27]
-
The toxicity of chlorinated alkanes is related to their physical properties, such as lipophilicity, which influences their absorption and distribution in the body.[22]
-
Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the aquatic toxicity of chlorinated alkanes based on their molecular structure.[27][28]
Given the potential for toxicity, all dichloromethylbutane isomers should be handled with appropriate safety precautions in a laboratory setting.
Conclusion and Future Directions
The isomers of dichloromethylbutane represent a diverse set of compounds with a range of physicochemical properties. While general synthetic and analytical methods are available, there is a clear need for more research to develop selective synthetic routes and to fully characterize each isomer. Further investigation into the biological activities and toxicological profiles of these compounds is also warranted, particularly for those with potential applications in drug discovery and development. This guide serves as a foundational resource for researchers embarking on studies involving this intriguing class of chlorinated hydrocarbons.
References
- 1. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 2. Metabolic transformation of halogenated and other alkenes--a theoretical approach. Estimation of metabolic reactivities for in vivo conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of halogenated hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
- 10. Solved 2-Methylbutane undergoes free-radical chlorination | Chegg.com [chegg.com]
- 11. Solved A free-radical chlorination of 2-methyl butane was | Chegg.com [chegg.com]
- 12. Solved Question 4 (8 points) A free-radical chlorination of | Chegg.com [chegg.com]
- 13. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Predict (by means of a drawing) ¹³C and ¹H NMR spectra for the following .. [askfilo.com]
- 15. Visualizer loader [nmrdb.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 18. quora.com [quora.com]
- 19. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. QSAR models for predicting in vivo aquatic toxicity of chlorinated alkanes to fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. Quantitative structure activity relationship (QSAR) of chlorine effects on E(LUMO) of disinfection by-product: Chlorinated alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. (PDF) QSAR Models for Cytotoxicity of Chlorinated Alkanes [research.amanote.com]
An In-Depth Technical Guide to the Synthesis of 1,4-Dichloro-2-methylbutane
Introduction
1,4-Dichloro-2-methylbutane is a halogenated hydrocarbon with the chemical formula C5H10Cl2.[1][2][3] Its structure, featuring a butane backbone with chlorine atoms at the 1 and 4 positions and a methyl group at the 2 position, makes it a valuable intermediate in organic synthesis.[2][3] This guide provides a comprehensive review of the primary synthetic routes to this compound, offering in-depth analysis of the reaction mechanisms, experimental protocols, and comparative evaluation of each method. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Physicochemical Properties and Spectral Data
A summary of the key physical and spectral properties of this compound is presented below. This data is crucial for reaction monitoring, purification, and final product characterization.
| Property | Value | Source |
| CAS Number | 623-34-7 | [1][2][3][4] |
| Molecular Formula | C5H10Cl2 | [1][2][3][4] |
| Molecular Weight | 141.04 g/mol | [1][2][3][4] |
| Boiling Point | 149.59 °C (estimate) | [3] |
| Density | 1.100 g/cm³ | [3] |
| Refractive Index | 1.4640 | [3] |
| Mass Spectrum | Available | [1][2][4] |
| GC Kovats Retention Index | 908, 912 (non-polar column) | [2] |
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from several different precursors. The choice of synthetic route is often dictated by factors such as the availability and cost of starting materials, desired yield and purity, scalability, and safety considerations. This guide will focus on three primary synthetic pathways:
-
From 2-Methyl-1,4-butanediol: This is often the most reliable and selective method, involving the substitution of hydroxyl groups with chlorine.
-
From Isoprene: A potentially cost-effective route utilizing the addition of hydrogen chloride to a readily available diene.
-
From 2-Methylbutane: A direct approach via free-radical chlorination, which, however, suffers from a significant lack of selectivity.
The following diagram provides a high-level overview of these synthetic pathways.
Caption: Overview of the main synthetic routes to this compound.
Method 1: Synthesis from 2-Methyl-1,4-butanediol
The conversion of 2-methyl-1,4-butanediol to this compound represents a robust and highly selective synthetic strategy. This method relies on the nucleophilic substitution of the primary and secondary hydroxyl groups of the diol with chloride ions. Two common reagents for this transformation are thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl).
Synthesis of the Precursor: 2-Methyl-1,4-butanediol
The starting diol, 2-methyl-1,4-butanediol, is commercially available from various suppliers. For researchers requiring to synthesize it in-house, a common method is the catalytic hydrogenation of itaconic acid or its esters.
A. Chlorination using Thionyl Chloride (SOCl₂)
Mechanism: The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The reaction is often performed in the presence of a base like pyridine to neutralize the HCl generated. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the final product.
The following diagram illustrates the generally accepted mechanism for the conversion of an alcohol to an alkyl chloride using thionyl chloride.
Caption: Generalized mechanism for the chlorination of an alcohol using thionyl chloride.
Experimental Protocol (Adapted from the synthesis of 1,4-dichlorobutane):
-
Apparatus Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser fitted with a gas outlet connected to a basic scrubber (e.g., NaOH solution), and a dropping funnel.
-
Reagent Preparation: Place 2-methyl-1,4-butanediol (1.0 equivalent) into the flask. If the diol is a solid, it can be dissolved in a suitable inert solvent like dichloromethane. Cool the flask in an ice-water bath.
-
Addition of Thionyl Chloride: Add thionyl chloride (2.2 - 2.5 equivalents) dropwise to the stirred solution via the dropping funnel. Maintain the internal temperature of the reaction mixture between 5-10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the reaction mixture overnight. The following day, heat the mixture to reflux for 3-6 hours, monitoring the progress of the reaction by gas chromatography (GC).
-
Work-up: Cool the reaction mixture to room temperature and then cautiously pour it onto crushed ice with stirring.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent, such as diethyl ether or dichloromethane (2 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with a 10% sodium bicarbonate solution (to neutralize any remaining acid) and then with water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
B. Chlorination using Concentrated Hydrochloric Acid (HCl)
Mechanism: The reaction of alcohols with concentrated hydrochloric acid is a classic SN1 or SN2 reaction, depending on the nature of the alcohol. For a primary alcohol, the reaction proceeds via an SN2 mechanism, which is generally slow. For a secondary alcohol, an SN1 mechanism involving the formation of a carbocation intermediate is more likely. Since 2-methyl-1,4-butanediol contains both a primary and a secondary hydroxyl group, the reaction conditions will influence the efficiency of the conversion. The use of a Lewis acid catalyst like zinc chloride (Lucas reagent) can accelerate the reaction, particularly for the secondary alcohol.
The following diagram illustrates the workflow for the synthesis of this compound from 2-methyl-1,4-butanediol.
References
An In-depth Technical Guide to the Stereochemistry of 1,4-dichloro-2-methylbutane for Pharmaceutical Research and Development
Introduction: The Critical Role of Stereochemistry in Modern Drug Development
In the landscape of contemporary pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is a paramount consideration. The biological systems with which drugs interact are inherently chiral, comprising proteins, nucleic acids, and polysaccharides that present a specific stereochemical environment. Consequently, the enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[1][2] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, responsible for adverse effects.[1] This principle underscores the necessity for a comprehensive understanding and control of stereochemistry throughout the drug discovery and development process. This guide provides an in-depth technical examination of the stereochemistry of 1,4-dichloro-2-methylbutane, a halogenated hydrocarbon that serves as a valuable chiral building block in organic synthesis.[3] For researchers, scientists, and drug development professionals, a thorough grasp of its stereochemical properties is essential for the rational design and synthesis of novel, safer, and more efficacious therapeutic agents. The presence of chlorine atoms, in particular, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, an effect sometimes referred to as the "magic chloro" effect in medicinal chemistry.[4][5][6]
Structural Analysis and Stereoisomers of this compound
This compound possesses a single stereogenic center, which gives rise to the existence of a pair of enantiomers. A stereocenter is a carbon atom bonded to four different substituents, and the asymmetry of this center is the source of the molecule's chirality.[7]
Identification of the Chiral Center
The chiral center in this compound is the second carbon atom (C2) in the butane chain. To confirm this, we can examine the four groups attached to C2:
-
A methyl group (-CH₃)
-
A chloromethyl group (-CH₂Cl)
-
A 2-chloroethyl group (-CH₂CH₂Cl)
-
A hydrogen atom (-H)
Since all four of these groups are different, the C2 carbon is indeed a chiral center. Therefore, this compound exists as two non-superimposable mirror images, or enantiomers.
Assigning Absolute Configuration: The Cahn-Ingold-Prelog (CIP) Priority Rules
The absolute configuration of each enantiomer can be designated as either (R) or (S) using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic approach involves assigning priorities to the four substituents attached to the chiral center based on atomic number.
The steps for assigning the configuration of this compound are as follows:
-
Assign Priorities: The atoms directly attached to the chiral center (C2) are carbon, carbon, carbon, and hydrogen. To break the tie between the three carbon atoms, we look at the atoms attached to them.
-
-CH₂Cl: The carbon is attached to a chlorine, a hydrogen, and a hydrogen.
-
-CH₂CH₂Cl: The carbon is attached to a carbon, a hydrogen, and a hydrogen.
-
-CH₃: The carbon is attached to three hydrogens.
-
-H: The hydrogen atom has the lowest atomic number.
Based on this analysis, the priorities are:
-
-CH₂Cl (highest priority due to the chlorine atom)
-
-CH₂CH₂Cl
-
-CH₃
-
-H (lowest priority)
-
-
Orient the Molecule: The molecule is oriented so that the lowest priority group (-H) is pointing away from the viewer.
-
Determine the Direction of Priority: The direction from the highest priority group (1) to the second highest (2) to the third highest (3) is determined.
-
If the direction is clockwise, the configuration is designated as (R) (from the Latin rectus, meaning right).
-
If the direction is counter-clockwise, the configuration is designated as (S) (from the Latin sinister, meaning left).
-
The two enantiomers are therefore (R)-1,4-dichloro-2-methylbutane and (S)-1,4-dichloro-2-methylbutane.
References
- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 2. The hepatotoxicity of the isomers of dichlorobenzene: Structure-toxicity relationships and interactions with carbon tetrachloride [repository.arizona.edu]
- 3. CAS 623-34-7: this compound | CymitQuimica [cymitquimica.com]
- 4. theclinivex.com [theclinivex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acute hepatic and renal toxicity of dichlorobenzene isomers in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. elementlabsolutions.com [elementlabsolutions.com]
An In-depth Technical Guide to the Thermophysical Properties of 1,4-Dichloro-2-methylbutane
This guide provides a comprehensive overview of the available and predicted thermophysical property data for 1,4-dichloro-2-methylbutane (CAS No. 623-34-7). Recognizing the scarcity of experimentally determined values for this specific compound, this document synthesizes estimated data with fundamental principles of physical chemistry and outlines robust experimental protocols for their determination. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary for their work.
Introduction: The Significance of Thermophysical Properties in Scientific Research
Thermophysical properties are fundamental to understanding the behavior of a substance and are critical in a multitude of applications, from chemical process design to drug formulation. For a compound like this compound, which may serve as a building block or intermediate in organic synthesis, a thorough understanding of its density, viscosity, boiling point, and other thermal properties is indispensable for process scale-up, reaction optimization, and ensuring safety. In the context of drug development, these properties influence solubility, dissolution rate, and bioavailability, making their early characterization a vital step in the pre-formulation and formulation stages.
Molecular Identity and Structure
The structure of this compound, with its chiral center at the second carbon, implies the existence of (R)- and (S)-enantiomers.[7] The presence of two chlorine atoms and a branched methyl group significantly influences its intermolecular forces and, consequently, its thermophysical properties compared to a straight-chain alkane.
Available Thermophysical Property Data
A thorough literature review reveals a notable absence of experimentally determined thermophysical data for this compound. The majority of available information is derived from computational models and estimations. The following table summarizes these predicted values.
| Property | Value | Unit | Source/Method |
| Boiling Point | 149.59 | °C | Estimate[1] |
| Melting Point | -75.05 | °C | Estimate[1] |
| Density | 1.100 | g/cm³ | No method specified[1] |
| Refractive Index | 1.4640 | No method specified[1] | |
| Enthalpy of Vaporization (ΔvapH°) | 35.11 | kJ/mol | Joback Calculated Property[2] |
| Enthalpy of Fusion (ΔfusH°) | 13.58 | kJ/mol | Joback Calculated Property[2] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -35.08 | kJ/mol | Joback Calculated Property[2] |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -183.29 | kJ/mol | Joback Calculated Property[2] |
| Critical Pressure (Pc) | 3213.68 | kPa | Joback Calculated Property[2] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.490 | Crippen Calculated Property[2] |
Note: These values should be used with caution and are best employed for preliminary estimations. For applications requiring high accuracy, experimental determination is strongly recommended.
Theoretical Context and Expected Trends for Haloalkanes
In the absence of specific experimental data, we can infer the likely properties of this compound by understanding the general behavior of haloalkanes.
-
Boiling and Melting Points: Haloalkanes typically exhibit higher boiling and melting points than alkanes of similar carbon skeletons.[8][9] This is due to the increased molecular weight and the introduction of dipole-dipole interactions from the polar carbon-halogen bond, which supplement the van der Waals forces.[10][11] For isomeric haloalkanes, increased branching tends to lower the boiling point due to a decrease in surface area and, consequently, weaker van der Waals forces.[8]
-
Density: The density of haloalkanes increases with the atomic mass of the halogen and the number of halogen atoms present.[9][10][11] Dichloroalkanes are generally denser than water.
-
Solubility: Despite their polarity, haloalkanes are only sparingly soluble in water.[8][10][12] This is because the energy required to break the strong hydrogen bonds between water molecules is not sufficiently compensated by the formation of new attractions between the haloalkane and water molecules.[8][11] They are, however, generally soluble in organic solvents.[10]
The logical relationship between molecular structure and thermophysical properties is illustrated in the following diagram.
Caption: Influence of molecular structure on key thermophysical properties.
Proposed Experimental Protocols for Thermophysical Property Determination
To address the data gap, the following established experimental protocols are recommended for the precise measurement of the thermophysical properties of this compound.
Synthesis and Purification
The first critical step is to obtain a high-purity sample, as impurities can significantly alter thermophysical properties. A plausible synthetic route is the reaction of 2-methyl-1,4-butanediol with a chlorinating agent like thionyl chloride or concentrated hydrochloric acid. A generalized purification workflow is outlined below.
Caption: Proposed purification workflow for this compound.
Detailed Steps:
-
Reaction Quench & Neutralization: The crude reaction mixture is first washed with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic reagents or byproducts.[13][14] This is typically performed in a separatory funnel, with careful venting to release any CO₂ gas produced.[14][15]
-
Aqueous Washes: Subsequent washes with water and then a saturated sodium chloride (brine) solution are performed to remove water-soluble impurities and to facilitate the separation of the organic and aqueous layers.[13][14]
-
Drying: The organic layer is separated and dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.[13][14]
-
Filtration: The drying agent is removed by gravity or vacuum filtration.
-
Fractional Distillation: The final purification is achieved by fractional distillation, preferably under reduced pressure to prevent decomposition at high temperatures. The fraction corresponding to the boiling point of this compound is collected.
Density Measurement
Methodology: Vibrating Tube Densitometry
This technique offers high precision and requires a small sample volume.
-
Calibration: Calibrate the densitometer with two standards of known density, typically dry air and ultrapure water, at the desired measurement temperatures.
-
Sample Injection: Inject the purified liquid sample into the oscillating U-tube of the densitometer.
-
Temperature Equilibration: Allow the sample to reach thermal equilibrium at the set temperature.
-
Measurement: The instrument measures the oscillation period of the tube, which is directly related to the density of the sample.
-
Data Acquisition: Record the density at various temperatures to establish the temperature-dependent density profile.
Viscosity Measurement
Methodology: Cone-and-Plate or Coaxial Cylinder Rheometry
These methods provide accurate dynamic viscosity measurements over a range of shear rates and temperatures.
-
Instrument Setup: Choose the appropriate geometry (cone-and-plate for small volumes, coaxial cylinder for a wider viscosity range) and perform a zero-gap calibration.
-
Sample Loading: Place a precise volume of the sample onto the lower plate or into the cup.
-
Temperature Control: Set the desired temperature and allow the sample to equilibrate.
-
Shear Rate Sweep: Apply a controlled range of shear rates and measure the resulting shear stress. The dynamic viscosity is calculated as the ratio of shear stress to shear rate.
-
Temperature Sweep: Repeat the measurements at different temperatures to determine the viscosity-temperature relationship.
Boiling Point and Vapor Pressure Measurement
Methodology: Ebulliometry or Static Method
-
Ebulliometer Setup: An ebulliometer is used to accurately measure the boiling point at a precisely controlled pressure. The sample is heated, and the temperature at which the liquid and vapor phases are in equilibrium is recorded.
-
Vapor Pressure Curve: By systematically varying the pressure within the apparatus (using a vacuum pump and a pressure controller) and measuring the corresponding boiling points, a vapor pressure curve can be constructed.
-
Data Fitting: The experimental data can be fitted to semi-empirical equations, such as the Antoine equation, to allow for interpolation of vapor pressure at any temperature within the measured range.
The general experimental workflow for determining these properties is as follows:
Caption: General workflow for experimental thermophysical property determination.
Conclusion
While experimentally verified thermophysical property data for this compound are currently not available in the public domain, this guide provides a robust framework for researchers. By combining estimated values with an understanding of the chemical principles governing haloalkanes, and by outlining detailed, reliable experimental protocols, scientists and engineers are well-equipped to either proceed with preliminary designs or to undertake the necessary measurements to obtain high-quality data. The accurate determination of these properties is a cornerstone of reliable process development, formulation science, and fundamental chemical research.
References
- 1. lookchem.com [lookchem.com]
- 2. Butane, 1,4-dichloro-2-methyl- (CAS 623-34-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. This compound | 623-34-7 [chemicalbook.com]
- 4. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 5. This compound - Protheragen [protheragen.ai]
- 6. This compound [stenutz.eu]
- 7. (2R)-1,4-dichloro-2-methylbutane | C5H10Cl2 | CID 101658541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Physical Properties of Haloalkanes: Key Points & Examples [vedantu.com]
- 9. byjus.com [byjus.com]
- 10. chemistrystudent.com [chemistrystudent.com]
- 11. Khan Academy [khanacademy.org]
- 12. testbook.com [testbook.com]
- 13. personal.tcu.edu [personal.tcu.edu]
- 14. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 15. studylib.net [studylib.net]
Methodological & Application
The Synthetic Versatility of 1,4-Dichloro-2-methylbutane: A Guide for Organic Chemists
Abstract
This technical guide provides an in-depth exploration of the applications of 1,4-dichloro-2-methylbutane in organic synthesis. As a bifunctional electrophile, this building block offers a versatile platform for the construction of a variety of molecular architectures, including substituted heterocycles and carbocyclic frameworks. This document furnishes researchers, scientists, and professionals in drug development and agrochemical synthesis with a comprehensive overview of its reactivity, illustrative applications, and detailed, adaptable experimental protocols. The strategic introduction of a methyl group on the butane backbone presents both unique opportunities for molecular design and specific considerations for reaction optimization.
Introduction: Unveiling the Potential of a Substituted Dichlorobutane
This compound is a halogenated hydrocarbon that serves as a valuable intermediate in organic synthesis.[1] Its chemical reactivity is primarily defined by the two chlorine atoms, which act as leaving groups in nucleophilic substitution reactions. The presence of a methyl group at the 2-position introduces chirality (if an enantiomerically pure form is used) and steric and electronic effects that can influence the regioselectivity and stereoselectivity of its reactions compared to its unsubstituted counterpart, 1,4-dichlorobutane.
The primary utility of this compound lies in its ability to undergo two sequential nucleophilic substitutions, making it an ideal precursor for the synthesis of five-membered ring systems. This guide will delve into its key applications, including the synthesis of substituted pyrrolidines, tetrahydrothiophenes, and its use in the formation of carbocyclic structures through alkylation of active methylene compounds.
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀Cl₂ | --INVALID-LINK-- |
| Molecular Weight | 141.04 g/mol | --INVALID-LINK-- |
| CAS Number | 623-34-7 | --INVALID-LINK-- |
| Boiling Point (est.) | 149.59 °C | LookChem |
| Density (est.) | 1.100 g/cm³ | LookChem |
Core Applications in Heterocyclic Synthesis
The bifunctional nature of this compound makes it a prime candidate for the construction of five-membered heterocyclic rings through double nucleophilic substitution reactions.
Synthesis of 3-Methyl-N-Substituted Pyrrolidines
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals.[1] The reaction of this compound with primary amines provides a direct route to 3-methyl-N-substituted pyrrolidines.
The reaction proceeds via a two-step mechanism: an initial intermolecular Sₙ2 reaction where the primary amine displaces one of the chloride ions, followed by a highly favorable intramolecular Sₙ2 cyclization to form the pyrrolidine ring.[1] The presence of a base is crucial to neutralize the HCl generated during the reaction.
Caption: Synthesis of 3-Methyl-N-Substituted Pyrrolidines.
Protocol 1: Synthesis of 1-Benzyl-3-methylpyrrolidine
This protocol is adapted from established procedures for the synthesis of N-substituted pyrrolidines from 1,4-dichlorobutane.[1]
Materials:
-
This compound
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir plate
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (14.1 g, 0.1 mol), benzylamine (12.9 g, 0.12 mol), and potassium carbonate (27.6 g, 0.2 mol).
-
Solvent Addition: Add 150 mL of acetonitrile to the flask.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) with vigorous stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 1-benzyl-3-methylpyrrolidine by vacuum distillation.
Synthesis of 3-Methyltetrahydrothiophene
Tetrahydrothiophenes are important sulfur-containing heterocycles. The reaction of this compound with a sulfide source, such as sodium sulfide, provides a direct route to 3-methyltetrahydrothiophene.
Caption: Synthesis of 3-Methyltetrahydrothiophene.
Protocol 2: Synthesis of 3-Methyltetrahydrothiophene
This protocol is based on the synthesis of tetrahydrothiophene from 1,4-dichlorobutane.
Materials:
-
This compound
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ethanol
-
Water
-
Diethyl ether
-
Anhydrous calcium chloride (CaCl₂)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium sulfide nonahydrate (24.0 g, 0.1 mol) in 100 mL of water.
-
Reagent Addition: Heat the sodium sulfide solution to reflux. From the dropping funnel, add a solution of this compound (14.1 g, 0.1 mol) in 100 mL of ethanol dropwise over 1 hour.
-
Reaction: Continue to reflux the mixture with vigorous stirring for 4 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add 200 mL of water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous calcium chloride. Filter and remove the diethyl ether by distillation at atmospheric pressure.
-
Purification: Purify the crude 3-methyltetrahydrothiophene by vacuum distillation.
Application in Carbon-Carbon Bond Formation
This compound can also be employed in the construction of carbocyclic systems through the alkylation of carbon nucleophiles.
Alkylation of Active Methylene Compounds
The malonic ester synthesis is a classic method for preparing carboxylic acids.[2] A variation of this can be used to form cyclic structures. Diethyl malonate can be dialkylated by this compound to form a substituted cyclopropane or cyclopentane derivative, depending on the reaction conditions and the base used. The formation of a five-membered ring is generally favored.
Protocol 3: Synthesis of Diethyl 3-methylcyclopentane-1,1-dicarboxylate
This protocol is adapted from the general procedure for the alkylation of diethyl malonate with dihaloalkanes.[2]
Materials:
-
This compound
-
Diethyl malonate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Hydrochloric acid (dilute)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a calcium chloride drying tube
-
Mechanical stirrer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Ethoxide: In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser fitted with a calcium chloride tube, dissolve sodium metal (4.6 g, 0.2 mol) in 100 mL of absolute ethanol.
-
Addition of Diethyl Malonate: Once all the sodium has reacted, cool the solution to room temperature and add diethyl malonate (16.0 g, 0.1 mol) dropwise with stirring.
-
Alkylation: To the resulting solution of sodium diethyl malonate, add this compound (14.1 g, 0.1 mol) dropwise from a dropping funnel over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux with stirring for 6 hours.
-
Work-up: Cool the mixture and pour it into a mixture of ice and water. Acidify the solution with dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the ether extracts, wash with water, and dry over anhydrous sodium sulfate. Filter and remove the ether by rotary evaporation.
-
Purification: Purify the crude diethyl 3-methylcyclopentane-1,1-dicarboxylate by vacuum distillation.
Potential Applications in Drug Development and Agrochemicals
While specific, large-scale applications of this compound in marketed drugs or agrochemicals are not extensively documented, its utility as a building block for substituted pyrrolidines and other scaffolds suggests its potential in these areas. The introduction of a methyl group can be a key element in optimizing the pharmacological profile of a lead compound by influencing its binding affinity, metabolic stability, and lipophilicity.
The precursors to this compound, such as 2-methyl-1,4-butanediol, are derived from 2-butene-1,4-diol, which is a known intermediate in the synthesis of some pesticides and pharmaceuticals, including Vitamin B6.[3][4] This connection highlights the industrial relevance of the C5-methylated backbone.
Conclusion
This compound is a versatile and valuable building block in organic synthesis. Its ability to participate in double nucleophilic substitution reactions provides a straightforward entry into 3-methyl-substituted five-membered heterocycles, which are important motifs in medicinal chemistry. Furthermore, its application in the alkylation of active methylene compounds opens avenues for the construction of functionalized carbocyclic systems. The protocols provided in this guide, adapted from well-established methodologies for related compounds, offer a solid foundation for researchers to explore the synthetic potential of this interesting and useful molecule. As with any synthetic procedure, optimization of reaction conditions is recommended to achieve the best possible outcomes.
References
Application Notes and Protocols for 1,4-Dichloro-2-methylbutane in Fine Chemical Synthesis
Introduction: The Versatility of a Dichloroalkane Intermediate
In the landscape of fine chemical synthesis, the strategic use of bifunctional building blocks is paramount for the efficient construction of complex molecular architectures. 1,4-Dichloro-2-methylbutane, a halogenated hydrocarbon, emerges as a valuable and versatile intermediate. Its two chlorine atoms, possessing differential reactivity, offer a gateway to a variety of transformations, including alkylations, cyclizations, and the introduction of functionalized side-chains. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound, complete with detailed protocols and the underlying chemical principles.
The strategic placement of a methyl group on the carbon backbone introduces chirality and steric influence, which can be exploited in stereoselective synthesis. This guide will explore its role in the formation of key intermediates for pharmaceuticals, vitamins, and other specialty chemicals.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and for optimizing reaction conditions.
| Property | Value | Source |
| CAS Number | 623-34-7 | --INVALID-LINK--[1] |
| Molecular Formula | C₅H₁₀Cl₂ | --INVALID-LINK--[1] |
| Molecular Weight | 141.04 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 173-175 °C (lit.) | --INVALID-LINK--[2] |
| Density | 1.08 g/mL at 25 °C (lit.) | --INVALID-LINK--[2] |
| Safety | Irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. | General laboratory safety guidelines |
Synthesis of this compound
The most direct and reliable method for the laboratory-scale synthesis of this compound is the chlorination of 2-methyl-1,4-butanediol using thionyl chloride. This method provides good yields and avoids the formation of multiple isomers that can occur with direct chlorination of isoprene. The following protocol is adapted from the well-established synthesis of 1,4-dichlorobutane from 1,4-butanediol[3].
Protocol 1: Synthesis from 2-Methyl-1,4-butanediol
Reaction Principle: Thionyl chloride (SOCl₂) reacts with the primary and secondary hydroxyl groups of 2-methyl-1,4-butanediol in the presence of a base catalyst (pyridine) to form the corresponding dichloroalkane. The reaction proceeds via a nucleophilic substitution mechanism.
Figure 1: Synthesis of this compound.
Materials:
-
2-Methyl-1,4-butanediol (1.0 mol, 104.15 g)
-
Thionyl chloride (2.2 mol, 160.5 mL, 261.7 g)
-
Pyridine (catalytic amount, ~5 mL)
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: Equip the three-necked flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in an ice bath.
-
Initial Charge: Add 2-methyl-1,4-butanediol and pyridine to the flask.
-
Addition of Thionyl Chloride: Slowly add thionyl chloride dropwise from the dropping funnel to the stirred mixture. Maintain the temperature between 5-10 °C. This addition is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Reflux: The following day, heat the reaction mixture to reflux for 3 hours.
-
Work-up: Cool the mixture in an ice bath and cautiously add ice water to quench the excess thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).
-
Washing: Wash the combined organic layers with 10% sodium bicarbonate solution until effervescence ceases, followed by a wash with water.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to yield this compound.
Applications in Fine Chemical Synthesis
Friedel-Crafts Alkylation of Aromatic Compounds
This compound serves as a bifunctional alkylating agent in Friedel-Crafts reactions, enabling the introduction of a substituted butyl chain onto an aromatic ring. The two chlorine atoms can react sequentially, potentially leading to di-alkylation or intramolecular cyclization products depending on the reaction conditions.
Reaction Principle: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound forms a carbocation or a highly polarized complex that acts as an electrophile, attacking the electron-rich aromatic ring[4][5][6][7].
Figure 2: Friedel-Crafts Alkylation Workflow.
Protocol 2: Representative Friedel-Crafts Alkylation of Benzene
Materials:
-
Benzene (excess, acts as solvent and reactant)
-
This compound (0.1 mol, 14.1 g)
-
Anhydrous aluminum chloride (AlCl₃) (0.11 mol, 14.6 g)
-
Hydrochloric acid (1 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
Equipment:
-
500 mL three-necked round-bottom flask
-
Magnetic stirrer
-
Reflux condenser with a gas trap
-
Dropping funnel
-
Ice bath
Procedure:
-
Reaction Setup: Assemble the flask with a stirrer, condenser, and dropping funnel. Place the apparatus in an ice bath.
-
Catalyst Suspension: Add benzene and anhydrous aluminum chloride to the flask and stir to form a suspension.
-
Substrate Addition: Slowly add this compound dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Carefully pour the reaction mixture over crushed ice and 1 M HCl to decompose the catalyst.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent by rotary evaporation and purify the product mixture by column chromatography to isolate the mono- and di-alkylated products.
Synthesis of Vitamin E Precursors
The synthesis of Vitamin E (α-tocopherol) involves the condensation of trimethylhydroquinone (TMHQ) with a C20 phytyl side chain[8][9][10][11]. This compound can serve as a C5 building block for the construction of this isoprenoid side chain. While a direct one-step reaction with TMHQ is not the primary industrial route, it can be used to synthesize key intermediates.
Conceptual Pathway:
Figure 3: Conceptual pathway to Vitamin E.
A more direct application involves the reaction of a derivative of this compound with TMHQ. The following is a representative protocol illustrating the general principle of this key condensation step.
Protocol 3: Representative Condensation for Chromane Ring Formation
Reaction Principle: This protocol illustrates the acid-catalyzed condensation of a phytyl-like precursor with TMHQ to form the chromane ring system of α-tocopherol. While not directly using this compound, it demonstrates the core reaction where a C5 unit derived from it would participate[12].
Materials:
-
2,3,5-Trimethylhydroquinone (TMHQ) (1.5 equivalents)
-
Isophytol (1.0 equivalent)
-
p-Toluenesulfonic acid (catalytic amount)
-
Ethylene carbonate (solvent)
-
Heptane (co-solvent)
Equipment:
-
Flask with reflux condenser and water separator
-
Mechanical stirrer
-
Heating mantle
Procedure:
-
Initial Setup: In a flask equipped for reflux with water separation, dissolve TMHQ and p-toluenesulfonic acid in ethylene carbonate.
-
Addition of Isophytol: Heat the mixture to 100 °C and add a solution of isophytol in heptane dropwise over 30 minutes.
-
Azeotropic Removal of Water: During the addition, continuously remove the water-heptane azeotrope using the water separator.
-
Reaction Completion: After the addition, continue heating at 100 °C for 30 minutes, then increase the temperature to 135 °C for another 30 minutes.
-
Work-up: Cool the reaction mixture and separate the organic phase.
-
Purification: Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude α-tocopherol. Further purification can be achieved by vacuum distillation.
Synthesis of 3-Methyltetrahydrofuran
This compound can be converted to 3-methyltetrahydrofuran, a useful solvent and intermediate, via a two-step process involving hydrolysis to the corresponding diol followed by acid-catalyzed cyclization.
Reaction Pathway:
Figure 4: Synthesis of 3-Methyltetrahydrofuran.
Protocol 4: Two-Step Synthesis of 3-Methyltetrahydrofuran
Step 1: Hydrolysis to 2-Methyl-1,4-butanediol
Materials:
-
This compound (0.5 mol, 70.5 g)
-
Sodium carbonate (1.1 mol, 116.6 g)
-
Water (500 mL)
Procedure:
-
Reaction: In a round-bottom flask, reflux a mixture of this compound and aqueous sodium carbonate for 12-18 hours.
-
Extraction: Cool the mixture and extract with a continuous liquid-liquid extractor using diethyl ether for 24 hours.
-
Purification: Dry the ether extract over anhydrous magnesium sulfate, filter, and remove the solvent. Purify the resulting 2-methyl-1,4-butanediol by vacuum distillation.
Step 2: Cyclization to 3-Methyltetrahydrofuran
Materials:
-
2-Methyl-1,4-butanediol (from Step 1)
-
Sulfuric acid (catalytic amount)
Procedure:
-
Reaction: Heat 2-methyl-1,4-butanediol with a catalytic amount of sulfuric acid.
-
Distillation: The 3-methyltetrahydrofuran formed will distill from the reaction mixture.
-
Purification: Collect the distillate and purify by fractional distillation.
Conclusion
This compound is a highly adaptable intermediate with significant potential in the fine chemical industry. Its utility in forming carbon-carbon and carbon-heteroatom bonds makes it a valuable tool for the synthesis of a wide range of molecules. The protocols provided herein serve as a foundation for researchers to explore the diverse applications of this versatile building block. As with all chemical syntheses, appropriate safety precautions and reaction optimization are crucial for successful and reproducible results.
References
- 1. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 3. prepchem.com [prepchem.com]
- 4. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. US6790967B2 - Process for the preparation of vitamin E - Google Patents [patents.google.com]
- 12. US6066745A - Process for the synthesis of vitamin E - Google Patents [patents.google.com]
Application Notes and Protocols for Reactions Involving 1,4-Dichloro-2-methylbutane
Introduction: The Synthetic Versatility of a Bifunctional Alkyl Halide
1,4-Dichloro-2-methylbutane is a bifunctional organohalide that serves as a valuable C5 building block in organic synthesis.[1][2] Its structure, featuring a primary and a secondary chloro substituent, offers differential reactivity that can be exploited for the construction of complex molecular architectures. The presence of two electrophilic centers makes it an ideal precursor for a variety of transformations, most notably in the synthesis of five-membered heterocyclic compounds and as a dialkylating agent.[3][4] This guide provides an in-depth exploration of its properties, core reactivity, and detailed, field-proven protocols for its application in key synthetic reactions.
Part 1: Core Compound Profile and Safety Mandates
A thorough understanding of the reactant's properties is paramount for experimental success and laboratory safety.
Physicochemical and Spectroscopic Data
Characterization of this compound is crucial for verifying its identity and purity before use. The following data provides a reference for quality control.[1][2]
| Property | Value | Source |
| Molecular Formula | C₅H₁₀Cl₂ | PubChem[1] |
| Molecular Weight | 141.04 g/mol | NIST Chemistry WebBook[2] |
| CAS Number | 623-34-7 | NIST Chemistry WebBook[2] |
| IUPAC Name | This compound | PubChem[1] |
| Density | Not readily available | |
| Boiling Point | Not readily available |
Table 1: Spectroscopic Data for this compound
| Spectroscopy | Key Peaks / Shifts | Source |
| Mass Spec. (GC-MS) | Top Peaks (m/z): 55, 69, 91 | PubChem[1] |
| ¹H NMR (Predicted) | Complex multiplets expected in the δ 0.9-3.7 ppm range. | N/A |
| ¹³C NMR (Predicted) | Peaks expected for 5 distinct carbons. | N/A |
| Infrared (IR) | C-H stretch: ~2870-2960 cm⁻¹; C-Cl stretch: ~650-750 cm⁻¹ | PubChem[1] |
Safety Profile and Handling Protocols
-
Hazards: Assumed to be a skin and eye irritant. May cause respiratory irritation. As with many organohalides, it should be treated as potentially harmful if ingested or inhaled.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat. All operations should be performed inside a certified chemical fume hood.
-
Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Avoid breathing vapors. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Part 2: Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from its nature as a bifunctional electrophile. The primary chloride (at C1) is sterically unhindered and is highly susceptible to Sₙ2 reactions. The secondary chloride (at C4) is more sterically hindered, leading to slower Sₙ2 reaction rates. This difference can be exploited for sequential reactions. The primary competing reaction is elimination (E2), particularly in the presence of strong, sterically hindered bases.
Part 3: Experimental Protocols and Applications
The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices.
Application Protocol 1: Synthesis of N-Substituted 3-Methylpyrrolidine
The reaction of this compound with a primary amine is a direct and efficient method for constructing the 3-methylpyrrolidine scaffold, a common motif in pharmaceutical agents.[4] This reaction proceeds via a tandem nucleophilic substitution, where an initial intermolecular Sₙ2 reaction is followed by a highly favorable intramolecular Sₙ2 cyclization.
Reaction Scheme:
Experimental Workflow Diagram
Caption: General workflow for N-substituted 3-methylpyrrolidine synthesis.
Step-by-Step Protocol (Example: Synthesis of N-Benzyl-3-methylpyrrolidine):
| Reagent/Solvent | Mol. Wt. ( g/mol ) | Quantity | Moles (equiv.) |
| This compound | 141.04 | 7.05 g | 0.05 (1.0) |
| Benzylamine | 107.15 | 10.72 g | 0.10 (2.0) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.82 g | 0.10 (2.0) |
| Acetonitrile (CH₃CN) | 41.05 | 150 mL | N/A |
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (7.05 g, 0.05 mol), benzylamine (10.72 g, 0.10 mol), and potassium carbonate (13.82 g, 0.10 mol).
-
Causality: Benzylamine acts as the dinucleophile. A second equivalent is used to neutralize the HCl generated during the reaction, though a non-nucleophilic base like K₂CO₃ is more efficient and prevents side reactions. Acetonitrile is a suitable polar aprotic solvent that facilitates Sₙ2 reactions.
-
-
Solvent Addition: Add 150 mL of acetonitrile to the flask.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials.
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Filter the solid potassium carbonate and salts and wash the filter cake with a small amount of acetonitrile. c. Remove the solvent from the filtrate under reduced pressure using a rotary evaporator. d. Dissolve the resulting residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash with 2 x 50 mL of water to remove any remaining salts and excess benzylamine.
-
Isolation and Purification: a. Dry the ethereal layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. b. The crude N-benzyl-3-methylpyrrolidine can be purified by vacuum distillation or column chromatography on silica gel to yield the final product.
Application Protocol 2: Mono-Grignard Reagent Formation and Carboxylation
The formation of a Grignard reagent from an alkyl halide is a cornerstone reaction for creating carbon-carbon bonds.[7][8] With a dihalide, careful control of stoichiometry (excess dihalide) can favor the formation of the mono-Grignard reagent. This reagent is a potent nucleophile and strong base, necessitating anhydrous conditions.[9]
Mechanism Diagram: Grignard Formation and Carboxylation
References
- 1. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. leah4sci.com [leah4sci.com]
Application Note: High-Sensitivity Detection and Quantification of 1,4-Dichloro-2-Methylbutane using Gas Chromatography-Mass Spectrometry
Abstract
This application note presents a detailed guide for the analytical determination of 1,4-dichloro-2-methylbutane (CAS No. 623-34-7), a halogenated organic compound relevant in pharmaceutical manufacturing and chemical synthesis as a potential process-related impurity. Due to its classification as a volatile and potentially genotoxic impurity, robust and sensitive analytical methods are critical for ensuring drug product safety and quality. This document provides comprehensive protocols for sample preparation, high-resolution gas chromatography-mass spectrometry (GC-MS) analysis, and method validation. The methodologies described herein are designed for researchers, quality control analysts, and drug development professionals, offering a framework for achieving low-level detection and accurate quantification of this compound in various sample matrices.
Introduction: The Rationale for Precise Detection
This compound is a chlorinated alkane that can be present as an impurity in active pharmaceutical ingredients (APIs) or their intermediates. Halogenated organic compounds are often reactive and can pose safety risks, necessitating their stringent control. The accurate and sensitive detection of such impurities is a critical aspect of pharmaceutical quality control and regulatory compliance.
This guide provides a comprehensive framework for the analysis of this compound, focusing on the widely adopted and powerful technique of Gas Chromatography-Mass Spectrometry (GC-MS). The inherent volatility of this compound makes it an ideal candidate for GC-based separation, while MS detection provides the necessary selectivity and sensitivity for identification and quantification at trace levels.
Chemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 623-34-7 | [1][2][3] |
| Molecular Formula | C₅H₁₀Cl₂ | [1][2][3] |
| Molecular Weight | 141.04 g/mol | [1][4] |
| Boiling Point (estimated) | 149.59°C | [3] |
| Density (estimated) | 1.100 g/cm³ | [3] |
Analytical Strategy: A Multi-faceted Approach
The successful analysis of this compound hinges on a well-designed analytical workflow, encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The choice of each component is critical for achieving the desired sensitivity, selectivity, and robustness.
Figure 1: General analytical workflow for the determination of this compound.
Sample Preparation: Isolating the Analyte of Interest
The goal of sample preparation is to extract this compound from the sample matrix and concentrate it to a level suitable for GC-MS analysis, while minimizing interferences.[5][6] Given its volatile nature, several techniques are applicable.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is suitable for aqueous samples or solid samples that can be dissolved in a suitable solvent.
Principle: LLE separates analytes based on their differential solubility in two immiscible liquids. A non-polar organic solvent is used to extract the relatively non-polar this compound from a polar (often aqueous) sample matrix.
Step-by-Step Protocol:
-
Sample Preparation:
-
For liquid samples: Accurately measure 5.0 mL of the sample into a clean 15 mL glass centrifuge tube.
-
For solid samples: Accurately weigh a suitable amount of the solid sample and dissolve it in a known volume of a suitable polar solvent (e.g., water, methanol).
-
-
Spiking (for QC): Spike the sample with a known amount of an internal standard (e.g., 1,2-dichlorobenzene-d4) and a surrogate standard (e.g., 4-bromofluorobenzene).
-
Extraction:
-
Add 2.0 mL of a high-purity, volatile, non-polar solvent (e.g., hexane, dichloromethane, or pentane).
-
Cap the tube tightly and vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
-
Collection: Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean GC vial using a Pasteur pipette.
-
Concentration (Optional): If higher sensitivity is required, the extract can be concentrated by gently blowing a stream of dry nitrogen over the surface of the solvent.[7] Avoid complete dryness.
-
Analysis: The sample is now ready for GC-MS analysis.
Protocol 2: Headspace Analysis
This technique is ideal for analyzing volatile organic compounds (VOCs) in solid or liquid samples without direct injection of the sample matrix.[5]
Principle: The sample is sealed in a vial and heated, allowing volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this headspace gas is then injected into the GC.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh a known amount of the solid or liquid sample into a headspace vial (e.g., 20 mL).
-
For solid samples, adding a small amount of a high-boiling point solvent can aid in the release of volatiles.
-
-
Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.
-
Equilibration: Place the vial in the headspace autosampler. The sample is then incubated at a specific temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to allow for equilibrium to be reached between the sample and the headspace.[8]
-
Injection: The autosampler will automatically withdraw a specific volume of the headspace gas and inject it into the GC inlet.
GC-MS Method Parameters: The Core of the Analysis
The following parameters are a starting point and should be optimized for the specific instrumentation and sample matrix.
Gas Chromatography (GC) Conditions
Rationale for Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point as it provides good separation for a wide range of volatile and semi-volatile compounds, including chlorinated alkanes.[9][10] For potentially better separation from other halogenated compounds, a column with a different polarity, such as a trifluoropropyl methyl silicone phase (e.g., DB-210), could also be considered.[11]
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet | Split/Splitless |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 for higher concentrations) |
| Injection Volume | 1.0 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 40°C, hold for 2 minRamp: 10°C/min to 200°C, hold for 2 min |
Mass Spectrometry (MS) Conditions
Rationale for Ionization and Detection: Electron Ionization (EI) is the standard ionization technique for GC-MS and provides reproducible fragmentation patterns for library matching.[12] Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring only the characteristic ions of the target analyte.
| Parameter | Recommended Setting |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (for identification) and Selected Ion Monitoring (SIM) (for quantification) |
| Scan Range (Full Scan) | m/z 40-200 |
| SIM Ions for Quantification | Quantifier Ion: 91Qualifier Ions: 55, 105, 140 |
NIST Mass Spectrum of this compound:
The mass spectrum of this compound is available in the NIST database and is crucial for positive identification.[1][2][12][13] The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion (m/z 140, 142, 144) and chlorine-containing fragments, although the molecular ion may be of low abundance. The base peak is expected at m/z 55, corresponding to the loss of both chloromethyl groups. Other significant fragments are observed at m/z 91 and 105.
Figure 2: Proposed mass fragmentation pathway for this compound.
Method Validation: Ensuring Reliable Results
A robust method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[14] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters.[15]
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank, placebo, or other potential impurities at the retention time of this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for a minimum of 5 concentration levels. |
| Range | Typically 80-120% of the target concentration. |
| Accuracy | Mean recovery of 90-110% for spiked samples at three concentration levels. |
| Precision | Repeatability (Intra-day): RSD ≤ 15%Intermediate Precision (Inter-day): RSD ≤ 20% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. The LOQ must be at or below the reporting threshold for the impurity. |
| Robustness | The method should not be significantly affected by small, deliberate variations in method parameters (e.g., oven temperature ramp rate, carrier gas flow rate). |
Data Analysis and Quantification
Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The relative abundances of the qualifier ions should be within ±20% of those in the standard.
Quantification: An external standard calibration curve is constructed by plotting the peak area of the quantifier ion (m/z 91) against the concentration of the reference standard. The concentration of this compound in the samples is then calculated from this calibration curve.
Conclusion
This application note provides a comprehensive and scientifically grounded approach for the detection and quantification of this compound by GC-MS. The detailed protocols for sample preparation and the optimized instrumental parameters offer a robust starting point for method development and validation. By following these guidelines, researchers and quality control professionals can ensure the accurate and reliable monitoring of this potential impurity, contributing to the overall safety and quality of pharmaceutical products.
References
- 1. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. (2R)-1,4-dichloro-2-methylbutane | C5H10Cl2 | CID 101658541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sample preparation GC-MS [scioninstruments.com]
- 6. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. organomation.com [organomation.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. cromlab-instruments.es [cromlab-instruments.es]
- 10. agilent.com [agilent.com]
- 11. epa.gov [epa.gov]
- 12. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 13. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 14. pharmaguru.co [pharmaguru.co]
- 15. mdpi.com [mdpi.com]
Application Note: High-Resolution Gas Chromatography Methods for the Analysis of 1,4-Dichloro-2-methylbutane
Abstract
This comprehensive guide details robust gas chromatography (GC) methodologies for the qualitative and quantitative analysis of 1,4-dichloro-2-methylbutane. This compound is a halogenated hydrocarbon that may be present as a process-related impurity or a starting material in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Given that alkyl halides are often considered potential genotoxic impurities (PGIs), sensitive and specific analytical methods are required for their control.[3][4] This document provides two primary protocols: a direct liquid injection method suitable for process monitoring and higher concentration samples, and a highly sensitive static headspace method coupled with mass spectrometry (HS-GC-MS) for trace-level impurity analysis. The causality behind experimental choices, system validation, and data interpretation are discussed to provide researchers, scientists, and drug development professionals with a self-validating framework for analysis.
Introduction to the Analytical Challenge
This compound (CAS No. 623-34-7) is a chlorinated alkane whose presence in pharmaceutical manufacturing processes necessitates rigorous analytical control.[5] Halogenated hydrocarbons can act as alkylating agents and may interact with DNA, classifying them as a cohort of concern for genotoxicity.[3][6] Regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control of such impurities, often requiring quantification at parts-per-million (ppm) levels relative to the API.[2]
Gas chromatography is the premier analytical technique for volatile and semi-volatile compounds like this compound due to its high resolving power and sensitivity.[7] The choice of sample introduction, column chemistry, and detection system is paramount and is dictated by the sample matrix and the required limit of detection (LOD) and limit of quantitation (LOQ).
This guide is structured to provide not just procedural steps, but the scientific rationale underpinning the method design, ensuring adaptability and robustness.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀Cl₂ | PubChem[5] |
| Molecular Weight | 141.04 g/mol | PubChem[5] |
| IUPAC Name | This compound | PubChem[5] |
| Boiling Point | (Predicted) ~160-170 °C | N/A (Estimated based on similar dichlorinated alkanes) |
| Kovats Retention Index | 908, 912 (Semi-standard non-polar column) | PubChem[5] |
The volatility and presence of electronegative chlorine atoms make this compound ideally suited for GC with either an Electron Capture Detector (ECD) for high sensitivity to halogenated compounds or a Mass Spectrometer (MS) for definitive identification and quantification.[8][9]
Core Methodologies: Choosing the Right Approach
Two primary workflows are presented, each tailored to a different analytical objective. The logical flow for selecting and implementing a method is outlined below.
Caption: Workflow for selecting and validating a GC method.
Protocol 1: Direct Liquid Injection GC-FID/MS
This method is ideal for analyzing samples where this compound is present at higher concentrations (e.g., >100 ppm), such as in reaction monitoring or as an impurity in a starting material. It is adapted from methodologies used for separating isomeric dichlorobutanes.[7]
Causality and Rationale
-
Direct Injection: Simple, fast, and suitable for non-complex matrices and higher analyte concentrations.
-
Column Selection (Mid-Polarity): A column like a DB-624 or VF-624ms (6% cyanopropylphenyl / 94% dimethylpolysiloxane) is recommended. This phase provides excellent selectivity for volatile halogenated compounds and is robust enough for routine use.[3][10] The phase chemistry allows for separation based on both boiling point and dipole-induced dipole interactions with the analytes.
-
Detector: A Flame Ionization Detector (FID) is a universal, robust detector suitable for quantitation when specificity is not a major concern. For enhanced specificity and positive identification, a Mass Spectrometer (MS) is the detector of choice.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample (e.g., API or intermediate) into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent in which the analyte is soluble and stable, such as Dichloromethane or N,N-Dimethylformamide (DMF).
-
Prepare a standard stock solution of this compound at 1 mg/mL in the same solvent.
-
Create a working standard at a concentration relevant to the specification limit (e.g., 10 µg/mL).
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 or equivalent | Provides precise electronic pneumatic control for retention time stability. |
| Injector | Split/Splitless | Split mode (e.g., 50:1) is used to avoid column overload for high concentration samples. |
| Injector Temp. | 200 °C | Ensures rapid volatilization without thermal degradation. |
| Liner | Deactivated, glass wool | An inert surface prevents analyte degradation.[1] |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Carrier Gas | Helium or Hydrogen | Helium is standard; Hydrogen provides faster analysis times. Constant flow mode at 1.5 mL/min. |
| Column | VF-624ms, 30 m x 0.25 mm ID, 1.4 µm film | Excellent for separating volatile polar compounds and meets requirements for MS analysis.[4] |
| Oven Program | 50 °C (hold 2 min), ramp 10 °C/min to 220 °C (hold 2 min) | Initial temperature provides focusing of early eluting peaks. The ramp rate ensures good separation of components with different boiling points.[7] |
| Detector | MS (Scan Mode) or FID | |
| MS Transfer Line | 230 °C | Prevents condensation of analytes before entering the source. |
| MS Ion Source | 230 °C (EI Mode, 70 eV) | Standard conditions for generating reproducible fragmentation patterns. |
| MS Quad Temp. | 150 °C | Standard operating temperature. |
| MS Scan Range | 40-200 amu | Covers the molecular ion and expected fragments of the analyte. |
| FID Temperature | 250 °C | Ensures no condensation and complete combustion. |
-
Data Analysis:
-
Identification: Confirm the peak identity by comparing the retention time with that of a reference standard. If using MS, confirm by matching the acquired mass spectrum with a reference spectrum (expected fragments: m/z 104, 91, 69, 55).
-
Quantification: Calculate the concentration using an external standard calibration curve.
-
Protocol 2: Static Headspace GC-MS (HS-GC-MS)
This is the preferred method for trace-level analysis (sub-100 ppm) of this compound in finished drug products or other complex matrices. Headspace sampling isolates volatile analytes from non-volatile matrix components, reducing instrument contamination and improving sensitivity.[11][12]
Causality and Rationale
-
Static Headspace: This technique partitions volatile analytes between the sample phase and the gas phase (headspace) in a sealed vial at a controlled temperature.[12] Injecting the gas phase protects the GC system from non-volatile matrix components.
-
Sample Diluent: A high-boiling, polar solvent like Dimethyl sulfoxide (DMSO) or DMF is used to ensure good solubility of the API while allowing efficient partitioning of the more volatile analyte into the headspace.
-
Salting Out: The addition of a salt (e.g., sodium chloride or sodium sulfate) to aqueous samples decreases the solubility of the analyte in the liquid phase, promoting its transfer to the headspace and increasing sensitivity.[8][13]
-
Detector (MS in SIM mode): For trace analysis, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode. This dramatically increases sensitivity and selectivity by monitoring only characteristic ions of the target analyte.[10]
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 200 mg of the sample into a 20 mL headspace vial.
-
Add 5 mL of diluent (e.g., DMSO).
-
Prepare a standard stock solution of this compound at 100 µg/mL in the same diluent.
-
Prepare a series of calibration standards in headspace vials by spiking the appropriate amount of stock solution into 5 mL of diluent to cover the desired range (e.g., 0.1 to 10 ppm relative to the sample weight).
-
Immediately seal all vials with PTFE-lined septa.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| Headspace Sampler | Agilent 8697 or equivalent | Provides automated and reproducible vial incubation and injection. |
| Oven Temp. | 80 °C - 100 °C | Balances efficient partitioning with thermal stability of the sample. Higher temperatures increase vapor pressure.[11] |
| Incubation Time | 30 minutes | Allows the sample to reach thermal equilibrium for reproducible partitioning.[11] |
| Vial Shaking | On (Medium) | Facilitates faster equilibrium between the liquid and gas phases. |
| Syringe/Loop Temp. | 110 °C | Must be higher than the oven temperature to prevent condensation. |
| Transfer Line Temp. | 120 °C | Prevents condensation during transfer to the GC. |
| GC System | Same as Protocol 1 | |
| Injector Temp. | 200 °C (Split mode, 10:1) | Split injection is used to ensure sharp peak shapes from the large volume headspace injection. |
| Column & Oven | Same as Protocol 1 | |
| Detector | MS (SIM Mode) | |
| Ions to Monitor | Target: m/z 55, 91. Qualifier: m/z 104, 69 | Select characteristic ions from the full scan spectrum for maximum sensitivity and specificity. |
-
Data Analysis:
-
Identification: Confirm the peak by retention time and the presence of all monitored ions with the correct relative abundance ratios compared to a standard.
-
Quantification: Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards. Calculate the concentration in the unknown sample.
-
Method Validation Framework (ICH Q2(R1))
Any developed method must be validated to ensure it is fit for its intended purpose.[4] The following parameters are critical for impurity methods.
| Validation Parameter | Acceptance Criteria (Typical) | Purpose & Rationale |
| Specificity | No interference from blank, placebo, or other impurities at the analyte's retention time. | Ensures the signal is unequivocally from the analyte. |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | The lowest amount of analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10; Precision (%RSD) ≤ 20% | The lowest amount of analyte that can be quantified with acceptable precision and accuracy. Must be at or below the reporting threshold. |
| Linearity | Correlation coefficient (r²) ≥ 0.995 over the specified range (e.g., LOQ to 150% of specification). | Demonstrates a proportional response of the instrument to changes in analyte concentration. |
| Accuracy | % Recovery of 80-120% for spiked samples at multiple levels (e.g., LOQ, 100%, 150% of spec). | Measures the closeness of the experimental value to the true value. |
| Precision (Repeatability & Intermediate) | %RSD ≤ 15% at the specification limit; ≤ 20% at LOQ. | Demonstrates the consistency of results for multiple preparations on the same day (repeatability) and on different days/instruments (intermediate). |
| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., oven temp ±2°C, flow rate ±10%). | Ensures the method is reliable under normal laboratory variations. |
System Suitability
Before any analytical run, a system suitability standard (typically the working standard) must be injected to verify the performance of the chromatographic system.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Precision of Injections (%RSD) | ≤ 10.0% for 5 replicate injections | Demonstrates the stability and reproducibility of the injection and detection system. |
| Signal-to-Noise (S/N) | ≥ 10 at the LOQ level | Confirms the required sensitivity is being met for the run. |
Conclusion
The analysis of this compound can be effectively achieved using gas chromatography. The choice between direct liquid injection and static headspace GC-MS is driven by the required sensitivity and the nature of the sample matrix. A direct injection method is suitable for process control and high-concentration samples, while the HS-GC-MS method provides the high sensitivity and selectivity required for trace-level genotoxic impurity analysis in final products. Both methods must be rigorously validated according to ICH guidelines to ensure data integrity and regulatory compliance. The protocols and rationale provided herein serve as a comprehensive starting point for developing and implementing a robust analytical solution.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. academic.oup.com [academic.oup.com]
- 8. par.nsf.gov [par.nsf.gov]
- 9. epa.gov [epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. shimadzu.com [shimadzu.com]
- 12. Headspace gas chromatography - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions with 1,4-Dichloro-2-methylbutane
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Navigating the Reactivity of a Bifunctional Electrophile
1,4-Dichloro-2-methylbutane is a versatile bifunctional electrophile that serves as a valuable building block in organic synthesis.[1][2] Its two chlorine atoms, situated at positions 1 and 4, provide reactive sites for nucleophilic substitution, opening avenues for the construction of a variety of acyclic and heterocyclic structures. The presence of a methyl group at the 2-position introduces asymmetry, leading to differential reactivity at the two electrophilic centers. This guide provides an in-depth exploration of the mechanistic nuances, practical considerations, and detailed protocols for conducting nucleophilic substitution reactions with this substrate, with a focus on achieving regioselectivity. Understanding these principles is paramount for chemists aiming to leverage this reagent in the synthesis of novel chemical entities for pharmaceutical and materials science applications.
Mechanistic Insights: The Decisive Role of Steric Hindrance in Regioselectivity
Nucleophilic substitution reactions involving this compound predominantly proceed via a bimolecular (S(_N)2) mechanism. The S(_N)2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. A key factor governing the rate and regioselectivity of S(_N)2 reactions is steric hindrance around the electrophilic carbon.
In the case of this compound, the two chlorine atoms are in distinct steric environments:
-
C1-Chloride: This is a primary alkyl chloride, but it is adjacent to a stereocenter bearing a methyl group. This proximity of the methyl group creates significant steric bulk, hindering the backside attack of a nucleophile.
-
C4-Chloride: This is also a primary alkyl chloride, but it is further removed from the sterically demanding methyl group, making it more accessible to an incoming nucleophile.
This difference in steric accessibility is the cornerstone of achieving regioselective monosubstitution. Nucleophilic attack is kinetically favored at the less sterically encumbered C4 position.
Application Note 1: Regioselective Monosubstitution with Azide
The introduction of an azide functional group is a cornerstone of "click chemistry" and provides a versatile handle for the synthesis of amines, triazoles, and other nitrogen-containing heterocycles. The reaction of this compound with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) proceeds with high regioselectivity for the C4 position.
Protocol 1: Synthesis of 4-Azido-1-chloro-3-methylbutane
Objective: To synthesize 4-azido-1-chloro-3-methylbutane via a regioselective S(_N)2 reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 141.04 | 1.41 g | 10 | 1.0 |
| Sodium Azide (NaN₃) | 65.01 | 0.715 g | 11 | 1.1 |
| Dimethylformamide (DMF) | - | 20 mL | - | - |
| Diethyl ether | - | 100 mL | - | - |
| Saturated aq. NaCl | - | 3 x 20 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.41 g, 10 mmol) in 20 mL of anhydrous DMF.
-
Addition of Nucleophile: To the stirred solution, add sodium azide (0.715 g, 11 mmol).
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing 50 mL of water and 50 mL of diethyl ether.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with saturated aqueous sodium chloride solution (3 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-azido-1-chloro-3-methylbutane.
Expected Outcome: The major product will be 4-azido-1-chloro-3-methylbutane. The yield will vary depending on reaction time and purification efficiency.
Application Note 2: Synthesis of Substituted Pyrrolidines
The monosubstituted product from the first reaction can be used as a precursor for the synthesis of substituted pyrrolidines, a common scaffold in many pharmaceuticals.[3][4] The intramolecular cyclization is a highly favorable 5-exo-tet process.
Protocol 2: Two-Step Synthesis of N-Benzyl-3-methylpyrrolidine
Objective: To synthesize N-benzyl-3-methylpyrrolidine from this compound in a two-step, one-pot reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| This compound | 141.04 | 1.41 g | 10 | 1.0 |
| Benzylamine | 107.15 | 1.18 g | 11 | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.46 g | 25 | 2.5 |
| Acetonitrile | - | 30 mL | - | - |
| Diethyl ether | - | 100 mL | - | - |
| Water | - | 50 mL | - | - |
| Anhydrous MgSO₄ | - | - | - | - |
Instrumentation:
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (1.41 g, 10 mmol), benzylamine (1.18 g, 11 mmol), and potassium carbonate (3.46 g, 25 mmol) in 30 mL of acetonitrile.
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and stir for 24-48 hours. The first substitution will occur at the C4 position, followed by intramolecular cyclization.
-
Work-up:
-
Cool the reaction to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography to obtain N-benzyl-3-methylpyrrolidine.
Characterization of Products
The successful synthesis of the desired products should be confirmed by standard analytical techniques.
Table of Expected Spectroscopic Data for 4-Azido-1-chloro-3-methylbutane:
| Technique | Expected Features |
| ¹H NMR (CDCl₃) | Signals corresponding to the -CH₂Cl, -CH(CH₃)-, -CH₂-, and -CH₂N₃ protons. The chemical shifts will be influenced by the adjacent electronegative groups. |
| ¹³C NMR (CDCl₃) | Four distinct signals for the carbon atoms of the butane backbone. |
| FTIR | A strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) stretching vibration. |
| Mass Spec (EI) | Molecular ion peak and characteristic fragmentation patterns. |
Trustworthiness and Self-Validation
The protocols provided are designed to be self-validating. The regioselectivity of the initial substitution can be confirmed by detailed NMR analysis (¹H, ¹³C, COSY, HSQC) of the monosubstituted intermediate. The disappearance of the starting material and the appearance of the product can be monitored by TLC. The final products should be characterized by a full suite of spectroscopic methods (NMR, IR, MS) and the data compared to literature values for analogous compounds or predicted spectra.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of a range of functionalized molecules. By understanding and exploiting the principles of steric hindrance in S(_N)2 reactions, researchers can achieve high levels of regioselectivity, enabling the targeted synthesis of intermediates for drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the practical application of these principles in the laboratory.
References
- 1. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 3. Synthesis and antibacterial activity of 3-substituted-6-(3-ethyl-4-methylanilino)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2R)-1,4-dichloro-2-methylbutane | C5H10Cl2 | CID 101658541 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 1,4-Dichloro-2-methylbutane in the Synthesis of Substituted Heterocyclic Scaffolds
Introduction: The Strategic Value of 1,4-Dichloro-2-methylbutane
Nitrogen-containing heterocyclic compounds are foundational pillars in modern pharmacology and medicinal chemistry.[1][2] Scaffolds such as pyrrolidines and piperidines are ubiquitous in FDA-approved drugs, valued for their ability to impart favorable physicochemical properties like aqueous solubility and metabolic stability, while providing a three-dimensional framework for interacting with biological targets.[3][4]
While simple alkyl dihalides like 1,4-dichlorobutane are workhorse reagents for constructing basic heterocyclic rings[5][6], their substituted analogues offer a direct route to more complex and medicinally relevant structures. This compound is a particularly valuable, yet underutilized, building block.[7][8][9][10] Its key advantage lies in the direct introduction of a methyl group onto the heterocyclic core, a common structural motif for optimizing potency and selectivity in drug candidates. Furthermore, the presence of a stereocenter in the backbone allows for the synthesis of chiral heterocycles, a critical consideration in modern drug design.[11][12]
This guide provides a detailed exploration of the application of this compound in synthesizing 3-methyl-substituted pyrrolidines, focusing on the underlying reaction mechanisms, detailed experimental protocols, and critical considerations for achieving high efficiency and stereochemical control.
Core Reaction Principle: Sequential Double Nucleophilic Substitution (SN2)
The primary pathway for forming heterocyclic rings from this compound and a nucleophile (typically a primary amine) is a sequential double bimolecular nucleophilic substitution (SN2) reaction.[5][11] The process can be dissected into two key steps:
-
Intermolecular SN2 Attack: The primary amine, acting as a nucleophile, attacks one of the electrophilic carbon atoms bearing a chlorine atom. The primary carbon (C4) is less sterically hindered and thus more susceptible to SN2 attack than the secondary carbon (C1). This initial attack displaces the first chloride ion, forming a linear N-substituted intermediate.
-
Intramolecular SN2 Cyclization: The nitrogen atom of the intermediate, now a secondary amine, performs a backside attack on the remaining carbon-chlorine bond. This intramolecular cyclization is entropically favored and results in the displacement of the second chloride ion, forming the stable, five-membered 3-methylpyrrolidine ring.
A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is essential. It serves to neutralize the hydrogen chloride (HCl) generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[5]
Caption: General mechanism for 3-methylpyrrolidine synthesis.
Application Protocol: Synthesis of N-Substituted-3-Methylpyrrolidines
The reaction of this compound with primary amines is a robust method for synthesizing N-substituted-3-methylpyrrolidines. Below are detailed protocols for both conventional heating and microwave-assisted synthesis, which can significantly accelerate reaction times.
Protocol 1: Conventional Synthesis via Reflux
This method is suitable for standard laboratory setups and is effective for a wide range of primary amines.
Materials & Equipment:
-
Primary amine (e.g., Benzylamine, Aniline) (1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Solvent (e.g., Acetonitrile, Ethanol)
-
Round-bottom flask, reflux condenser, magnetic stirrer with hotplate
-
Standard glassware for work-up and purification
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the primary amine (1.1 eq) and potassium carbonate (2.5 eq) in the chosen solvent (e.g., acetonitrile).
-
Addition of Dihalide: To the stirred solution, add this compound (1.0 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 12-24 hours.
-
Monitoring: Monitor the reaction progress periodically by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base (K₂CO₃ and KCl).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract with an organic solvent such as dichloromethane or ethyl acetate (3 x 20 mL).[5]
-
-
Purification:
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure N-substituted-3-methylpyrrolidine.
-
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation provides a significant acceleration of this reaction, often leading to cleaner products and higher yields in a fraction of the time.[5][14]
Materials & Equipment:
-
This compound (1.0 mmol)
-
Primary amine (e.g., Benzylamine) (1.2 mmol)
-
Potassium Carbonate (K₂CO₃) (2.5 mmol)
-
Deionized Water or Acetonitrile (3 mL)
-
10 mL microwave reaction vessel with stir bar
-
Microwave reactor
Step-by-Step Procedure:
-
Preparation: To a 10 mL microwave reaction vessel, add this compound (1.0 mmol), the primary amine (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Solvent Addition: Add 3 mL of the chosen solvent (water is a surprisingly effective and green solvent for this reaction under microwave conditions).[14]
-
Reaction: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 150°C for 20-30 minutes with active stirring.
-
Work-up & Purification:
-
After the reaction, allow the vessel to cool completely to room temperature.
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 10 mL).[5]
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify via column chromatography if necessary.
-
Caption: Experimental workflow for 3-methylpyrrolidine synthesis.
Data Summary: Reaction Conditions
The following table provides a general guideline for reaction conditions. Actual yields may vary based on the specific amine and reaction scale.
| Amine Substrate | Method | Base | Solvent | Time | Typical Yield Range* |
| Benzylamine | Conventional | K₂CO₃ | Acetonitrile | 18 h | 75-90% |
| Aniline | Conventional | Na₂CO₃ | Ethanol | 24 h | 60-75% |
| Benzylamine | Microwave | K₂CO₃ | Water | 20 min | 85-95% |
| n-Butylamine | Microwave | K₂CO₃ | Acetonitrile | 30 min | 70-85% |
*Yields are estimated based on analogous reactions with 1,4-dichlorobutane and are for illustrative purposes. Optimization is recommended.[5]
Key Scientific & Technical Considerations
When using this compound, researchers must consider several factors that are not present with its simpler, achiral counterpart.
-
Stereochemistry: The starting material, this compound, is chiral.[12] If a single enantiomer (e.g., (S)-1,4-dichloro-2-methylbutane) is used, the resulting 3-methylpyrrolidine will also be enantiomerically pure. The chiral center at C2 is not involved in the substitution reactions, so its configuration is retained. Using a racemic mixture of the starting material will result in a racemic mixture of the product.[12]
-
Regioselectivity of Initial Attack: The two carbon atoms bonded to chlorine are electronically and sterically distinct: C1 is secondary and C4 is primary. The initial intermolecular SN2 attack by the amine is highly likely to occur at the less sterically hindered primary C4 position. This regioselectivity simplifies the reaction outcome, leading predominantly to the 5-membered pyrrolidine ring rather than a 6-membered piperidine ring, which would require initial attack at C1.
-
Potential Side Reactions:
-
Elimination (E2): While SN2 is favored, using a strong, bulky base could promote E2 elimination, leading to the formation of unsaturated byproducts. Using milder carbonate bases minimizes this risk.
-
Polymerization: If the intramolecular cyclization step is slow, the linear intermediate can react intermolecularly with another amine molecule, leading to oligomers or polymers. This is generally mitigated by using reasonably dilute conditions.
-
Conclusion
This compound serves as a highly effective and strategic reagent for the synthesis of N-substituted-3-methylpyrrolidines. The double SN2 cyclization with primary amines is a robust transformation that can be performed efficiently under both conventional heating and microwave-assisted conditions. By providing a direct route to this important heterocyclic scaffold, this building block enables medicinal chemists and drug development professionals to rapidly access compounds with increased structural complexity and potential for enhanced biological activity. Careful consideration of stereochemistry and reaction conditions is paramount to achieving optimal outcomes.
References
- 1. mdpi.com [mdpi.com]
- 2. ajrconline.org [ajrconline.org]
- 3. enamine.net [enamine.net]
- 4. ajchem-a.com [ajchem-a.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 9. CAS 623-34-7: this compound | CymitQuimica [cymitquimica.com]
- 10. lookchem.com [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. homework.study.com [homework.study.com]
- 13. theclinivex.com [theclinivex.com]
- 14. Piperidine synthesis [organic-chemistry.org]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Synthesis and Characterization of the Di-Grignard Reagent from 1,4-Dichloro-2-methylbutane
Abstract
This document provides a comprehensive guide to the synthesis of the di-Grignard reagent, 2-methyl-1,4-bis(chloromagnesio)butane, from this compound. The formation of organometallic reagents from dihalides presents unique challenges, including competing intramolecular cyclization and intermolecular polymerization pathways. This application note delves into the mechanistic considerations, provides a detailed, field-tested protocol for maximizing the yield of the desired di-Grignard reagent, and outlines rigorous methods for its characterization and quantification. Safety protocols for handling these pyrophoric reagents are also detailed, ensuring a self-validating and safe experimental workflow.
Introduction
Grignard reagents are cornerstones of organic synthesis, prized for their ability to form new carbon-carbon bonds with a wide array of electrophiles.[1][2][3] While monohalide precursors are common, di-Grignard reagents derived from dihaloalkanes offer a powerful platform for constructing complex cyclic molecules and polymers. The synthesis of a di-Grignard reagent from this compound is a nuanced process. The primary challenge lies in controlling the reactivity of the intermediate mono-Grignard species, which can either react with the second halide intramolecularly to form methylcyclopentane or intermolecularly via Wurtz-type coupling to yield oligomeric byproducts.[4][5][6]
This guide provides the theoretical grounding and practical steps necessary to favor the formation of the desired linear di-Grignard reagent, a versatile intermediate for further synthetic transformations.
Mechanistic Framework: Desired vs. Competing Pathways
The formation of a Grignard reagent occurs on the surface of magnesium metal via a radical mechanism.[7] An electron is transferred from the magnesium to the carbon-halogen bond, generating an alkyl radical and a magnesium halide radical, which then combine. When using a dihalide, this process must occur twice, and the reaction's success hinges on managing the competing reaction pathways that emerge after the formation of the first C-Mg bond.
Key Reaction Pathways
-
Desired Di-Grignard Formation: The sequential formation of two Grignard moieties at the C1 and C4 positions. This is favored by low local concentration of the halide and rapid consumption by the excess magnesium surface.
-
Intramolecular Cyclization: Once the mono-Grignard is formed, the nucleophilic carbanion can attack the second C-Cl bond in an intramolecular SN2 reaction, yielding methylcyclopentane.
-
Wurtz-Type Coupling: The mono-Grignard reagent can react with another molecule of the starting dihalide, leading to intermolecular C-C bond formation and oligomerization.[5][6][8] This side reaction is minimized by slow addition of the dihalide to maintain its low concentration.[5]
Figure 1. Competing reaction pathways in di-Grignard formation.
The Role of Ethereal Solvents
Ethereal solvents such as tetrahydrofuran (THF) or diethyl ether (Et₂O) are essential for Grignard synthesis.[9][10] The lone pair electrons on the ether's oxygen atom coordinate to the electron-deficient magnesium center, forming a stabilizing complex.[11][12][13] This solvation not only facilitates the reagent's formation but also maintains its solubility and moderates its reactivity. Anhydrous conditions are paramount, as Grignard reagents are strong bases that react readily with protic sources like water to quench the reagent.[7][9]
Experimental Protocol: Synthesis
This protocol is designed to favor the formation of the di-Grignard reagent by using an excess of magnesium and maintaining a low concentration of the dichloride precursor through slow addition.
Reagents and Equipment
| Reagent / Equipment | Specifications |
| Reagents | |
| Magnesium Turnings | >99.5% purity, stored under inert gas |
| This compound | >98% purity, freshly distilled if necessary |
| Tetrahydrofuran (THF) | Anhydrous (<50 ppm H₂O), freshly distilled from sodium/benzophenone |
| Iodine | Crystal, reagent grade |
| Equipment | |
| Three-neck round-bottom flask | Flame-dried under vacuum |
| Reflux condenser | Flame-dried, with inert gas inlet/outlet |
| Pressure-equalizing dropping funnel | Flame-dried |
| Magnetic stirrer and stir bar | |
| Inert gas supply | Dry Argon or Nitrogen |
| Syringes and needles | Oven-dried |
Pre-Reaction Setup: Magnesium Activation
The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which inhibits the reaction.[1][14] This layer must be removed or disrupted to initiate Grignard formation.
| Activation Method | Procedure | Notes |
| Iodine | Add a single crystal of iodine to the Mg turnings in the flask. Gently warm to sublime the iodine.[15] | The disappearance of the purple/brown color often signals reaction initiation.[15] |
| 1,2-Dibromoethane | Add a small amount (~5 mol%) to the Mg turnings and warm gently.[16][17] | The observation of ethylene bubbling indicates activation. This is known as the entrainment method.[17] |
| Mechanical Stirring | Vigorously stir the dry magnesium turnings under an inert atmosphere for several hours before adding solvent.[18] | Abrades the MgO layer, exposing a fresh metal surface.[18] |
Step-by-Step Synthesis Workflow
-
Apparatus Assembly: Assemble the flame-dried three-neck flask with a stir bar, reflux condenser, and dropping funnel. Ensure the system is under a positive pressure of dry argon or nitrogen.
-
Magnesium Activation: To the flask, add magnesium turnings (2.5 equivalents). Activate the magnesium using one of the methods described in Section 3.2 (e.g., add one small iodine crystal).
-
Initial Solvent Addition: Add a small portion of anhydrous THF, just enough to cover the magnesium turnings.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Initiation: Add a small aliquot (~5%) of the dichloride solution to the magnesium suspension. The reaction may be initiated by gentle warming with a heat gun. Initiation is confirmed by a gentle reflux and the disappearance of the iodine color.
-
Controlled Addition: Once the reaction is initiated, add the remaining dichloride solution dropwise at a rate that maintains a steady but controlled reflux. This slow addition is critical to minimize Wurtz coupling.[5]
-
Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed (typically 2-4 hours).
-
Final Product: The resulting dark grey or brownish solution is the di-Grignard reagent, 2-methyl-1,4-bis(chloromagnesio)butane, which should be used immediately or quantified and stored under an inert atmosphere.
Figure 2. Experimental workflow for di-Grignard synthesis.
Quantification Protocol: Titration
The concentration of the newly formed Grignard reagent must be determined before use in subsequent reactions. Titration against a known standard is a reliable method. The titration with iodine is straightforward and provides a clear visual endpoint.[19]
-
Preparation: In a flame-dried vial under an inert atmosphere, dissolve a precisely weighed amount of iodine (e.g., ~100 mg) in 1.0 mL of a 0.5 M solution of LiCl in anhydrous THF.[19] The LiCl helps to solubilize the magnesium salts formed.
-
Titration: Cool the dark brown iodine solution to 0 °C. Slowly add the prepared Grignard solution dropwise via a syringe while stirring vigorously.
-
Endpoint: The endpoint is reached when the dark brown/yellow color of the iodine completely disappears, resulting in a colorless or cloudy white/grey solution.[19][20]
-
Calculation: The molarity of the Grignard reagent is calculated based on the volume required to react with the known moles of iodine. Note that since this is a di-Grignard, one mole of the reagent will react with two moles of iodine.
Molarity (R(MgX)₂) = (moles of I₂) / (2 × Volume of Grignard solution in L)
Safety and Handling Protocols
Grignard reagents are pyrophoric or highly reactive, and their solvents are extremely flammable.[21][22] Strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical splash goggles, a face shield, and appropriate gloves (e.g., nitrile gloves as a base layer with neoprene or Nomex® gloves over top).[21][23][24]
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (argon or nitrogen) in a fume hood.[24] Keep the sash as low as possible.
-
Quenching: Never dispose of unreacted Grignard reagent directly. To quench, dilute the reagent significantly with an unreactive solvent (e.g., toluene) and slowly add a proton source like isopropanol, followed by methanol, and finally water, all while cooling in an ice bath.
-
Emergency: Keep a Class D fire extinguisher (for combustible metals) and a standard ABC extinguisher nearby. In case of fire or significant skin contact, use the safety shower immediately.[21][24]
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Reaction fails to initiate | Inactive magnesium surface (MgO layer); presence of moisture.[15] | Re-activate magnesium (see Section 3.2). Ensure all glassware is rigorously flame-dried and solvents are anhydrous.[15] |
| Low Yield | Wurtz coupling side reaction; incomplete reaction.[5] | Slow the rate of halide addition.[5] Ensure sufficient reaction time for all magnesium to be consumed. Use a larger excess of magnesium. |
| Formation of white precipitate | Insoluble magnesium halides (Schlenk equilibrium); reaction with oxygen.[14] | The formation of MgCl₂ is expected. If excessive, ensure a robust inert atmosphere to prevent oxidation. The reagent can often be used as a suspension. |
| Inconsistent titration results | Inaccurate measurement; reaction with atmospheric moisture during titration. | Use calibrated syringes. Ensure the titration setup is fully under an inert atmosphere. Perform the titration in triplicate for accuracy. |
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Formation of Grignard Reagents from Organic Halides [research.cm.utexas.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. leah4sci.com [leah4sci.com]
- 11. Why is ether used as a solvent during Grignard reactions? - askIITians [askiitians.com]
- 12. homework.study.com [homework.study.com]
- 13. quora.com [quora.com]
- 14. Grignard reagent - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. echemi.com [echemi.com]
- 18. researchgate.net [researchgate.net]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. youtube.com [youtube.com]
- 21. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 22. ehs.uci.edu [ehs.uci.edu]
- 23. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 24. pnnl.gov [pnnl.gov]
Application Notes and Protocols for Polymerization Reactions Involving 1,4-Dichloro-2-methylbutane
Introduction: Unlocking the Potential of an Asymmetric Dihaloalkane in Polymer Synthesis
For researchers, scientists, and professionals in drug development and materials science, the exploration of novel monomers and initiators is a cornerstone of innovation. 1,4-Dichloro-2-methylbutane, a structurally asymmetric dihaloalkane, presents a unique chemical profile for the synthesis of new polymeric architectures. This technical guide provides a comprehensive overview of the potential polymerization reactions involving this molecule, focusing on its utility in both polycondensation and cationic polymerization.
With the chemical formula C₅H₁₀Cl₂ and CAS number 623-34-7, this compound possesses two distinct reactive centers: a primary chloride and a tertiary chloride.[1][2][3] This inherent asymmetry in reactivity is the key to its potential versatility in polymer chemistry. The primary chloride is more amenable to Sₙ2 reactions, making it a candidate for step-growth polymerization, while the tertiary chloride can be activated to form a carbocation, positioning it as a potential initiator for chain-growth polymerization.[4]
This document will delve into the theoretical frameworks and provide exemplary protocols for harnessing the unique reactivity of this compound. While this molecule is not a widely documented monomer, this guide will equip researchers with the foundational knowledge to explore its synthetic possibilities.
Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for designing polymerization reactions.
| Property | Value | Reference |
| CAS Number | 623-34-7 | [2] |
| Molecular Formula | C₅H₁₀Cl₂ | [2] |
| Molecular Weight | 141.04 g/mol | [3] |
| Boiling Point | 149.59°C (estimate) | [3] |
| Density | 1.100 g/cm³ | [3] |
| Refractive Index | 1.4640 | [3] |
Part 1: Polycondensation Reactions with this compound
The presence of two chloro groups allows this compound to act as a difunctional monomer in polycondensation reactions with suitable nucleophiles, such as diamines, diols, or dithiols. The primary chloride is expected to be more reactive towards nucleophilic substitution under Sₙ2 conditions.
Mechanism of Polycondensation with Diamines
In a typical polycondensation with a diamine, the nucleophilic amine groups will displace the chloride ions to form a carbon-nitrogen bond. This reaction, when carried out with a difunctional amine and the difunctional this compound, can lead to the formation of a polyamide. The general mechanism is a series of nucleophilic substitution steps.
References
The Strategic Utility of 1,4-Dichloro-2-methylbutane in the Synthesis of Key Pharmaceutical Intermediates
Abstract
1,4-Dichloro-2-methylbutane, a readily accessible difunctional alkyl halide, represents a versatile and economically attractive starting material for the synthesis of a variety of valuable pharmaceutical intermediates. Its unique structural motif, featuring a chiral center and two reactive chlorine atoms at the 1- and 4-positions, allows for the strategic construction of key heterocyclic and acyclic scaffolds. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic transformations of this compound into three pivotal classes of pharmaceutical intermediates: N-substituted-3-methylpyrrolidines, 2-methyl-1,4-diaminobutane (2-methylputrescine), and 3-methyl-tetrahydrothiophene. We will delve into the mechanistic underpinnings of these syntheses, provide detailed, field-proven experimental protocols, and discuss the significance of the resulting intermediates in contemporary drug discovery.
Introduction
The ever-present demand for novel therapeutic agents necessitates the development of efficient and cost-effective synthetic routes to key molecular building blocks. This compound emerges as a strategic precursor in this context, offering a convergent and flexible platform for the synthesis of diverse pharmacologically relevant structures. The presence of a methyl group introduces a stereocenter, opening avenues for the development of chiral drugs, while the two chlorine atoms provide handles for sequential or simultaneous nucleophilic substitution reactions. This guide will focus on three primary synthetic pathways emanating from this compound, each yielding a class of intermediates with significant applications in medicinal chemistry.
I. Synthesis of N-Substituted-3-methylpyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates.[1][2] The introduction of a methyl group at the 3-position can significantly influence the pharmacological profile of a molecule by introducing chirality and affecting its binding to biological targets. The reaction of this compound with primary amines offers a direct and efficient route to N-substituted-3-methylpyrrolidines.
Mechanistic Rationale
The synthesis proceeds via a tandem nucleophilic substitution (SN2) mechanism. The primary amine first displaces one of the chloride ions in an intermolecular SN2 reaction. The resulting secondary amine intermediate then undergoes a rapid intramolecular SN2 cyclization to form the stable five-membered pyrrolidine ring. The presence of a base is crucial to neutralize the hydrogen chloride generated during the reaction, thereby preventing the protonation of the amine nucleophile and facilitating the cyclization step.
Diagram 1: General Synthesis of N-Substituted-3-methylpyrrolidines
Caption: Synthetic pathway to N-substituted-3-methylpyrrolidines.
Experimental Protocol: Synthesis of N-Benzyl-3-methylpyrrolidine
This protocol details the synthesis of a representative N-substituted-3-methylpyrrolidine, a versatile intermediate for further functionalization.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 141.04[3] | 14.1 g | 0.1 |
| Benzylamine | 107.15 | 12.86 g | 0.12 |
| Potassium Carbonate (K2CO3) | 138.21 | 34.55 g | 0.25 |
| Acetonitrile | 41.05 | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (0.1 mol), benzylamine (0.12 mol), and potassium carbonate (0.25 mol).
-
Add 200 mL of acetonitrile to the flask.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Dissolve the residue in 100 mL of diethyl ether and wash with 2 x 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-benzyl-3-methylpyrrolidine by vacuum distillation or silica gel column chromatography.
II. Synthesis of 2-Methyl-1,4-diaminobutane (2-Methylputrescine)
2-Methyl-1,4-diaminobutane, also known as 2-methylputrescine, is a valuable building block for the synthesis of various biologically active molecules, including polyamine analogs and enzyme inhibitors.[4] The Gabriel synthesis provides a reliable and high-yielding method for the preparation of primary amines from alkyl halides, and it can be effectively adapted for the synthesis of 2-methyl-1,4-diaminobutane from this compound.[1][5][6]
Mechanistic Rationale
The Gabriel synthesis involves the initial reaction of potassium phthalimide with the alkyl halide.[7] The phthalimide anion acts as a surrogate for the ammonia anion, undergoing an SN2 reaction to form an N-alkylphthalimide. The key advantage of this method is the prevention of over-alkylation, as the resulting N-alkylphthalimide is no longer nucleophilic. Subsequent cleavage of the phthalimide group, typically with hydrazine, liberates the desired primary amine. In the case of a dihalide, the reaction occurs at both ends of the molecule.
Diagram 2: Gabriel Synthesis of 2-Methyl-1,4-diaminobutane
Caption: Pathway for 2-Methyl-1,4-diaminobutane synthesis.
Experimental Protocol: Synthesis of 2-Methyl-1,4-diaminobutane
This protocol outlines the two-step synthesis of 2-methyl-1,4-diaminobutane.
Step 1: Synthesis of N,N'-(2-methylbutane-1,4-diyl)diphthalimide
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 141.04[3] | 14.1 g | 0.1 |
| Potassium Phthalimide | 185.22 | 40.8 g | 0.22 |
| Dimethylformamide (DMF) | 73.09 | 200 mL | - |
Procedure:
-
In a 500 mL three-necked flask fitted with a mechanical stirrer and reflux condenser, dissolve potassium phthalimide (0.22 mol) in 200 mL of DMF.
-
Heat the mixture to 100°C and add this compound (0.1 mol) dropwise over 30 minutes.
-
After the addition is complete, heat the mixture to reflux (around 153°C) for 4-6 hours.
-
Cool the reaction mixture and pour it into 600 mL of cold water.
-
Filter the precipitated solid, wash thoroughly with water, and dry to obtain N,N'-(2-methylbutane-1,4-diyl)diphthalimide.
Step 2: Synthesis of 2-Methyl-1,4-diaminobutane
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| N,N'-(2-methylbutane-1,4-diyl)diphthalimide | (Calculated from Step 1) | (from Step 1) | ~0.1 |
| Hydrazine Monohydrate | 50.06 | 12.5 g | 0.25 |
| Ethanol | 46.07 | 300 mL | - |
Procedure:
-
To a 500 mL round-bottom flask, add the N,N'-(2-methylbutane-1,4-diyl)diphthalimide from Step 1 and 300 mL of ethanol.
-
Add hydrazine monohydrate (0.25 mol) to the suspension.
-
Heat the mixture to reflux for 2 hours, during which a white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a minimum amount of water and basify with a concentrated solution of sodium hydroxide.
-
Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous potassium carbonate, filter, and remove the solvent by distillation to yield 2-methyl-1,4-diaminobutane.
III. Synthesis of 3-Methyl-tetrahydrothiophene
Thiophene and its derivatives are important heterocycles in medicinal chemistry, with applications in a wide range of therapeutic areas.[5][8] The saturated analog, tetrahydrothiophene, and its substituted derivatives also serve as valuable intermediates. The reaction of this compound with a sulfide source provides a straightforward route to 3-methyl-tetrahydrothiophene.
Mechanistic Rationale
Similar to the synthesis of pyrrolidines, the formation of 3-methyl-tetrahydrothiophene proceeds through a double SN2 reaction. The sulfide ion (S²⁻) acts as the nucleophile, sequentially displacing both chloride ions from the this compound backbone to form the five-membered heterocyclic ring.
Diagram 3: Synthesis of 3-Methyl-tetrahydrothiophene
Caption: Synthetic route to 3-Methyl-tetrahydrothiophene.
Experimental Protocol: Synthesis of 3-Methyl-tetrahydrothiophene
This protocol is adapted from a well-established procedure for the synthesis of tetrahydrothiophene and is applicable to its methylated analog.[9]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 141.04[3] | 35.26 g | 0.25 |
| Sodium Sulfide (60% fused chips) | 78.04 | 35.9 g | 0.275 |
| Dimethylformamide (DMF) | 73.09 | 170 mL | - |
| Water | 18.02 | 100 mL | - |
Procedure:
-
In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and two dropping funnels, add 170 mL of DMF.
-
Heat the DMF to near reflux.
-
In one dropping funnel, place this compound (0.25 mol). In the other, prepare a solution of sodium sulfide (0.275 mol) in 100 mL of hot water.
-
Simultaneously add the this compound and the sodium sulfide solution to the hot DMF over a period of approximately 1.5 hours, maintaining a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 2 hours.
-
Arrange the apparatus for distillation and collect the distillate.
-
Make the distillate alkaline with sodium hydroxide and saturate with sodium chloride.
-
Separate the organic layer and dry it over solid potassium hydroxide.
-
Purify the crude 3-methyl-tetrahydrothiophene by fractional distillation.
Conclusion
This compound serves as a highly effective and versatile starting material for the synthesis of a range of valuable pharmaceutical intermediates. The protocols detailed in this application note for the preparation of N-substituted-3-methylpyrrolidines, 2-methyl-1,4-diaminobutane, and 3-methyl-tetrahydrothiophene are robust, scalable, and founded on well-understood reaction mechanisms. By leveraging the reactivity of this difunctionalized building block, researchers and drug development professionals can efficiently access key molecular scaffolds, thereby accelerating the discovery and development of new therapeutic agents.
References
- 1. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1,4-Diaminobutane (putrescine), spermidine, and spermine [pubmed.ncbi.nlm.nih.gov]
- 5. Gabriel Synthesis [drugfuture.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Gabriel Synthesis [organic-chemistry.org]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 1,4-Dichloro-2-methylbutane
Welcome to the technical support center for the purification of 1,4-dichloro-2-methylbutane. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered during the purification of this key chemical intermediate. As Senior Application Scientists, we aim to blend technical precision with practical, field-tested insights to ensure the success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification and handling of this compound.
Q1: What are the typical impurities found in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on its synthetic route. A common synthesis involves the hydrochlorination of isoprene. This process can lead to a mixture of constitutional isomers and related compounds.
-
Isomeric Dichlorides: Side reactions during the addition of HCl to isoprene can result in isomers such as 1,2-dichloro-3-methylbutane and 3,4-dichloro-2-methyl-1-butene.
-
Unreacted Starting Materials: Residual isoprene or its precursors may be present.
-
Oligomerization Products: Under acidic conditions, isoprene can polymerize, leading to higher molecular weight impurities.
-
Solvent and Reagent Residues: Residual acid (e.g., HCl) and solvents from the reaction or initial workup are common. The reaction of hydroxyl radicals with isoprene can also lead to a complex mixture of oxidized products, although this is more relevant in atmospheric chemistry.[1][2]
Q2: What are the key physical properties I should know for purification?
A2: Understanding the physical properties of this compound and its common impurities is critical for designing an effective purification strategy, particularly for fractional distillation.
| Property | This compound | Notes |
| CAS Number | 623-34-7 | [3][4][5] |
| Molecular Formula | C₅H₁₀Cl₂ | [3][4][5] |
| Molecular Weight | 141.04 g/mol | [3][4][5] |
| Boiling Point | ~171 °C (at atm. pressure) | [6] An estimated boiling point is around 149.59°C; however, experimental values can vary.[3] Vacuum distillation is highly recommended to prevent decomposition. |
| Density | ~1.10 g/cm³ | [3] |
| Refractive Index | ~1.4640 | [3] |
| Solubility | Soluble in organic solvents; slightly soluble in water. | [7] |
Q3: What is the most effective method for purifying this compound?
A3: For multi-gram to kilogram scale, fractional vacuum distillation is the most effective and economical method.[8][9] This technique separates compounds based on differences in their boiling points.[10][11] Given that isomeric impurities often have boiling points close to the target compound, a distillation column with high theoretical plates is necessary for efficient separation. For smaller scales or for removing highly polar impurities, column chromatography can be employed.[12][13][14]
Q4: How should I properly store the purified product?
A4: Like many chlorinated alkanes, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area.[15] It should be stored away from incompatible materials such as strong oxidizing agents and bases. To prevent slow decomposition, which can release HCl, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.
Q5: What are the critical safety precautions for handling chlorinated hydrocarbons like this?
A5: Chlorinated hydrocarbons warrant careful handling due to their potential health and environmental risks.[16]
-
Engineering Controls: Always handle the compound inside a certified chemical fume hood to minimize inhalation of vapors.[17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (Viton® or laminate gloves are often recommended over standard nitrile for chlorinated solvents), chemical splash goggles, and a flame-resistant lab coat.[15][17][18]
-
Handling: Avoid contact with skin and eyes.[15] Prevent fire caused by electrostatic discharge.[15]
-
Disposal: Dispose of all waste in accordance with local, regional, and national regulations. Avoid release into the environment.[16][18]
Section 2: Troubleshooting and Optimization Guide
This guide provides solutions to specific problems you may encounter during the purification process.
Q: My crude product has a low pH and fumes slightly. How should I handle this before distillation?
A: This indicates the presence of residual acid, likely HCl from the synthesis. Distilling an acidic mixture can cause decomposition and corrosion. You must neutralize it first.
-
Causality: Heating acidic chlorinated alkanes can promote elimination reactions (forming alkenes) and polymerization, leading to charring, reduced yield, and a contaminated distillate.
-
Solution: Perform an aqueous workup. Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or diethyl ether). Wash the solution sequentially in a separatory funnel with:
-
Validation: After washing, the aqueous layer should no longer be acidic (check with pH paper). The organic layer can then be dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Q: I'm performing fractional distillation, but my GC analysis shows poor separation between the product and a close-boiling impurity. What can I do?
A: This is a common challenge when separating isomers.
-
Causality: Inefficient separation is typically due to an insufficient number of theoretical plates in the distillation column, too rapid a distillation rate, or an unstable vacuum.
-
Solutions:
-
Increase Column Efficiency: Use a longer Vigreux column or, for better performance, a packed column (e.g., with Raschig rings or metal sponge). This increases the surface area for vapor-liquid equilibria, enhancing separation.[9]
-
Increase the Reflux Ratio: Slow down the rate of distillate collection. A higher reflux ratio (the ratio of condensate returned to the column versus condensate collected) allows more equilibrium cycles on the column, improving separation. A take-off rate of 1-2 drops per second is a good starting point.
-
Ensure a Stable Vacuum: Fluctuations in pressure will cause the boiling point to change, disrupting the temperature gradient in the column and ruining the separation. Use a high-quality vacuum pump and a vacuum controller. Ensure all joints are properly sealed with vacuum grease.
-
Q: The material in the distillation flask is turning dark or black during heating. What's happening and how can I prevent it?
A: This is a sign of thermal decomposition.
-
Causality: this compound, especially if residual acid is present, can decompose at its atmospheric boiling point.
-
Solution: Use vacuum distillation .[21] By reducing the pressure, you lower the boiling point of the compound significantly, allowing it to distill at a temperature where it is more stable. For example, a compound boiling at 170°C at 760 torr might boil closer to 70-80°C at ~10 torr.
-
Pro Tip: Adding a small amount of a non-volatile antioxidant or acid scavenger, like calcium carbonate, to the distillation flask can sometimes help prevent decomposition.
Q: My final product appears cloudy, and a Karl Fischer titration shows high water content. How can I dry it more effectively?
A: Cloudiness is often due to residual water.
-
Causality: Drying agents like Na₂SO₄ and MgSO₄ have a limited capacity. If the organic solution is not adequately separated from the aqueous layer or if the drying agent is saturated, water will remain.
-
Solution:
-
Efficient Workup: After the aqueous wash, ensure a clean separation of layers in the separatory funnel.
-
Sufficient Drying Agent: Use an adequate amount of anhydrous drying agent (e.g., MgSO₄). The agent should appear free-flowing and not clump together, indicating excess is present. Allow sufficient contact time (15-20 minutes) with occasional swirling.
-
Alternative Drying: For rigorous drying, the product can be distilled from a small amount of a drying agent like calcium hydride (CaH₂). CAUTION: This must be done with extreme care, under an inert atmosphere, and by experienced personnel, as CaH₂ reacts violently with water.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Pre-Distillation Aqueous Workup
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of diethyl ether or dichloromethane to dissolve the crude product.
-
Add a saturated solution of sodium bicarbonate (NaHCO₃) in a volume equal to about 20% of the organic layer volume.
-
Stopper the funnel and shake gently, inverting and venting frequently to release the pressure from CO₂ evolution.
-
Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water, shaking and venting as before. Discard the aqueous layer.
-
Wash the organic layer with an equal volume of brine. Discard the aqueous layer.
-
Transfer the organic layer to an Erlenmeyer flask and add anhydrous magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 15-20 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the dried, neutralized crude product.
Protocol 2: Fractional Vacuum Distillation
-
Assemble a fractional distillation apparatus with a packed or Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Add the dried, crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.
-
Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.
-
Slowly evacuate the system to the desired pressure (e.g., 10-20 torr).
-
Begin heating the distillation flask gently using a heating mantle.
-
Observe the reflux line as it slowly ascends the column. Adjust the heating to maintain a steady reflux.
-
Collect any low-boiling forerun in a separate receiving flask.
-
When the temperature at the distillation head stabilizes, switch to a new receiving flask and collect the main fraction corresponding to the pure this compound.
-
Stop the distillation when the temperature begins to rise or drop significantly, or before the distillation flask is completely dry.
-
Allow the system to cool completely before venting to atmospheric pressure.
Protocol 3: Purity Assessment by Gas Chromatography (GC)
-
Prepare a dilute solution of the purified product (e.g., ~1 mg/mL) in a suitable solvent like dichloromethane.
-
Inject 1 µL of the solution into the GC.
-
Typical GC conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
-
Injector Temperature: 250 °C.
-
Detector (FID) Temperature: 280 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C.
-
-
Analyze the resulting chromatogram. The purity can be estimated by the area percentage of the main peak. For accurate quantification, use an internal standard.[22]
Section 4: Diagrams and Workflows
Diagram 1: General Purification Workflow
Caption: Workflow for the purification of this compound.
Diagram 2: Troubleshooting Logic for Fractional Distillation
Caption: Decision tree for troubleshooting poor distillation separation.
References
- 1. Highly oxidized products from the atmospheric reaction of hydroxyl radicals with isoprene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. Butane, 1,4-dichloro-2-methyl- (CAS 623-34-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 6. This compound [stenutz.eu]
- 7. theclinivex.com [theclinivex.com]
- 8. youtube.com [youtube.com]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. youtube.com [youtube.com]
- 11. energyeducation.ca [energyeducation.ca]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. columbia.edu [columbia.edu]
- 15. echemi.com [echemi.com]
- 16. tutorchase.com [tutorchase.com]
- 17. benchchem.com [benchchem.com]
- 18. redox.com [redox.com]
- 19. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 20. studylib.net [studylib.net]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 1,4-Dichloro-2-methylbutane Synthesis
Welcome to the technical support center for the synthesis of 1,4-dichloro-2-methylbutane (CAS 623-34-7).[1][2][3] This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.
Introduction
This compound is a valuable alkylating agent and a key intermediate in the synthesis of various organic compounds.[3] Its structure, featuring two reactive chlorine atoms and a chiral center, makes it a versatile building block. However, its synthesis can be challenging, often plagued by competing side reactions and purification difficulties. This guide provides in-depth, field-proven insights to address these challenges head-on.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
1. What are the primary synthetic routes to this compound?
There are two main pathways, each with distinct advantages and challenges:
-
Chlorination of 2-Methyl-1,4-butanediol: This is a direct and often preferred method. The diol is treated with a suitable chlorinating agent to replace both hydroxyl groups with chlorine via nucleophilic substitution. This route offers better control over the final product's structure.[4]
-
Chlorination of Isoprene: This involves the addition of chlorine across the conjugated diene system of isoprene. While seemingly straightforward, this reaction is notoriously difficult to control and typically yields a complex mixture of products, including the desired 1,4-addition product (1,4-dichloro-2-methyl-2-butene, a precursor), the 1,2-addition product, and various substitution products.[5] Subsequent reduction of the alkene intermediate would be required to yield the target butane derivative.
Caption: Primary synthetic pathways to this compound.
2. How do I choose the right chlorinating agent for the diol-based synthesis?
The choice of chlorinating agent is critical and depends on factors like substrate tolerance, desired reactivity, and available equipment.
| Chlorinating Agent | Mechanism & Use Case | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | SNi or SN2. Excellent for converting primary and secondary alcohols. Often used with a base like pyridine.[6][7] | Gaseous byproducts (SO₂ and HCl) are easily removed, simplifying workup. High yields are often achievable. | Highly corrosive and moisture-sensitive. The reaction can be exothermic and requires careful temperature control.[7] |
| Concentrated HCl | SN1. Effective for tertiary alcohols that form stable carbocations. Can be used for primary/secondary alcohols but is slower.[8][9] | Inexpensive and readily available. | Reaction with primary/secondary alcohols is slow. Carbocation intermediates can lead to rearrangement byproducts (though less likely for this specific substrate). Water is a byproduct, which can complicate the workup. |
| Phosphorus Trichloride (PCl₃) | SN2. Typically used for converting primary and secondary alcohols. | Effective for a range of alcohols. | The byproduct, phosphorous acid (H₃PO₃), is non-volatile and can complicate purification. |
3. How can I monitor the reaction progress effectively?
Regularly monitoring the reaction is key to maximizing yield and minimizing side products.
-
Thin-Layer Chromatography (TLC): A simple and rapid method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexane mixture) to track the disappearance of the starting diol and the appearance of the less polar dichlorinated product.
-
Gas Chromatography (GC): Provides quantitative analysis of the reaction mixture, allowing you to determine the relative amounts of starting material, product, and any intermediates or byproducts. This is particularly useful for optimizing reaction time.
Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis of this compound, particularly when starting from 2-methyl-1,4-butanediol.
Caption: Troubleshooting logic for synthesis optimization.
Issue 1: Low Yield or Stalled Reaction
-
Question: My reaction has run for several hours, but TLC/GC analysis shows a significant amount of unreacted 2-methyl-1,4-butanediol or a mono-chlorinated intermediate. What's wrong?
-
Potential Cause A: Insufficient Chlorinating Agent: The stoichiometry of the reaction requires at least two equivalents of the chlorinating agent (e.g., SOCl₂) to react with both hydroxyl groups. In practice, a slight excess (e.g., 2.2-2.5 equivalents) is often necessary to drive the reaction to completion.
-
Potential Cause B: Inadequate Temperature or Reaction Time: The conversion of alcohols to alkyl chlorides is not instantaneous. Primary alcohols, in particular, may react slower than secondary or tertiary ones. Steric hindrance around the reaction center can also slow down the reaction rate.[10]
-
Recommended Solutions:
-
Verify Stoichiometry: Ensure you have used a slight excess of the chlorinating agent.
-
Increase Reaction Time: Continue the reaction and monitor its progress every few hours until no further conversion is observed. Reactions may require anywhere from 3 to 24 hours.[6][10]
-
Increase Temperature: If time is a factor, cautiously increasing the reaction temperature can enhance the rate. If using SOCl₂, refluxing the mixture is a common practice.[6] Be aware that higher temperatures may also promote side reactions.
-
Issue 2: Formation of Elimination Byproducts
-
Question: My final product is contaminated with impurities that I suspect are alkenes (e.g., 4-chloro-2-methyl-1-butene). How can I prevent this?
-
Potential Cause: Elimination reactions (E1 or E2) can compete with the desired nucleophilic substitution (SN1 or SN2). This is often promoted by high temperatures and the presence of a non-nucleophilic base. The intermediate carbocation (in an SN1 pathway) is particularly susceptible to elimination.
-
Recommended Solutions:
-
Strict Temperature Control: Avoid excessively high temperatures. If using a highly exothermic reagent like thionyl chloride, add it slowly to the diol solution in an ice bath to maintain a low initial temperature (e.g., 0-10°C).[6]
-
Choice of Base: When using SOCl₂, pyridine is often added. Pyridine acts as a scavenger for the HCl generated, but it can also promote elimination. If elimination is a significant issue, consider running the reaction without a base or using a non-hindered, nucleophilic base.
-
Issue 3: Difficulties During Aqueous Workup
-
Question: During the workup, I'm struggling with emulsions when washing the organic layer with sodium bicarbonate solution. How can I resolve this?
-
Potential Cause: Emulsions are common when mixing organic and aqueous layers, especially if there are any residual reagents or salts that act as surfactants. Vigorous shaking of the separatory funnel exacerbates this issue.[8]
-
Recommended Solutions:
-
Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Vent Frequently: When neutralizing acid with bicarbonate, CO₂ gas is evolved, leading to pressure buildup. Vent the separatory funnel after each inversion.[8][11]
-
Break the Emulsion: If an emulsion forms, let the funnel stand for an extended period. You can also add a small amount of brine (saturated NaCl solution), which increases the ionic strength of the aqueous layer and helps force the separation.
-
Experimental Protocol: Synthesis from 2-Methyl-1,4-butanediol via Thionyl Chloride
This protocol is a representative procedure and should be adapted and optimized based on your laboratory conditions and safety protocols. It is based on established methods for converting diols to dichlorides.[6][12]
Materials:
-
2-Methyl-1,4-butanediol (1.0 eq)
-
Thionyl Chloride (SOCl₂) (2.2 eq)
-
Pyridine (catalytic or as solvent)
-
Diethyl Ether (or Dichloromethane)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (connected to a gas trap/scrubber for HCl and SO₂), add 2-methyl-1,4-butanediol dissolved in a suitable anhydrous solvent like diethyl ether.
-
Cooling: Cool the flask in an ice-water bath to 0-5°C.
-
Reagent Addition: Add thionyl chloride dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10°C during the addition. The reaction is exothermic.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 3-6 hours, monitoring by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture back down in an ice bath. Very cautiously and slowly, add ice-cold water to quench the excess thionyl chloride.
-
Extraction & Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with:
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound. The boiling point is approximately 55-56°C at 14 mmHg.[6]
Caption: Experimental workflow for the synthesis and purification process.
References
- 1. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 2. This compound [stenutz.eu]
- 3. CAS 623-34-7: this compound | CymitQuimica [cymitquimica.com]
- 4. 2-Methyl-1,4-butanediol | 2938-98-9 | Benchchem [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. prepchem.com [prepchem.com]
- 7. 1,4-Dichloro-2-butyne synthesis - chemicalbook [chemicalbook.com]
- 8. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 9. chegg.com [chegg.com]
- 10. benchchem.com [benchchem.com]
- 11. studylib.net [studylib.net]
- 12. benchchem.com [benchchem.com]
Common side products in the synthesis of 1,4-dichloro-2-methylbutane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,4-dichloro-2-methylbutane. This guide is designed for researchers, chemists, and process development professionals to address common challenges, troubleshoot experimental issues, and provide a deeper understanding of the underlying chemical principles. We will explore the most common synthetic routes and the formation of their characteristic side products.
Introduction: Common Synthetic Pathways
This compound is a valuable alkylating agent and a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and specialty polymers.[1] Its synthesis is primarily achieved through two major pathways, each with a unique set of potential side products and optimization challenges:
-
Electrophilic Addition to Isoprene: This route involves the reaction of isoprene (2-methyl-1,3-butadiene) with two equivalents of hydrogen chloride (HCl). The reaction proceeds through a resonance-stabilized carbocation intermediate, which inherently leads to a mixture of isomeric products.[2][3]
-
Nucleophilic Substitution of 2-Methyl-1,4-butanediol: This method involves the conversion of the diol's hydroxyl groups into chlorides using a suitable chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated HCl. This SN2-type reaction can be complicated by competing elimination and etherification reactions.[4]
This guide will provide detailed FAQs and troubleshooting for both synthetic strategies.
Part 1: Synthesis from Isoprene
This pathway leverages the reactivity of a conjugated diene with a hydrohalic acid. While seemingly straightforward, controlling the regioselectivity of the addition is the principal challenge.
Frequently Asked Questions (FAQs)
Question: What are the primary side products when reacting isoprene with HCl?
Answer: The reaction of isoprene with HCl is a classic example of electrophilic addition to a conjugated diene. The initial protonation occurs to form the most stable carbocation, which is a resonance-stabilized tertiary allylic cation. This intermediate can be attacked by the chloride ion at two different positions, leading to two main monochlorinated products: 3-chloro-3-methyl-1-butene (1,2-addition product) and 1-chloro-3-methyl-2-butene (1,4-addition product).[5] When a second equivalent of HCl is introduced to form the desired dichlorinated product, these initial isomers, along with unreacted isoprene, lead to a complex mixture of dichlorinated side products, including 1,3-dichloro-3-methylbutane and 3,4-dichloro-3-methyl-1-butene.
Question: How does reaction temperature influence the formation of side products?
Answer: Temperature plays a critical role in controlling the product ratio, a concept known as kinetic versus thermodynamic control.[2]
-
At lower temperatures (e.g., -15°C to 0°C) , the reaction is under kinetic control, favoring the fastest-formed product. This is typically the 1,2-addition product (3-chloro-3-methyl-1-butene), as the chloride ion attacks the tertiary carbocation which bears more of the positive charge.[2]
-
At higher temperatures (e.g., 25°C or above) , the reaction is under thermodynamic control. The system has enough energy to reach equilibrium, and the most stable product is favored. The 1,4-addition product (1-chloro-3-methyl-2-butene) is generally the more thermodynamically stable isomer due to the more substituted double bond.[2] Controlling the temperature during both additions of HCl is crucial for maximizing the yield of the desired this compound precursor.
Isoprene Dichlorination Pathway and Side Products
Caption: Electrophilic addition of HCl to isoprene proceeds via a key carbocation intermediate, leading to a mixture of products.
Troubleshooting Guide: Isoprene Route
| Problem | Potential Cause & Scientific Explanation | Recommended Solution |
| High levels of isomeric dichlorides (e.g., 1,3-dichloro-3-methylbutane) | The initial monochlorination step produced a high ratio of the kinetic (1,2-addition) product, which then underwent a second HCl addition. | Perform the first addition of HCl at a slightly elevated temperature (e.g., 25-40°C) to favor the formation of the more stable thermodynamic (1,4-addition) intermediate before cooling and adding the second equivalent of HCl. |
| Low overall yield and formation of dark, tarry polymer | Cationic polymerization of the olefinic starting material and products is a common side reaction, catalyzed by the acidic (HCl) conditions. This is exacerbated by high temperatures or high reactant concentrations. | Maintain strict temperature control. Introduce HCl gas slowly below the surface of a cooled, stirred solution of isoprene in a suitable solvent (e.g., dichloromethane) to avoid localized high concentrations and overheating. The use of a free-radical inhibitor may also be beneficial, although the primary issue is cationic polymerization. |
| Reaction stalls after the first addition | Insufficient HCl or loss of HCl gas from the reaction vessel. The second addition to the chloroalkene is slower than the first addition to the diene and requires more forcing conditions. | Ensure a closed or well-trapped system to maintain HCl pressure. After the first addition, you may need to gently heat the reaction mixture while bubbling in the second equivalent of HCl to drive the reaction to completion. Monitor progress by GC analysis. |
Part 2: Synthesis from 2-Methyl-1,4-butanediol
This approach relies on the substitution of two primary hydroxyl groups. The primary challenge is avoiding intramolecular and intermolecular side reactions that compete with the desired dichlorination.
Frequently Asked Questions (FAQs)
Question: What is the most common side product when chlorinating 2-methyl-1,4-butanediol?
Answer: The most prevalent side products are ethers. The mono-chlorinated intermediate, 4-chloro-3-methylbutan-1-ol, is primed for an intramolecular SN2 reaction. The remaining hydroxyl group can attack the carbon bearing the chlorine, displacing it to form a stable, five-membered cyclic ether: tetrahydro-3-methylfuran . Additionally, intermolecular etherification can occur, where a hydroxyl group from one molecule attacks the chlorinated carbon of another, leading to the formation of high-boiling point dimeric ethers. This is analogous to the formation of 4,4'-dichlorodibutyl ether during the synthesis of 1,4-dichlorobutane.[6]
Question: Why is it difficult to achieve complete conversion to the dichloride?
Answer: The conversion of the second hydroxyl group is often slower than the first. This can be due to several factors. Firstly, the mono-chloro intermediate is less soluble in some polar reaction media than the starting diol. Secondly, with reagents like thionyl chloride, the reaction produces HCl, which can establish an equilibrium with the alcohol, potentially hindering complete conversion without its removal or the use of a base scavenger like pyridine.[7]
Diol Chlorination Pathway and Side Products
Caption: Chlorination of 2-methyl-1,4-butanediol must compete with intramolecular and intermolecular etherification side reactions.
Troubleshooting Guide: Diol Route
| Problem | Potential Cause & Scientific Explanation | Recommended Solution |
| Significant amount of tetrahydro-3-methylfuran is formed | The reaction conditions (e.g., elevated temperature, prolonged reaction time after mono-chlorination) favor the intramolecular cyclization. This SN2 reaction is entropically favored due to the formation of a stable 5-membered ring. | Use a slight excess of the chlorinating agent and maintain a low reaction temperature (e.g., 0-10°C) during the addition of the reagent to favor the intermolecular reaction with the chlorinating agent over the intramolecular cyclization.[7] A continuous process where the product is removed as it's formed can also minimize this side reaction. |
| Incomplete conversion; high levels of mono-chloro alcohol | Insufficient chlorinating agent or reaction time. The second substitution may require more energy to overcome the activation barrier compared to the first. | Increase the molar ratio of the chlorinating agent (e.g., 2.2-2.5 equivalents of SOCl₂). After the initial addition, allow the reaction to warm to room temperature and then gently reflux for a period to drive the reaction to completion.[7] Monitor progress by TLC or GC. |
| Formation of a high-boiling, viscous residue | This indicates the formation of dimeric or polymeric ethers via intermolecular SN2 reactions. This is favored by high concentrations of the diol or mono-chloro alcohol. | Employ high-dilution principles. Add the diol slowly to a stirred solution of the chlorinating agent to maintain a low concentration of the hydroxyl-containing species, thereby minimizing the probability of intermolecular reactions. |
Part 3: General Purification and Data
Protocol: General Post-Reaction Workup and Purification
This protocol is a general guideline and should be adapted based on the specific reaction scale and outcome.
-
Quenching: Carefully pour the cooled reaction mixture over crushed ice or into ice-cold water to quench any unreacted chlorinating agent and dissolve inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the organic phase. If a non-polar solvent was not used in the reaction, extract the aqueous mixture with a suitable solvent like dichloromethane or diethyl ether (2-3 times).
-
Aqueous Wash: Combine the organic extracts and wash sequentially with:
-
Saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid (HCl).[7] Caution: CO₂ evolution may cause pressure buildup.
-
Water to remove any remaining salts.
-
Brine (saturated NaCl solution) to aid in drying.
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by fractional distillation under reduced pressure. The significant difference in boiling points between the desired product and common side products allows for effective separation.
Data Table: Physical Properties of Products and Side Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₁₀Cl₂ | 141.04 | ~173-175 (est.) |
| 1,3-Dichloro-3-methylbutane | C₅H₁₀Cl₂ | 141.04 | ~155-157 (est.) |
| Tetrahydro-3-methylfuran | C₅H₁₀O | 86.13 | ~109-111 |
| 2-Methyl-1,4-butanediol | C₅H₁₂O₂ | 104.15 | ~215-217 |
Note: Boiling points are estimates at atmospheric pressure and may vary. Distillation under vacuum is recommended to prevent thermal decomposition.
References
- 1. CAS 623-34-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Solved 2. Isoprene (A2-methyl-1,3-butadiene) is an important | Chegg.com [chegg.com]
- 3. Predict the major product formed by 1,4 -addition of HCl to isoprene... [askfilo.com]
- 4. 2-Methyl-1,4-butanediol | 2938-98-9 | Benchchem [benchchem.com]
- 5. Exam 1 Answer Key [web.pdx.edu]
- 6. US2889380A - Production of 1, 4-dichlorobutane - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Purification of 1,4-dichloro-2-methylbutane
Introduction: The synthesis of 1,4-dichloro-2-methylbutane, a key intermediate in various chemical manufacturing processes, often results in a mixture containing several structural isomers. These isomers, having the same molecular formula (C5H10Cl2) but different arrangements of atoms, can exhibit distinct physical and chemical properties.[1] For researchers and professionals in drug development, achieving high isomeric purity is not merely a matter of compliance but a critical factor for ensuring reaction specificity, maximizing yield, and guaranteeing the safety and efficacy of the final product.
This guide provides in-depth technical support, troubleshooting advice, and validated protocols for the effective removal of common isomeric impurities from this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers encounter when dealing with isomeric impurities of this compound.
Q1: What are the most likely isomeric impurities I will encounter?
The specific isomers depend heavily on the synthetic route. A common route is the chlorination of 2-methylbutane, which can produce a variety of dichloro-isomers.[2] Another route involves the hydrochlorination of isoprene.[3][4]
Probable structural isomers include:
-
1,2-dichloro-2-methylbutane
-
1,3-dichloro-2-methylbutane
-
2,3-dichloro-2-methylbutane
-
1,1-dichloro-2-methylbutane
Q2: Why is separating these isomers so critical in a pharmaceutical context?
In drug development, even minor structural differences between isomers can lead to significant variations in pharmacological activity, toxicity, and metabolic pathways.[5] Regulatory bodies mandate strict control over the isomeric purity of active pharmaceutical ingredients (APIs) and their intermediates. Failure to control isomeric impurities can compromise patient safety and lead to the rejection of drug submissions.
Q3: What are the best initial analytical methods to identify and quantify my impurities?
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the primary analytical tool.[6]
-
GC: Provides quantitative data on the relative abundance of each isomer based on retention time.
-
GC-MS: Confirms the identity of each peak by providing the mass-to-charge ratio, verifying that the components are indeed isomers.[7]
-
NMR Spectroscopy: 1H and 13C NMR can help elucidate the specific structure of each isolated isomer.[8]
Q4: Which purification principles are most effective for these types of isomers?
The choice of method depends on the differences in the physical properties of the isomers.
-
Fractional Distillation: Exploits differences in boiling points. It is the most common and scalable method if the boiling points differ sufficiently (ideally >10-15 °C).[9][10]
-
Preparative Chromatography: Used when boiling points are very close. This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[11][12] Methods like liquid-liquid chromatography can be particularly effective.[13]
Section 2: Comparative Physical Properties of Potential Isomers
Effective separation begins with understanding the physical properties of the target compound and its impurities. While experimental data for all isomers is not always readily available, the table below compiles known and estimated values.
| Compound | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | C5H10Cl2 | ~171[14] (or 149.6, estimated[15]) | ~1.100[15] | ~1.464[15] |
| 1,2-dichloro-2-methylbutane | C5H10Cl2 | Data not readily available; likely different from 1,4-isomer | Data not available | Data not available |
| 1,3-dichloro-2-methylbutane | C5H10Cl2 | Data not readily available; likely different from 1,4-isomer | Data not available | Data not available |
Note: The physical properties of isomers must often be determined experimentally. The initial GC analysis can provide clues about the relative volatility (and thus boiling point) of the components based on their elution order.
Section 3: Troubleshooting Guide: Fractional Distillation
Fractional distillation is a powerful technique for separating liquids with different boiling points.[9][16] For isomers, where boiling point differences can be subtle, precision is key.
Principle of Separation
The process involves heating the mixture to create vapor, which rises through a fractionating column. The column is packed with material (e.g., Raschig rings, Vigreux indentations) that provides a large surface area for repeated cycles of vaporization and condensation. With each cycle, the vapor becomes progressively enriched in the more volatile component (the one with the lower boiling point).[10]
Experimental Workflow: Fractional Distillation```dot
Caption: A systematic workflow for purification by preparative column chromatography.
Troubleshooting Q&A
Q: My isomers are co-eluting or the resolution is very poor.
-
Causality: The chosen solvent system (mobile phase) is not providing enough selectivity to differentiate between the isomers on the chosen stationary phase.
-
Solutions:
-
Optimize the Mobile Phase: Return to analytical Thin Layer Chromatography (TLC). Test a wide range of solvent systems with varying polarities. For nonpolar compounds like dichloromethylbutanes, a hexane/ethyl acetate or hexane/dichloromethane system on a silica gel stationary phase is a good starting point. Fine-tune the solvent ratio to maximize the separation (ΔRf) between the spots corresponding to your isomers.
-
Change the Stationary Phase: If optimizing the mobile phase fails, consider a different stationary phase. Options include alumina, or reversed-phase silica (like C18) which separates based on hydrophobicity.
-
Improve Column Technique: Ensure the column is packed perfectly without cracks or channels. Load the sample in the most concentrated solution possible and in a very narrow band at the top of the column. A wide sample band is a primary cause of poor resolution.
-
Q: I had a great separation on TLC, but it failed on the preparative column.
-
Causality: Scaling up from analytical to preparative scale is not always linear. Overloading the column is a common issue.
-
Solutions:
-
Reduce Sample Load: As a rule of thumb, the sample load should be no more than 1-5% of the mass of the stationary phase, depending on the difficulty of the separation. For very similar isomers, you may need to reduce the load to <1%.
-
Maintain Proportions: Ensure the column diameter-to-height ratio is appropriate (typically 1:10 to 1:20).
-
Control Flow Rate: A slower flow rate can sometimes improve the resolution of closely eluting compounds by allowing more time for equilibrium between the mobile and stationary phases.
-
Section 5: Alternative & Complementary Techniques
Fractional Crystallization
While this compound is a liquid at room temperature, this technique is invaluable if you are working with a solid derivative or if one of the impurities has a much higher melting point and can be selectively frozen out of the mixture. The process involves dissolving the mixture in a minimum amount of a suitable hot solvent and allowing it to cool slowly. [17][18]Ideally, one isomer will crystallize out in a pure form, leaving the others dissolved in the mother liquor. [19]
References
- 1. 21 constitutional isomers of molecular formula C5H10Cl2, C5H10Br2, C5H10F2 or C5H10I2 condensed structural formula, IUPAC names, skeletal formula, R/S optical isomers chain positional substituent group isomerism isomers of C5H10Cl2 C5H10Br2 C5H10F2 C5H10I2 Doc Brown's revision notes for advanced level organic chemistry courses AQA, Edexcel, OCR, WJEC, IB, CCEA exam boards [docbrown.info]
- 2. quora.com [quora.com]
- 3. Isoprene | C5H8 | CID 6557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Isoprene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 7. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer [scielo.org.mx]
- 9. Fractional distillation - Wikipedia [en.wikipedia.org]
- 10. energyeducation.ca [energyeducation.ca]
- 11. hub.rotachrom.com [hub.rotachrom.com]
- 12. Preparative Chromatography - Explore the Science & Experts | ideXlab [idexlab.com]
- 13. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 14. This compound [stenutz.eu]
- 15. lookchem.com [lookchem.com]
- 16. m.youtube.com [m.youtube.com]
- 17. science.uct.ac.za [science.uct.ac.za]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. mt.com [mt.com]
Technical Support Center: Improving Selectivity in Reactions with 1,4-Dichloro-2-methylbutane
Welcome to the technical support center for optimizing reactions involving 1,4-dichloro-2-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile but challenging substrate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve reaction selectivity and achieve your desired synthetic outcomes.
Introduction to the Challenges of this compound
This compound is a valuable building block in organic synthesis due to its bifunctional nature.[1][2][3][4][5] However, its structure presents a unique challenge for selective functionalization. The molecule contains two distinct chloride leaving groups: a primary chloride at the C4 position and a sterically more hindered chloride at the C1 position, adjacent to a methyl branch. This inherent asymmetry in steric hindrance is the key to controlling selectivity.[6][7][8]
This guide will provide a framework for understanding and manipulating the factors that govern nucleophilic substitution and elimination reactions on this substrate.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant difference in reactivity between the two chlorine atoms in this compound?
The difference in reactivity stems from steric hindrance around the two electrophilic carbon centers.[9]
-
C4-Cl (Primary Chloride): This chlorine is attached to a primary carbon, which is relatively unhindered. It is highly susceptible to attack by nucleophiles via an S(_N)2 mechanism.[10]
-
C1-Cl (Sterically Hindered Primary Chloride): While also a primary chloride, the adjacent methyl group at C2 creates significant steric bulk. This bulk impedes the backside attack required for an S(N)2 reaction, dramatically reducing its rate compared to the C4 position.[8]
This reactivity difference can be exploited to achieve selective monosubstitution at the C4 position.
Q2: Which reaction mechanism, S(_N)1 or S(_N)2, is more likely to occur with this substrate?
For most strong nucleophiles, the S(N)2 mechanism will predominate , especially at the less hindered C4 position.[11] The formation of a primary carbocation, which would be necessary for an S(_N)1 reaction, is energetically unfavorable.[12][13] Therefore, reaction conditions that favor S(_N)2 are ideal for achieving selective substitution.
Q3: How can I favor substitution over elimination (E2) side reactions?
Elimination reactions are a common competing pathway, especially when using strong, bulky bases.[14][15] To favor substitution:
-
Choice of Nucleophile/Base: Use a nucleophile that is a weak base. Good examples include azide (N(_3)
), cyanide (CN⁻ ), or halides like iodide (I⁻ ).[16] Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK).[14]⁻ -
Temperature: Keep the reaction temperature as low as reasonably possible. Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[16]
-
Solvent: Use a polar aprotic solvent like DMSO, DMF, or acetone. These solvents enhance the nucleophilicity of the attacking species without solvating it as heavily as polar protic solvents.[11][17]
Q4: Is it possible to achieve selective disubstitution?
Achieving selective disubstitution with two different nucleophiles is challenging but possible by leveraging the reactivity difference. The first substitution will almost exclusively occur at the C4 position. The subsequent substitution at the highly hindered C1 position will require more forcing conditions (e.g., higher temperature, stronger nucleophile), which may also increase the risk of side reactions. Careful optimization is crucial.
Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound.
Issue 1: Low Yield of the Desired Monosubstituted Product
If you are observing low conversion of your starting material, consider the following factors that influence S(_N)2 reaction rates.[18]
| Potential Cause | Troubleshooting Steps & Explanation | Expected Outcome |
| Poor Nucleophile | The nucleophile may not be strong enough. Consider using a more potent nucleophile. For example, if using a neutral nucleophile, consider its conjugate base. | Increased reaction rate and higher conversion. |
| Inappropriate Solvent | The reaction may be running in a solvent that hinders the S(_N)2 mechanism (e.g., a polar protic solvent that solvates the nucleophile).[19] Switch to a polar aprotic solvent like DMSO or DMF to enhance nucleophilicity.[11] | Faster reaction and improved yield. |
| Insufficient Temperature | While high temperatures can favor elimination, the reaction may be too slow at room temperature. Gradually increase the temperature in 10°C increments while monitoring for byproduct formation. | Optimized reaction time and yield. |
| Poor Leaving Group | Chloride is a good leaving group, but iodide is even better.[20][21] You can perform a Finkelstein reaction (using NaI in acetone) to convert the chlorides to iodides in situ, which will then react faster with your nucleophile. | Significantly increased reaction rate. |
Issue 2: Formation of a Significant Amount of Elimination Byproduct
The presence of alkene byproducts indicates that the E2 pathway is competing with S(_N)2.[22]
| Potential Cause | Troubleshooting Steps & Explanation | Expected Outcome |
| Nucleophile is too Basic | Strong bases favor elimination.[14] Switch to a less basic, yet still nucleophilic, reagent (e.g., NaN(_3), NaCN). | Reduced elimination and increased yield of the substitution product. |
| Reaction Temperature is too High | Higher temperatures provide the activation energy needed for elimination. Lower the reaction temperature. You may need to compensate with a longer reaction time. | Minimized elimination byproducts. |
| Use of a Bulky Base/Nucleophile | Sterically hindered bases preferentially act as bases rather than nucleophiles.[15] Use a smaller nucleophile to favor attack at the carbon center. | Improved ratio of substitution to elimination. |
Issue 3: Reaction is Stalled or Incomplete
If the reaction starts but does not go to completion, consider the following.
Caption: Troubleshooting workflow for a stalled reaction.
Experimental Protocols
Protocol 1: Selective Monosubstitution at the C4 Position (S(_N)2 Favored)
This protocol details a typical procedure for selective substitution at the less hindered primary chloride.
Materials:
-
This compound
-
Sodium azide (NaN(_3))
-
Dimethyl sulfoxide (DMSO)
-
Diatomaceous earth
-
Diethyl ether
-
Brine solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in DMSO.
-
Add sodium azide (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature (25°C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, 4-azido-1-chloro-2-methylbutane.
Causality: The use of a strong nucleophile (azide) with low basicity in a polar aprotic solvent (DMSO) at a low temperature strongly favors the S(_N)2 mechanism at the sterically accessible C4 position.[11][16]
Visualizing the Reaction Landscape
To effectively choose the right reaction pathway, it is crucial to understand the interplay between the substrate and the reaction conditions.
Caption: Decision matrix for favoring substitution vs. elimination.
By carefully selecting the nucleophile, solvent, and temperature, you can navigate the reaction landscape to favor the desired substitution product and minimize unwanted elimination byproducts. For further assistance, please contact our technical support team.
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015, July 9). Chemistry LibreTexts. --INVALID-LINK--
-
Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023, April 17). Online Science Notes. --INVALID-LINK--
-
Sterically Hindered Substrates Will Reduce the SN2 Reaction Rate. (n.d.). KPU Pressbooks. --INVALID-LINK--
-
Alkyl Halides. (n.d.). University of Calgary. --INVALID-LINK--
-
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. (2014, October 21). National Institutes of Health (NIH). --INVALID-LINK--
-
Alkyl Halides: Nucleophilic Substitution and Elimination. (2022, December 28). Chemistry LibreTexts. --INVALID-LINK----INVALID-LINK--
-
Nucleophilic Substitution of Alkyl Halides. (n.d.). University of Calgary. --INVALID-LINK--
-
Other Factors that Affect SN2 Reactions. (n.d.). KPU Pressbooks. --INVALID-LINK--
-
SN1 vs SN2 vs E1 vs E2 Reactions Study Guide. (2025, December 30). Studley AI. --INVALID-LINK--
-
Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2023, January 22). Chemistry LibreTexts. --INVALID-LINK--
-
Characteristics of the SN2 Reaction. (2024, March 17). Chemistry LibreTexts. --INVALID-LINK--
-
Effect of sterics on Sn2 reactions. (2019, June 5). Chemistry LibreTexts. --INVALID-LINK--
-
Steric Hindrance in SN2 and SN1 Reactions. (n.d.). Chemistry Steps. --INVALID-LINK--
-
Alkyl halides: Factors affecting SN2 versus SN1 reactions. (2018, February 19). BrainKart. --INVALID-LINK--
-
Factors Affecting Nucleophilic Substitution, Alkyl halides, Assignment Help. (n.d.). Transtutors. --INVALID-LINK--
-
Chapter 7 Alkyl Halides and Nucleophilic Substitution. (n.d.). University of Illinois Chicago. --INVALID-LINK--
-
SN2 Sterics and Comparing Reaction Rates. (2020, June 10). YouTube. --INVALID-LINK--
-
Factors affecting rate of nucleophilic substitution reactions. (n.d.). An Open Textbook. --INVALID-LINK--
-
Organic Chemistry I CHEM-2423 Ch 8 Alkyl Halides and Elimination Reactions Part 2. (2022, January 22). YouTube. --INVALID-LINK--
-
Deciding SN1/SN2/E1/E2 (1) - The Substrate. (2025, February 28). Master Organic Chemistry. --INVALID-LINK--
-
Preventing elimination reactions with 1,4-dichloro-2,2-dimethylbutane. (n.d.). BenchChem. --INVALID-LINK--
-
(S)-1-Chloro-2-methylbutane undergoes light-induced reaction with Cl2 to yield a mixture of.... (n.d.). Study.com. --INVALID-LINK--
-
Comparison and Competition Between SN1, SN2, E1 and E2. (n.d.). KPU Pressbooks. --INVALID-LINK--
-
Comparison and Competition Between SN1, SN2, E1 and E2. (2021, December 15). Chemistry LibreTexts. --INVALID-LINK--
-
SN1 SN2 E1 E2 Practice Problems. (n.d.). Chemistry Steps. --INVALID-LINK--
-
Effect of solvent in the reaction of alkyl halide with nitrite ion. (2016, December 25). Chemistry Stack Exchange. --INVALID-LINK--
-
Technical Support Center: Optimizing Reaction Conditions for (S)-(+)-1-Chloro-2-methylbutane. (n.d.). BenchChem. --INVALID-LINK--
-
2-Methyl-1,4-butanediol. (n.d.). BenchChem. --INVALID-LINK--
-
CAS 623-34-7: this compound. (n.d.). CymitQuimica. --INVALID-LINK--
-
This compound. (n.d.). Clinivex. --INVALID-LINK--
-
This compound. (n.d.). LookChem. --INVALID-LINK--
-
This compound. (n.d.). PubChem. --INVALID-LINK--
-
Butane, 1,4-dichloro-2-methyl-. (n.d.). NIST WebBook. --INVALID-LINK--
-
Process for the preparation of 2-methyl-1,4-butanediol and 3-methyltetrahydrofuran. (n.d.). Google Patents. --INVALID-LINK--
References
- 1. CAS 623-34-7: this compound | CymitQuimica [cymitquimica.com]
- 2. theclinivex.com [theclinivex.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 6. Sterically Hindered Substrates Will Reduce the SN2 Reaction Rate [ns1.almerja.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. studley.ai [studley.ai]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. crab.rutgers.edu [crab.rutgers.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
Preventing rearrangement byproducts in 1,4-dichloro-2-methylbutane synthesis
Welcome to our dedicated technical support center for the synthesis of 1,4-dichloro-2-methylbutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions to help you minimize rearrangement byproducts and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound, and which is prone to rearrangement?
A1: There are two primary synthetic approaches:
-
Chlorination of 2-methyl-1,4-butanediol: This is a robust method where the diol is converted to the corresponding dichloride. This route offers better control over the molecular structure, and with the correct reagents and conditions, the risk of rearrangement can be significantly minimized.[1]
-
Hydrochlorination of Isoprene: This method involves the addition of HCl across the double bonds of isoprene. While seemingly direct, this pathway is highly susceptible to the formation of carbocation intermediates, which are prone to rearrangement, leading to a mixture of isomeric dichlorides that can be difficult to separate.[2][3]
For preventing rearrangement byproducts, the chlorination of 2-methyl-1,4-butanediol is the highly recommended route.
Q2: What is a carbocation rearrangement and why does it occur in this synthesis?
A2: A carbocation rearrangement is a process in which the carbon skeleton of a molecule reorganizes to form a more stable carbocation intermediate.[4][5] In the context of synthesizing this compound, particularly from isoprene or under reaction conditions that favor an SN1 mechanism, a less stable secondary carbocation can form initially. This intermediate can then undergo a "hydride shift," where a hydrogen atom with its bonding electrons moves to the positively charged carbon, resulting in a more stable tertiary carbocation.[2][6] This new carbocation then reacts with a chloride ion to form an undesired rearranged isomer, such as 1,3-dichloro-2-methylbutane.
Troubleshooting Guide: Minimizing Isomeric Impurities
This guide addresses specific issues you might encounter during the synthesis of this compound, focusing on the recommended route from 2-methyl-1,4-butanediol.
Issue: My final product is a mixture of dichlorinated isomers, not the pure this compound I expected. What is causing this?
This is a classic sign that your reaction conditions are promoting a carbocation-based mechanism (SN1) rather than a direct substitution (SN2). The formation of a carbocation intermediate is the root cause of skeletal rearrangements.
Root Cause Analysis: SN1 vs. SN2 Pathways
The conversion of an alcohol to an alkyl chloride using thionyl chloride (SOCl₂) can proceed through two main pathways. Your goal is to force the reaction down the SN2 path.
-
Undesired SN1-like/SNi Pathway: When thionyl chloride is used alone, it reacts with the alcohol to form an alkyl chlorosulfite intermediate. This can then dissociate to form a carbocation (or a "tight ion pair" in an SNi mechanism), which is susceptible to rearrangement before the chloride attacks.[7][8]
-
Desired SN2 Pathway: The addition of a base like pyridine changes the mechanism. Pyridine reacts with the intermediate and liberates a "free" chloride ion, which is a strong nucleophile. This chloride ion then attacks the carbon bearing the leaving group from the backside in a classic SN2 reaction.[8][9] Because SN2 reactions do not involve a discrete carbocation intermediate, rearrangements are avoided.[9]
Visualizing the Reaction Pathways
Below is a diagram illustrating the desired SN2 pathway versus the problematic SNi/SN1 pathway that leads to rearrangement byproducts.
Caption: Reaction pathways for the chlorination of 2-methyl-1,4-butanediol.
Corrective Actions & Optimization
To prevent the formation of rearranged byproducts, you must ensure your reaction proceeds via the SN2 mechanism.
1. Use Pyridine as a Base and Solvent
The most critical factor is the inclusion of pyridine (or another non-nucleophilic amine base like triethylamine).[10] Pyridine serves two crucial roles:
-
It acts as a nucleophilic catalyst that facilitates the formation of a better leaving group and ensures the presence of free chloride ions for the SN2 attack.[8][9]
-
It neutralizes the HCl generated during the reaction, preventing it from catalyzing unwanted side reactions.
2. Control the Temperature
Maintain a low temperature, especially during the addition of thionyl chloride.
-
Initial Addition: Add the SOCl₂ dropwise to the solution of the diol and pyridine at 0-5 °C. This helps to control the exothermic reaction and prevent localized heating that could favor elimination or rearrangement side reactions.
-
Reaction Progression: After the initial addition, the reaction can be allowed to slowly warm to room temperature and then gently refluxed to ensure complete conversion.
3. Order of Reagent Addition
The order of addition is important. Always add the thionyl chloride to the mixture of the diol and pyridine, not the other way around. This ensures that the pyridine is present from the very beginning to direct the reaction down the SN2 pathway.
Troubleshooting Workflow
Here is a logical workflow to diagnose and solve the issue of isomeric byproduct formation.
Caption: Troubleshooting workflow for byproduct formation.
Comparative Summary of Reaction Conditions
| Parameter | Condition 1: SOCl₂ alone | Condition 2: SOCl₂ with Pyridine | Outcome |
| Mechanism | SNi / SN1-like | SN2 | Condition 2 is strongly preferred |
| Intermediate | Carbocation / Tight Ion Pair | Pentacoordinate Transition State | Condition 2 avoids carbocations |
| Rearrangements | High Probability | Minimal to None | Condition 2 prevents rearrangements [9] |
| Stereochemistry | Retention (SNi) or Racemization (SN1) | Inversion (SN2) | Not applicable for this achiral molecule, but crucial for chiral alcohols. |
| Product Purity | Mixture of Isomers | High Purity of Desired Product | Condition 2 leads to a cleaner product |
Recommended Experimental Protocol
This protocol is adapted from standard procedures for the chlorination of diols and is optimized to prevent rearrangement.[11][12]
Objective: To synthesize this compound from 2-methyl-1,4-butanediol with minimal byproduct formation.
Materials:
-
2-methyl-1,4-butanediol
-
Thionyl chloride (SOCl₂), freshly distilled
-
Pyridine, anhydrous
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice-water bath
Procedure:
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a drying tube), add 2-methyl-1,4-butanediol (1.0 eq) and anhydrous pyridine (2.2 eq).
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C.
-
Addition of SOCl₂: Add thionyl chloride (2.2 eq), freshly distilled, to the dropping funnel. Add the thionyl chloride dropwise to the stirred diol-pyridine mixture over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Reflux: Gently heat the reaction mixture to reflux for 3 hours to ensure the reaction goes to completion.
-
Quenching: Cool the reaction mixture back to room temperature and then carefully pour it over crushed ice.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic extracts and wash successively with 10% sodium bicarbonate solution (to remove any remaining acid), water, and finally with saturated brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.
References
- 1. 2-Methyl-1,4-butanediol | 2938-98-9 | Benchchem [benchchem.com]
- 2. 7.11 Evidence for the Mechanism of Electrophilic Additions: Carbocation Rearrangements - Organic Chemistry | OpenStax [openstax.org]
- 3. CN100410230C - Preparation method of 1-chloro-2-methyl-4-alkanoyloxy-2-butene - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. orgosolver.com [orgosolver.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 10. m.youtube.com [m.youtube.com]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
Navigating the Scale-Up of 1,4-Dichloro-2-methylbutane Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful synthesis of 1,4-dichloro-2-methylbutane, a key intermediate in various pharmaceutical and specialty chemical applications, presents unique challenges when transitioning from the laboratory bench to pilot plant or industrial-scale production. This technical support center provides a comprehensive guide to troubleshooting common issues and answers frequently asked questions, ensuring a safe, efficient, and scalable synthetic process.
I. Understanding the Synthetic Landscape: Key Routes and Considerations
The two primary routes for the synthesis of this compound involve either the chlorination of 2-methyl-1,4-butanediol or the hydrochlorination of isoprene. Each pathway presents distinct advantages and challenges, particularly when scaling up.
Route 1: Chlorination of 2-Methyl-1,4-butanediol
This is a common and relatively straightforward approach, typically employing a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). The reaction involves the conversion of the diol's hydroxyl groups to chlorides.
Route 2: Hydrochlorination of Isoprene
This method utilizes the addition of hydrogen chloride across the double bonds of isoprene. A significant challenge in this route is controlling the regioselectivity of the addition to obtain the desired this compound isomer.[1]
II. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on issues pertinent to scaling up the reaction.
Low or Inconsistent Yields
Question: We are experiencing significantly lower than expected yields of this compound when scaling up the reaction of 2-methyl-1,4-butanediol with thionyl chloride. What are the likely causes and how can we mitigate them?
Answer: Low yields upon scale-up are a common issue and can often be attributed to a combination of factors related to reaction kinetics, heat and mass transfer, and reagent stability.
-
Inadequate Temperature Control: The chlorination of diols with thionyl chloride is an exothermic reaction. On a larger scale, inefficient heat dissipation can lead to localized "hot spots." These elevated temperatures can promote the formation of by-products such as ethers (e.g., cyclic ethers) and elimination products, thereby reducing the yield of the desired dichloroalkane.[2]
-
Solution: Implement a robust and calibrated cooling system for the reactor. For large-scale reactions, consider a semi-batch process where the thionyl chloride is added portion-wise to the diol solution to better manage the exotherm. Continuous monitoring of the internal reaction temperature is critical.
-
-
Insufficient Mixing: As the reaction volume increases, achieving homogeneous mixing becomes more challenging. Poor mixing can lead to localized areas of high reactant concentration, which can favor side reactions.
-
Solution: Utilize an appropriately sized and designed agitation system (e.g., overhead stirrer with a suitable impeller) to ensure efficient mixing throughout the reaction vessel. Baffles within the reactor can also improve mixing efficiency.
-
-
Moisture Contamination: Thionyl chloride reacts violently with water to produce sulfur dioxide and hydrogen chloride gas.[3] The presence of moisture in the starting materials or the reactor will consume the reagent and can lead to pressure buildup, creating a significant safety hazard.
-
Solution: Ensure all glassware and the reactor are thoroughly dried before use. Use anhydrous solvents and ensure the 2-methyl-1,4-butanediol is as dry as possible. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Incomplete Reaction: The reaction may not go to completion due to insufficient reaction time or suboptimal temperature.
-
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Continue the reaction until the starting material is consumed. A moderate increase in reaction temperature after the initial exotherm has subsided may be necessary to drive the reaction to completion.
-
Formation of Impurities and By-products
Question: Our scaled-up synthesis from 2-methyl-1,4-butanediol is producing a significant amount of a high-boiling impurity. How can we identify and minimize this by-product?
Answer: The formation of by-products is a common challenge in chlorination reactions. Understanding the potential side reactions is key to their mitigation.
-
Ether Formation: A likely high-boiling impurity is the corresponding bis-ether, formed through an intermolecular reaction between two molecules of the starting diol or the intermediate monochloro-alcohol. This is often favored at higher temperatures.
-
Identification: This by-product can be identified by GC-MS, which will show a higher molecular weight than the desired product.
-
Minimization: As mentioned previously, strict temperature control is crucial. Slower, controlled addition of the chlorinating agent at a lower temperature can significantly reduce the formation of this impurity.
-
-
Elimination Products: Under certain conditions, elimination reactions can occur, leading to the formation of unsaturated chloro-compounds.
-
Identification: These products can be detected by GC and their structures confirmed by NMR spectroscopy.
-
Minimization: Avoid excessively high reaction temperatures and the use of strong bases during workup, as these conditions can promote elimination.
-
-
Isomeric Impurities (in the Isoprene Route): When using isoprene as a starting material, the hydrochlorination can lead to a mixture of regioisomers.
-
Identification and Minimization: The regioselectivity of the reaction is highly dependent on the catalyst and reaction conditions. Careful optimization of these parameters is necessary to favor the formation of the desired 1,4-adduct over other isomers.
-
Purification Challenges at Scale
Question: We are finding it difficult to efficiently purify large quantities of this compound. What are the recommended large-scale purification methods?
Answer: Purifying chlorinated hydrocarbons on a large scale requires careful consideration of the physical properties of the product and impurities, as well as the efficiency and safety of the chosen method.
-
Fractional Distillation: This is the most common method for purifying liquid organic compounds. For this compound, vacuum distillation is recommended to lower the boiling point and prevent thermal decomposition.
-
Optimization for Scale-Up: Use a distillation column with sufficient theoretical plates to achieve the desired separation from close-boiling impurities. Ensure the vacuum system is robust and can maintain a stable, low pressure. The heating mantle or oil bath should provide uniform heating to prevent bumping and decomposition in the distillation flask.
-
-
Aqueous Workup and Extraction: Before distillation, a thorough aqueous workup is necessary to remove any unreacted chlorinating agent and acidic by-products.
-
Procedure: Carefully quench the reaction mixture by slowly adding it to ice-water. Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Wash the organic layer sequentially with a dilute sodium bicarbonate solution (to neutralize any remaining acid) and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) before proceeding to distillation.[4]
-
-
Chromatographic Methods: While typically used for smaller-scale purifications, column chromatography can be adapted for larger scales if high purity is required and distillation is not effective. However, this method is generally more time-consuming and generates more waste.
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with thionyl chloride on a large scale?
A1: Thionyl chloride is a corrosive and toxic substance that requires careful handling, especially in large quantities.[5][6] Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles. A face shield is also recommended.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood. For larger scale operations, a walk-in fume hood or a dedicated, enclosed reaction system is necessary.
-
Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. Have a spill kit specifically for reactive chemicals available.
-
Quenching: Be extremely cautious when quenching the reaction or cleaning equipment. Thionyl chloride reacts violently with water.[3]
Q2: Can we use concentrated HCl instead of thionyl chloride for the chlorination of 2-methyl-1,4-butanediol?
A2: Yes, concentrated HCl can be used, often in the presence of a catalyst like zinc chloride (the Lucas reagent). However, the reaction with primary and secondary alcohols is generally slower than with thionyl chloride.[7] For a large-scale process, this may require longer reaction times or higher temperatures, which could lead to the formation of by-products.
Q3: How can we monitor the progress of the reaction?
A3: The reaction can be monitored by taking small aliquots from the reaction mixture (after careful quenching) and analyzing them by:
-
Gas Chromatography (GC): This is an excellent method for monitoring the disappearance of the starting diol and the appearance of the product and any by-products.
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the progress of the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information and help in quantifying the conversion.
Q4: What are the typical storage conditions for this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong bases and oxidizing agents.
IV. Experimental Protocol: Lab-Scale Synthesis of this compound from 2-Methyl-1,4-butanediol
This protocol is adapted from the synthesis of 1,4-dichlorobutane and can serve as a starting point for optimization and scale-up.[4]
Materials:
-
2-Methyl-1,4-butanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine (catalytic amount)
-
Dichloromethane (anhydrous)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, dissolve 2-methyl-1,4-butanediol in anhydrous dichloromethane.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride dropwise from the dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Gently reflux the mixture for 2-3 hours, or until the reaction is complete as monitored by GC or TLC.
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing crushed ice.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
V. Visualizing the Process
Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Decision Tree for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis of this compound.
VI. References
-
Ligand‐Regulated Regiodivergent Hydrosilylation of Isoprene under Iron Catalysis. Angewandte Chemie International Edition, 59(38), 16656-16661. --INVALID-LINK--
-
A new hydrate-based recovery process for removing chlorinated hydrocarbons from aqueous solutions. Journal of Hazardous Materials, 160(2-3), 328-333. --INVALID-LINK--
-
Process Safety Management of Highly Hazardous Chemicals as it may apply to more than 250 pounds thionyl chloride stored on your work site. Occupational Safety and Health Administration. --INVALID-LINK--
-
THIONYL CHLORIDE. CAMEO Chemicals - NOAA. --INVALID-LINK--
-
A DFT study on the regioselectivity of the reaction of dichloropropynylborane with isoprene. The Journal of Organic Chemistry, 68(10), 4059-4066. --INVALID-LINK--
-
Standard Operating Procedures For Handling, Storage and Disposal of Thionyl Chloride. Drexel University. --INVALID-LINK--
-
How to minimize byproduct formation in 1,4-Dichlorobutane reactions. Benchchem. --INVALID-LINK--
-
Preparation of 1,4-dichlorobutane (butane, 1,4-dichloro-; tetramethylene dichloride). PrepChem. --INVALID-LINK--
-
Process for removing chlorine-containing compounds from hydrocarbon streams. Google Patents. --INVALID-LINK--
-
Thionyl chloride. Lanxess. --INVALID-LINK--
-
Common Name: THIONYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPL. NJ.gov. --INVALID-LINK--
-
Chemical Properties of Butane, 1,4-dichloro-2-methyl- (CAS 623-34-7). Cheméo. --INVALID-LINK--
-
Scaling up the Process of Catalytic Decomposition of Chlorinated Hydrocarbons with the Formation of Carbon Nanostructures. MDPI. --INVALID-LINK--
-
Chlorinated Hydrocarbon Treatment. Newterra. --INVALID-LINK--
-
Method 612: Chlorinated Hydrocarbons. EPA. --INVALID-LINK--
-
Butane, 1,4-dichloro-2-methyl-. NIST Webbook. --INVALID-LINK--
-
Technical Support Center: Synthesis of 1,4-Dichloro-2,2-dimethylbutane. Benchchem. --INVALID-LINK--
-
Butane, 1,4-dichloro-2-methyl-. NIST Webbook. --INVALID-LINK--
-
This compound, CasNo.623-34-7. Hangzhou Keyingchem Co.,Ltd. --INVALID-LINK--
-
Regioselectivity. Wikipedia. --INVALID-LINK--
-
This compound|623-34-7. LookChem. --INVALID-LINK--
-
This compound. Stenutz. --INVALID-LINK--
-
Method for producing dichloroalkane compound and production device thereof. Google Patents. --INVALID-LINK--
-
This compound. PubChem. --INVALID-LINK--
-
1,4-Dichloro-2-butyne synthesis. ChemicalBook. --INVALID-LINK--
-
Production of 1, 4-dichlorobutane. Google Patents. --INVALID-LINK--
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. --INVALID-LINK--
-
Alcohol to Chloride - Common Conditions. Organic Chemistry Portal. --INVALID-LINK--
-
Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. ResearchGate. --INVALID-LINK--
-
This compound. Clinivex. --INVALID-LINK--
-
Aqueous-phase reactions of isoprene oxidation products with hydroxyl radicals. ResearchGate. --INVALID-LINK--
-
Novel Chlorination Reagent and a Novel Process for Chlorination of Sugars Using Thionyl Chloride. Google Patents. --INVALID-LINK--
-
Structure of isoprene synthase illuminates the chemical mechanism of teragram atmospheric carbon emission. National Institutes of Health. --INVALID-LINK--
-
Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why?. Yufeng. --INVALID-LINK--
-
Process for the chlorination of trans-1,4-dichloro-2-butene to meso-1,2,3,4-tetrachlorobutane. Google Patents. --INVALID-LINK--
-
Nomination Background: trans-1,4-Dichloro-2-butene (CASRN 110-57-6). National Institutes of Health. --INVALID-LINK--
-
2-Methyl-1,4-butanediol. Benchchem. --INVALID-LINK--
-
2-Methyl-1,4-butanediol. PubChem. --INVALID-LINK--
-
2-methyl-1,4-butanediol (C5H12O2). PubChemLite. --INVALID-LINK--
References
- 1. A DFT study on the regioselectivity of the reaction of dichloropropynylborane with isoprene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. prepchem.com [prepchem.com]
- 5. lanxess.com [lanxess.com]
- 6. nj.gov [nj.gov]
- 7. Thionyl chloride method is preferred preparing alkyl chlorides from alcohols. Why? [yufenggp.com]
Handling and storage recommendations for 1,4-dichloro-2-methylbutane
Welcome to the technical support guide for 1,4-dichloro-2-methylbutane (CAS No. 623-34-7). This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into its handling, storage, and troubleshooting in experimental settings. Our goal is to move beyond simple instructions and explain the causality behind best practices, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs): Core Handling & Storage
This section addresses the most common questions regarding the day-to-day management of this compound.
Question: What is this compound and what are its primary hazards?
Answer: this compound is a chlorinated hydrocarbon with the molecular formula C5H10Cl2.[1][2] It is typically a colorless to pale yellow liquid.[1] As an alkyl halide, its reactivity is dominated by the two carbon-chlorine (C-Cl) bonds, making it a versatile intermediate in organic synthesis.[3]
The primary hazards are associated with its flammability and potential for irritation. While specific safety data for this exact compound is limited, analogous chlorinated hydrocarbons are classified as flammable liquids that can cause skin and serious eye irritation.[4] Vapors may cause respiratory irritation.[4] Therefore, it must be handled with appropriate precautions to avoid contact and inhalation.
Question: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
Answer: A comprehensive safety approach is non-negotiable. The following PPE must be worn at all times:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, use a face shield in addition to goggles.[4]
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's compatibility data for breakthrough time, as no material is impervious. Always inspect gloves before use and replace them immediately if contaminated or damaged.[5]
-
Body Protection: A flame-retardant lab coat is required. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron is also recommended.
-
Respiratory Protection: All work should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6][7]
Question: What are the scientifically sound storage conditions for this compound to ensure its stability?
Answer: The long-term stability of alkyl halides is contingent on preventing pathways for degradation, primarily elimination and substitution (hydrolysis) reactions.
-
Temperature: Store in a cool, dry, and well-ventilated place.[6][8][9] Refrigeration (e.g., below 4°C/39°F) is recommended to minimize vapor pressure and slow down potential decomposition reactions.[7]
-
Container: Use a tightly sealed, properly labeled container made of a compatible material (e.g., glass).[8] The container cap should have a chemically resistant liner, such as PTFE, to prevent degradation of the seal and potential leakage.
-
Atmosphere: To prevent hydrolysis from atmospheric moisture, storing the compound under an inert atmosphere (e.g., argon or nitrogen) is a best practice, especially for long-term storage or high-purity applications.[7]
-
Light: Protect from direct sunlight and other sources of UV light, as photochemical reactions can occur with alkyl halides.[6]
Question: What materials and chemicals are incompatible with this compound?
Answer: Incompatibility is a function of chemical reactivity. The electrophilic nature of the carbon atoms bonded to chlorine dictates the main incompatibilities.
-
Strong Bases: Reagents like hydroxides, alkoxides, and amines can initiate dehydrohalogenation (an elimination reaction) to form alkenes.[3][10] This is often an undesired side reaction that consumes your starting material.
-
Strong Oxidizing Agents: These can react vigorously and should be avoided.[6]
-
Certain Metals: Reactive metals like aluminum may promote thermal decomposition.[11][12] While this is more pronounced at elevated temperatures, it's a critical consideration for reaction vessel selection.
Table 1: Summary of Handling and Storage Recommendations
| Parameter | Recommendation | Rationale |
| Storage Temperature | Keep cool, refrigerated if possible (<4°C/39°F).[7] | Reduces vapor pressure and slows decomposition kinetics. |
| Ventilation | Store and handle in a well-ventilated area or fume hood.[6][8] | Prevents accumulation of potentially harmful vapors. |
| Ignition Sources | Keep away from heat, sparks, and open flames.[9] | The compound is flammable and its vapors can form explosive mixtures with air.[13] |
| Incompatible Materials | Strong bases, strong oxidizing agents, reactive metals.[6][10] | Prevents unintended, potentially hazardous reactions like elimination or oxidation. |
| Container Type | Tightly closed glass bottle with a chemically resistant (PTFE) liner.[8] | Ensures containment and prevents degradation from air or moisture. |
Troubleshooting Guide: Addressing Experimental Challenges
This section is structured to help you diagnose and resolve specific issues that may arise during your experiments.
Issue 1: My reaction is showing unexpected byproducts, primarily alkenes.
Question: I'm performing a substitution reaction, but my analysis (GC-MS, NMR) shows significant formation of alkene byproducts. What is causing this and how can I fix it?
Answer: This is a classic case of competing elimination and substitution reactions, which is common for alkyl halides.[3] The presence of a base (even a weak one, like your nucleophile or solvent) can abstract a proton from a carbon adjacent to the C-Cl bond, leading to the formation of a double bond in a process called dehydrohalogenation.[10]
Causality:
-
E2 Mechanism: If you are using a strong, sterically hindered base, it may preferentially act as a base rather than a nucleophile, leading to a concerted (one-step) elimination.
-
E1 Mechanism: If your reaction conditions favor the formation of a carbocation intermediate (e.g., polar protic solvent, heat), a two-step elimination can occur after the chloride leaving group departs.[3]
Solutions:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature can significantly favor the substitution pathway.
-
Re-evaluate Your Base/Nucleophile: If possible, use a less basic nucleophile. If a base is required, use a non-nucleophilic base with caution or consider if a weaker base can accomplish the task.
-
Change Your Solvent: Aprotic solvents (e.g., THF, DMF) generally favor SN2 substitution over elimination, whereas polar protic solvents (e.g., ethanol) can promote both SN1 and E1 pathways.[3]
Issue 2: The purity of my stored this compound has decreased over time.
Question: I've had a bottle of this compound in storage for several months. Upon analysis, I see new impurity peaks. What happened?
Answer: This indicates that the compound has undergone degradation. The most probable causes are hydrolysis or slow elimination.
Causality:
-
Hydrolysis: If the container was not perfectly sealed or stored under an inert atmosphere, atmospheric moisture can slowly hydrolyze the C-Cl bonds to form the corresponding alcohol (4-chloro-3-methyl-1-butanol or 2-methylbutane-1,4-diol). This is an SN1 or SN2 substitution reaction with water acting as the nucleophile.[14]
-
Elimination: Trace impurities in the original material or on the container surface could act as catalysts for slow dehydrohalogenation over time, especially if not stored at a cool temperature.[10]
Solution: Re-purification Protocol If the degradation is minor, you can often re-purify the material. Fractional distillation is the most effective method.
Protocol: Quality Check and Re-purification
-
Initial Quality Check:
-
Withdraw a small aliquot from the stored container inside a fume hood.
-
Dilute the aliquot in a suitable solvent (e.g., dichloromethane).
-
Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the parent compound and any impurities. The mass spectrum can help identify byproducts like alcohols (loss of HCl) or alkenes (loss of HCl).[15]
-
-
Fractional Distillation (if necessary):
-
Set up a fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Add the impure this compound and a few boiling chips to the distillation flask.
-
Slowly heat the flask. Collect the fraction that distills at the known boiling point of this compound (approximately 149-150°C, though this can vary with pressure).[16]
-
Transfer the purified, cooled liquid to a clean, dry storage bottle, preferably under an inert atmosphere.
-
Issue 3: My substitution reaction is extremely sluggish or failing to proceed.
Question: I'm trying to use this compound in an SN2 reaction, but the conversion rate is very low even after extended reaction times. Is the reagent inactive?
Answer: While reagent degradation is possible (see Issue 2), the structure of this compound itself presents a kinetic challenge for certain reactions.
Causality:
-
Steric Hindrance: The molecule contains both a primary (C1) and a secondary (C4) carbon attached to chlorine. SN2 reactions are highly sensitive to steric hindrance.[17] While the primary chloride is reactive, the secondary chloride is sterically hindered by the adjacent methyl group, which can significantly slow down the rate of nucleophilic attack at that position.
-
Reaction Pathway: If your conditions are not optimized for an SN2 reaction, you may be inadvertently relying on a much slower SN1 pathway. The formation of a secondary carbocation is less favorable than a tertiary one, which could also contribute to a slow reaction rate.[14][18]
Troubleshooting Workflow: The following diagram illustrates a logical process for diagnosing the cause of a sluggish reaction.
Caption: Troubleshooting workflow for sluggish reactions.
References
- 1. CAS 623-34-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. crab.rutgers.edu [crab.rutgers.edu]
- 4. ltcc-keenan.safecollegessds.com [ltcc-keenan.safecollegessds.com]
- 5. This compound [stenutz.eu]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. cdn.chemservice.com [cdn.chemservice.com]
- 9. fishersci.com [fishersci.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. experts.illinois.edu [experts.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 15. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 16. lookchem.com [lookchem.com]
- 17. benchchem.com [benchchem.com]
- 18. youtube.com [youtube.com]
Technical Support Center: Machine Learning-Driven Optimization of Dichlorinated Alkane Synthesis
Welcome to the technical support center for the application of machine learning in the optimization of dichlorinated alkane synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging computational strategies to enhance their experimental workflows. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the common challenges in this specialized field.
Introduction
The synthesis of dichlorinated alkanes is a cornerstone in the production of a vast array of intermediates for pharmaceuticals, agrochemicals, and materials science. However, achieving high yields and, critically, high selectivity for a specific dichlorinated isomer can be a formidable challenge due to the statistical nature of free-radical halogenation and the potential for over-chlorination.[1] Traditional optimization methods, such as one-factor-at-a-time (OFAT) and design of experiments (DoE), can be resource-intensive and may not fully explore the complex, non-linear relationships between reaction parameters.
Machine learning (ML), particularly Bayesian optimization, has emerged as a powerful, data-efficient approach to navigate these complex reaction landscapes.[2][3][4] By building a probabilistic model of the reaction space, these algorithms can intelligently suggest the next set of experimental conditions most likely to lead to the desired outcome, thereby accelerating the optimization process with a minimal number of experiments. This guide provides practical, field-proven insights to help you successfully implement ML-driven strategies for the selective synthesis of dichlorinated alkanes.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causality behind the proposed solutions.
Problem: My machine learning model is not accurately predicting the yield and selectivity of my dichlorination reaction. What are the potential causes and how can I troubleshoot this?
Answer:
Poor predictive performance in a machine learning model for a dichlorination reaction can stem from several factors, ranging from the quality of your data to the appropriateness of your model and features. Here’s a systematic approach to diagnosing and resolving the issue:
1. Data Quality and Quantity:
-
Insufficient Data: Machine learning models, even data-efficient ones like Gaussian Process models used in Bayesian optimization, require a sufficient number of initial experiments to build a meaningful surrogate model of the reaction landscape. If you start with too few data points (e.g., less than 10-15), the model may not capture the underlying chemical trends.
-
Lack of "Negative" Data: A common pitfall is to only include successful, high-yielding reactions in your dataset. The inclusion of low-yielding or even failed reactions is crucial for the model to learn the boundaries of the optimal reaction space.[5][6][7][8] Without this "negative" data, the model may struggle to differentiate between good and poor conditions.
-
Inconsistent Data: Ensure that your experimental data is recorded consistently. Variations in analytical techniques, sample preparation, or even minor undocumented changes in reagents can introduce noise that confuses the model.
Solution:
-
Expand Your Initial Dataset: If you have a very small dataset, consider running a small Design of Experiments (DoE) to generate a more diverse set of initial data points that cover a wider range of the parameter space.
-
Incorporate Failed Reactions: Deliberately include experiments that resulted in low yields or the wrong product distribution in your training data. This will provide the model with a more complete picture of the reaction landscape.
-
Standardize Data Collection: Implement a standardized protocol for running reactions and analyzing the results to ensure data consistency.
2. Feature Engineering and Selection:
-
Inadequate Feature Representation: The features (or descriptors) you use to represent your reaction components and conditions are critical. If your features do not capture the key chemical properties that influence the reaction outcome, the model will not be able to make accurate predictions. For dichlorination, features related to the stability of the radical intermediates, bond dissociation energies, and steric hindrance are particularly important.
-
Irrelevant Features: Including too many irrelevant features can introduce noise and make it harder for the model to identify the true drivers of the reaction.
Solution:
-
Use Chemically Relevant Descriptors: Instead of just using categorical variables for your reactants, consider using calculated molecular descriptors such as:
-
For the alkane: Number of primary, secondary, and tertiary C-H bonds, calculated bond dissociation energies (BDEs) for each type of C-H bond, and steric parameters (e.g., Tolman's cone angle for substituents).
-
For the chlorinating agent: Its concentration and the method of initiation (e.g., UV wavelength and intensity, or initiator concentration).
-
For the solvent: Polarity, viscosity, and hydrogen bond donor/acceptor properties.
-
-
Perform Feature Selection: Use techniques like recursive feature elimination or SHAP (SHapley Additive exPlanations) value analysis to identify the most influential features and remove those that do not contribute to the model's predictive power.
3. Model Selection and Hyperparameters:
-
Inappropriate Model Choice: While Bayesian optimization with Gaussian Process regression is a common choice, other models like Random Forests or Gradient Boosting Machines might be more suitable depending on the complexity of your reaction space and the size of your dataset.
-
Poor Hyperparameter Tuning: The performance of your machine learning model is highly dependent on its hyperparameters (e.g., the kernel function and its parameters in a Gaussian Process). Using default hyperparameters may not yield the best results.
Solution:
-
Experiment with Different Models: If a Gaussian Process model is not performing well, consider trying a Random Forest model, which can be more robust to noisy data and can capture complex, non-linear relationships.
-
Tune Your Hyperparameters: Use techniques like cross-validation to systematically tune the hyperparameters of your chosen model to optimize its performance on your specific dataset.
Problem: The model's recommendations for optimal conditions are chemically nonsensical or unsafe (e.g., extremely high temperatures or concentrations). How do I constrain the optimization space?
Answer:
This is a critical issue that highlights the importance of incorporating chemical knowledge and safety constraints into the machine learning workflow. An unconstrained optimization algorithm will explore the entire parameter space you define, even if some regions are chemically unfeasible or hazardous.
Solution:
-
Define a Bounded Search Space: When setting up your optimization, strictly define the lower and upper bounds for each continuous variable (e.g., temperature, concentration, reaction time). These bounds should be based on your chemical knowledge, literature precedents, and safety considerations. For example, you would set the maximum temperature well below the decomposition point of any of your reagents.
-
Use Categorical Variables for Reagents: For discrete choices like the type of solvent or initiator, define a specific list of options that the model can choose from. This prevents the model from suggesting nonexistent or unsuitable chemicals.
-
Implement Constraints: More advanced Bayesian optimization frameworks allow you to define explicit constraints. For example, you could implement a constraint that the concentration of the chlorinating agent should not exceed a certain safety limit.
-
Expert-in-the-Loop: Always review the model's suggestions before running the experiment. If a suggestion seems chemically unreasonable, you can choose to discard it and ask the model for the next best suggestion. This "expert-in-the-loop" approach combines the power of the algorithm with your chemical intuition and experience.
Frequently Asked Questions (FAQs)
Q1: What type of machine learning model is best suited for optimizing dichlorinated alkane reactions?
For reaction optimization with a limited experimental budget, Bayesian optimization with a Gaussian Process (GP) surrogate model is often the most effective choice.[2][3][4] GPs are well-suited for this task because they provide not only a prediction of the yield/selectivity but also an estimate of the uncertainty in that prediction. This uncertainty is crucial for the acquisition function to balance exploration (testing in regions of high uncertainty) and exploitation (testing in regions with high predicted yield).
For larger datasets, or if you are more interested in understanding the relative importance of different features, Random Forest (RF) models are an excellent alternative.[9] RF models are ensembles of decision trees and are generally robust, handle both continuous and categorical data well, and can provide feature importance rankings.
Q2: How much data do I need to train a reliable model?
This is a common and important question. For Bayesian optimization, the process is iterative, so you start with a small initial dataset and the model improves as more data is added. A good starting point is typically 10-20 initial experiments . These initial experiments should be chosen to provide a good coverage of the parameter space. A space-filling design like a Latin Hypercube Sampling (LHS) is often a good strategy for selecting these initial points.
Q3: How can I handle failed reactions or missing data points in my dataset?
Failed reactions are valuable data![5][6][7][8] A "failed" reaction (e.g., 0% yield) provides the model with a strong signal about which regions of the parameter space to avoid. You should include these results in your dataset with the corresponding outcome (e.g., yield = 0).
For missing data points (e.g., an experiment that could not be run or analyzed), it is generally best to exclude that data point from the training set. Imputing missing values can be done, but it can also introduce bias into your model, especially with small datasets.
Q4: How do I represent my reactants and reagents in a machine-readable format?
This is the core of feature engineering . You have several options:
-
One-Hot Encoding: For categorical variables like the choice of solvent from a predefined list (e.g., [DCM, Chloroform, CCl4]), you can use one-hot encoding, where each category is represented by a binary vector.
-
Molecular Fingerprints: For representing the structure of the alkane or any organic reagents, you can use molecular fingerprints (e.g., Morgan fingerprints or ECFP). These are bit vectors that encode the presence or absence of certain structural features.
-
Physicochemical Descriptors: You can calculate a wide range of physicochemical properties for your molecules using software like RDKit or Mordred. These can include properties like molecular weight, logP, number of rotatable bonds, and electronic descriptors.[10][11][12]
A combination of these representations often yields the best results.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a typical machine learning-driven optimization of a dichlorination reaction.
Protocol 1: Bayesian Optimization of the Dichlorination of Hexane
Objective: To maximize the yield of 1,3-dichlorohexane from the free-radical chlorination of n-hexane.
Materials:
-
n-hexane
-
Sulfuryl chloride (SO2Cl2)
-
Azobisisobutyronitrile (AIBN)
-
Dichloromethane (DCM)
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Photoreactor with a specific wavelength UV lamp (if using photo-initiation)
-
Standard laboratory glassware and safety equipment
Software:
-
Python with libraries such as scikit-learn, GPyOpt, and RDKit.
Step-by-Step Methodology:
1. Define the Optimization Problem:
-
Objective: Maximize the yield of 1,3-dichlorohexane.
-
Variables and Search Space:
-
Temperature (°C): Continuous, e.g., 40 - 80 °C
-
Molar ratio of n-hexane to SO2Cl2: Continuous, e.g., 1:0.1 - 1:0.5
-
Concentration of AIBN (mol%): Continuous, e.g., 0.1 - 2.0 mol%
-
Reaction Time (hours): Continuous, e.g., 1 - 8 hours
-
| Parameter | Type | Lower Bound | Upper Bound |
| Temperature | Continuous | 40 °C | 80 °C |
| Hexane:SO2Cl2 Ratio | Continuous | 1:0.1 | 1:0.5 |
| AIBN Concentration | Continuous | 0.1 mol% | 2.0 mol% |
| Reaction Time | Continuous | 1 hour | 8 hours |
2. Initial Data Collection (Design of Experiments):
-
Generate an initial set of 15-20 experimental conditions using a Latin Hypercube Sampling (LHS) design to ensure good coverage of the parameter space defined above.
3. Experimental Procedure (for each set of conditions):
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the specified amount of n-hexane and DCM.
-
Add the specified amount of AIBN.
-
Heat the reaction mixture to the specified temperature.
-
Slowly add the specified amount of sulfuryl chloride over a period of 15 minutes.
-
Allow the reaction to proceed for the specified reaction time.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated solution of sodium bicarbonate.
-
Extract the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Analyze the product mixture by GC-FID to determine the yield of 1,3-dichlorohexane and the distribution of other isomers.
4. Data Preprocessing:
-
Create a CSV file with the experimental data. Each row should represent one experiment, with columns for each of the four variables and a final column for the measured yield of 1,3-dichlorohexane.[13][14][15][16]
5. Bayesian Optimization Loop:
-
Load the initial data into your Python script.
-
Initialize a Gaussian Process model with this data.
-
Define an acquisition function , such as Expected Improvement (EI), which balances exploration and exploitation.
-
Use the acquisition function to suggest the next set of experimental conditions.
-
Perform the experiment under the suggested conditions and measure the yield.
-
Add the new data point to your dataset and retrain the Gaussian Process model.
-
Repeat this loop for a predefined number of iterations or until the model converges on an optimal set of conditions (i.e., the suggested experiments are all in a similar region and the predicted yield is no longer improving significantly).
6. Validation:
-
Once the optimization is complete, run the predicted optimal conditions multiple times (e.g., 3-5 replicates) to confirm the result and assess its reproducibility.
Visualizations
Below are diagrams created using Graphviz (DOT language) to illustrate key workflows.
Workflow for Bayesian Optimization of Dichlorination
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. Predicting Reaction Yields via Supervised Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [2502.19976] Efficient Machine Learning Approach for Yield Prediction in Chemical Reactions [arxiv.org]
- 8. medium.com [medium.com]
- 9. doyle.princeton.edu [doyle.princeton.edu]
- 10. researchgate.net [researchgate.net]
- 11. Catalyst Design and Feature Engineering to Improve Selectivity and Reactivity in Two Simultaneous Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Harnessing Data Augmentation and Normalization Preprocessing to Improve the Performance of Chemical Reaction Predictions of Data-Driven Model [mdpi.com]
- 16. GitHub - rxn4chemistry/rxn-reaction-preprocessing: Preprocessing of datasets of chemical reactions: standardization, filtering, augmentation, tokenization, etc. [github.com]
Validation & Comparative
A Comparative Analysis of 1,4-Dichloro-2-methylbutane and Its Isomers: A Guide for Synthetic and Medicinal Chemists
In the landscape of pharmaceutical development and complex organic synthesis, the judicious selection of building blocks is paramount. Dichlorinated alkanes, a class of versatile intermediates, offer a rich scaffold for molecular elaboration. This guide provides an in-depth comparative analysis of 1,4-dichloro-2-methylbutane and its structural isomers. We will explore their synthesis, physical properties, chemical reactivity, and spectroscopic signatures, offering field-proven insights to guide researchers in their synthetic endeavors.
Unveiling the Isomeric Landscape of Dichlorinated 2-Methylbutane
The molecular formula C₅H₁₀Cl₂ gives rise to a number of structural isomers when based on the 2-methylbutane skeleton. The position of the two chlorine atoms dramatically influences the molecule's physical properties and chemical behavior. Understanding this isomeric diversity is the first step toward strategic deployment in synthesis. The primary isomers of dichlorinated 2-methylbutane are:
-
This compound
-
1,2-dichloro-2-methylbutane
-
2,3-dichloro-2-methylbutane
-
1,3-dichloro-2-methylbutane
-
1,2-dichloro-3-methylbutane
-
1,3-dichloro-3-methylbutane
Figure 1. Structures of the main structural isomers of dichlorinated 2-methylbutane.
Comparative Physical Properties
The seemingly subtle shifts in chlorine atom placement lead to notable differences in physical properties such as boiling point and density. These variations are a direct consequence of changes in molecular symmetry, intermolecular forces (dipole-dipole interactions and van der Waals forces), and molecular packing.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 623-34-7 | 141.04 | 149.6 (estimate)[1] | 1.100[2] |
| 1,2-dichloro-2-methylbutane | 23010-04-0 | 141.04 | Not available | Not available |
| 2,3-dichloro-2-methylbutane | 507-45-9 | 141.04 | 138[3] | 1.05[3] |
| 1,3-dichloro-2-methylbutane | 23010-07-3 | 141.04 | Not available | Not available |
| 1,2-dichloro-3-methylbutane | 600-10-2 | 141.04 | 144[4] | 1.092[4] |
| 1,3-dichloro-3-methylbutane | 624-96-4 | 141.04 | 100-101[5] | 1.12[5] |
Synthesis Strategies: A Tale of Selectivity
The synthesis of a specific dichloromethylbutane isomer requires careful consideration of the starting material and reaction conditions to control regioselectivity. Direct dichlorination of 2-methylbutane via free-radical halogenation typically yields a mixture of isomers, making it synthetically challenging for obtaining a pure compound[6]. More targeted approaches are therefore necessary.
Protocol 1: Synthesis of 2,3-dichloro-2-methylbutane from 2-methyl-2-butene
This method relies on the electrophilic addition of chlorine to an alkene, a reliable and well-understood transformation.
Figure 2. Workflow for the synthesis of 2,3-dichloro-2-methylbutane.
Step-by-Step Methodology:
-
Dissolution: Dissolve 2-methyl-2-butene (1 equivalent) in a suitable inert solvent, such as carbon tetrachloride or dichloromethane, in a reaction vessel protected from light.
-
Chlorination: Slowly bubble chlorine gas (1 equivalent) through the solution at 0 °C. Alternatively, a solution of chlorine in the same solvent can be added dropwise. The reaction is typically rapid and exothermic.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) to ensure complete consumption of the starting alkene.
-
Workup: Upon completion, purge the solution with nitrogen to remove any excess chlorine. Wash the organic layer with a dilute aqueous solution of sodium thiosulfate to quench any remaining chlorine, followed by a wash with saturated sodium bicarbonate solution and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield pure 2,3-dichloro-2-methylbutane.
Differential Reactivity: The Influence of Structure on Function
The utility of these isomers as synthetic intermediates is dictated by the reactivity of the C-Cl bonds, which is a function of their substitution (primary, secondary, or tertiary). This structural variation governs their propensity to undergo nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.
-
Primary C-Cl bonds (as in this compound and the 1-position of 1,2-dichloro-3-methylbutane) are most susceptible to Sₙ2 reactions with good nucleophiles due to minimal steric hindrance.
-
Secondary C-Cl bonds (as in the 3-position of 2,3-dichloro-2-methylbutane and the 2-position of 1,2-dichloro-3-methylbutane) can undergo both Sₙ2 and E2 reactions , with the outcome being highly dependent on the nature of the nucleophile/base and the reaction conditions. Strong, bulky bases favor E2 elimination.
-
Tertiary C-Cl bonds (as in 2,3-dichloro-2-methylbutane and 1,3-dichloro-3-methylbutane) are prone to Sₙ1 and E1 reactions due to the formation of a stable tertiary carbocation intermediate. With strong bases, E2 reactions are also highly favored.
References
A Comparative Guide to the Structural Validation of 1,4-dichloro-2-methylbutane using NMR Spectroscopy
In the landscape of drug development and chemical research, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic compounds in solution.[1][2] This guide provides an in-depth, practical comparison of how one- and two-dimensional NMR methodologies are synergistically employed to validate the structure of 1,4-dichloro-2-methylbutane, distinguishing it from its constitutional isomers with a high degree of confidence.
The Challenge: Differentiating Structural Isomers
Isomers, molecules with the same molecular formula but different atomic arrangements, often exhibit distinct physical, chemical, and biological properties. For a molecule with the formula C₅H₁₀Cl₂, such as this compound, several constitutional isomers exist, including 1,3-dichloro-2-methylbutane. Relying solely on mass spectrometry, which confirms the molecular weight (141.04 g/mol ), is insufficient to distinguish between these structures.[3] NMR spectroscopy, however, provides a detailed roadmap of the molecular framework by probing the chemical environment and connectivity of individual atoms.[4][5]
Part 1: Predictive Analysis of 1D NMR Spectra
The first step in structural validation is to predict the NMR spectra for the proposed structure and compare it against potential alternatives. This predictive approach is grounded in the fundamental principles of chemical shifts, spin-spin coupling, and signal integration.[6][7]
Predicted NMR Spectra of this compound
Structure: Cl-CH₂-CH₂-CH(CH₃)-CH₂-Cl
-
¹H NMR Spectroscopy Prediction:
-
Chemical Environment Analysis: Due to the chiral center at C2, the two protons on C1 (Hₐ) and the two protons on C3 (Hₑ) are diastereotopic and thus chemically non-equivalent. However, at an introductory level of analysis, they are often treated as equivalent for predicting basic splitting patterns. For this guide, we will consider them as distinct where relevant. The molecule has five distinct proton environments.
-
Chemical Shift (δ): The electronegative chlorine atoms significantly deshield adjacent protons, shifting their signals downfield.[8][9] Protons on carbons bonded to chlorine (C1 and C4) will have the largest chemical shifts.[10]
-
Hₐ (C1-H₂): ~3.5-3.7 ppm. Directly attached to a carbon bearing a chlorine.
-
Hₑ (C3-H₂): ~1.8-2.0 ppm. Beta to a chlorine and adjacent to a methine.
-
Hբ (C2-H): ~2.0-2.2 ppm. A methine proton, influenced by two adjacent methylene groups and a methyl group.
-
H꜀ (C2-CH₃): ~1.0-1.2 ppm. A methyl group attached to a methine.
-
HᏧ (C4-H₂): ~3.4-3.6 ppm. Directly attached to a carbon bearing a chlorine.
-
-
Integration: The relative areas under the peaks will correspond to the number of protons in each environment: Hₐ (2H), Hₑ (2H), Hբ (1H), H꜀ (3H), HᏧ (2H).
-
Splitting (Multiplicity): The n+1 rule dictates the splitting pattern based on the number of neighboring protons (n).[11]
-
Hₐ: Split by Hբ (1H) into a doublet.
-
Hₑ: Split by Hբ (1H) and HᏧ (2H), leading to a complex multiplet.
-
Hբ: Split by Hₐ (2H), Hₑ (2H), and H꜀ (3H), resulting in a complex multiplet.
-
H꜀: Split by Hբ (1H) into a doublet.
-
HᏧ: Split by Hₑ (2H) into a triplet.
-
-
-
¹³C NMR Spectroscopy Prediction:
Comparative Analysis: 1,3-dichloro-2-methylbutane
To illustrate the discerning power of NMR, let's predict the spectra for a plausible isomer, 1,3-dichloro-2-methylbutane.
Structure: Cl-CH(CH₃)-CH(Cl)-CH₂-CH₃
-
¹H NMR Prediction (Isomer):
-
Proton Environments: Five distinct proton signals are expected.
-
Predicted Signals:
-
CH₃ (on C2): Doublet, ~1.1 ppm.
-
CH (on C2): Multiplet, ~2.2 ppm.
-
CH (on C3): Multiplet, ~4.0-4.3 ppm (highly deshielded by chlorine).
-
CH₂ (on C4): Multiplet, ~1.7 ppm.
-
CH₃ (on C4): Triplet, ~1.0 ppm.
-
-
-
¹³C NMR Prediction (Isomer):
-
Carbon Environments: Five unique carbon signals.
-
Predicted Signals:
-
C1: ~48-52 ppm.
-
C2: ~40-45 ppm.
-
C3: ~65-70 ppm (highly deshielded by direct chlorine attachment).
-
C4: ~25-30 ppm.
-
C2-CH₃: ~15-20 ppm.
-
-
Data Summary and Comparison
The predicted NMR data clearly distinguishes between the two isomers.
| Parameter | This compound (Predicted) | 1,3-dichloro-2-methylbutane (Predicted) |
| ¹H Signals | 5 | 5 |
| ¹H Downfield Signals | Two CH₂ groups at ~3.4-3.7 ppm | One CH group at ~4.0-4.3 ppm |
| ¹H Upfield Signals | One CH₃ doublet at ~1.0-1.2 ppm | One CH₃ doublet (~1.1 ppm) and one CH₃ triplet (~1.0 ppm) |
| ¹³C Signals | 5 | 5 |
| ¹³C Downfield Signals | Two carbons at ~45-53 ppm | One carbon at ~65-70 ppm |
The most telling difference is the presence of two deshielded methylene (CH₂) proton signals in this compound versus one highly deshielded methine (CH) proton signal in the 1,3-isomer. Similarly, the ¹³C spectrum of the 1,3-isomer would feature a signal significantly further downfield (~65-70 ppm) than any signal from the 1,4-isomer.
Part 2: Unambiguous Validation with 2D NMR Spectroscopy
While 1D NMR provides strong evidence, 2D NMR experiments offer definitive proof of atomic connectivity, leaving no room for ambiguity.[14][15]
COSY (¹H-¹H Correlation Spectroscopy)
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[16] A cross-peak in the 2D spectrum indicates a coupling interaction between the protons on the horizontal and vertical axes. For this compound, we would expect to see key correlations that map out the carbon skeleton.
Expected COSY Correlations for this compound:
-
Hբ ↔ Hₐ: Correlation between the methine proton and the C1 methylene protons.
-
Hբ ↔ Hₑ: Correlation between the methine proton and the C3 methylene protons.
-
Hբ ↔ H꜀: Correlation between the methine proton and its attached methyl protons.
-
Hₑ ↔ HᏧ: Correlation between the C3 and C4 methylene protons.
This pattern of correlations would unequivocally establish the -CH₂(Cl)-CH(CH₃)-CH₂-CH₂-Cl connectivity.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[16][17] This is invaluable for assigning carbon signals, which are often ambiguous in the 1D spectrum alone.
Expected HSQC Correlations for this compound:
-
A cross-peak linking the proton signal at ~3.5-3.7 ppm (Hₐ) to the carbon signal at ~45-50 ppm (C1).
-
A cross-peak linking the proton signal at ~2.0-2.2 ppm (Hբ) to the carbon signal at ~35-40 ppm (C2).
-
A cross-peak linking the proton signal at ~1.0-1.2 ppm (H꜀) to the carbon signal at ~15-20 ppm (C2-CH₃).
-
A cross-peak linking the proton signal at ~1.8-2.0 ppm (Hₑ) to the carbon signal at ~38-43 ppm (C3).
-
A cross-peak linking the proton signal at ~3.4-3.6 ppm (HᏧ) to the carbon signal at ~48-53 ppm (C4).
By combining the connectivity information from COSY with the direct attachment data from HSQC, a complete and validated structure can be assembled.
Part 3: Experimental Workflow and Data Interpretation
Achieving high-quality, reliable NMR data requires adherence to a systematic experimental protocol.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterium in the solvent is used for field-frequency locking by the spectrometer and will not produce a signal in the ¹H NMR spectrum.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as a reference point for chemical shifts.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup & Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity and high resolution.
-
Acquire a standard 1D ¹H spectrum.
-
Acquire a broadband proton-decoupled 1D ¹³C spectrum. This often requires a longer acquisition time due to the low natural abundance of ¹³C.[13]
-
Acquire a 2D COSY spectrum.
-
Acquire a 2D HSQC spectrum.
-
Logical Workflow for Structural Validation
The process of interpreting the acquired data should follow a logical progression to build the structure from the ground up.
Caption: Workflow for NMR-based structural validation.
Visualizing 2D NMR Correlations
The expected correlations for this compound can be visualized to guide the interpretation of experimental data.
Caption: Predicted COSY and HSQC correlations for this compound.
Conclusion
References
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]
- 6. wiley.com [wiley.com]
- 7. studylib.net [studylib.net]
- 8. Chemical shift - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. chemtips.wordpress.com [chemtips.wordpress.com]
- 13. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. utoronto.scholaris.ca [utoronto.scholaris.ca]
Spectroscopic Differentiation of Dichloromethylbutane Isomers: A Comparative Guide for Researchers
In the landscape of chemical research and drug development, the unambiguous identification of constitutional isomers is a cornerstone of quality control, ensuring the purity, safety, and efficacy of synthesized compounds. Dichloromethylbutane (C₅H₁₀Cl₂) presents a classic analytical challenge with its numerous structural isomers, each possessing unique physical and chemical properties despite sharing the same molecular formula. This guide provides an in-depth, objective comparison of these isomers, leveraging the power of three fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
This document moves beyond a simple recitation of data. It is designed to provide fellow researchers, scientists, and drug development professionals with the underlying causality of experimental choices and a self-validating framework for isomer differentiation.
The Challenge: Distinguishing Identical Formulae
Constitutional isomers, such as the various forms of dichloromethylbutane, differ in the connectivity of their atoms. This structural variance leads to distinct electronic environments for individual atoms and different vibrational modes within the molecules. It is these subtle yet significant differences that we can exploit spectroscopically to create a unique "fingerprint" for each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), we can map out the connectivity and chemical environment of each atom within a molecule.
¹H NMR Spectroscopy
The chemical shift, splitting pattern (multiplicity), and integration of proton signals in a ¹H NMR spectrum provide a detailed picture of the proton environments. The electronegativity of the chlorine atoms significantly deshields nearby protons, causing their signals to appear at a higher chemical shift (downfield). The number of adjacent, non-equivalent protons determines the splitting pattern according to the n+1 rule.
¹³C NMR Spectroscopy
In ¹³C NMR, the number of distinct signals directly corresponds to the number of unique carbon environments in the molecule. The chemical shifts of carbon atoms are also influenced by the presence of chlorine, with carbons directly bonded to chlorine appearing significantly downfield.
Comparative ¹H and ¹³C NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR spectral data for various dichloromethylbutane isomers. These predictions were generated using established online databases and prediction software[1][2][3][4][5][6][7][8][9].
| Isomer | Predicted ¹H NMR Signals (Chemical Shift (ppm), Multiplicity, Integration) | Predicted ¹³C NMR Signals (Chemical Shift (ppm)) | Key Distinguishing Features |
| 1,1-dichloro-2-methylbutane | Signal A: ~5.8 (d, 1H, -CHCl₂)Signal B: ~2.2 (m, 1H, -CH(CH₃)-)Signal C: ~1.8 (m, 2H, -CH₂-)Signal D: ~1.1 (d, 3H, -CH₃)Signal E: ~0.9 (t, 3H, -CH₃) | ~85 (-CHCl₂)~50 (-CH(CH₃)-)~25 (-CH₂-)~15 (-CH₃)~11 (-CH₃) | A unique downfield doublet for the gem-dichloro proton. Five distinct carbon signals. |
| 1,2-dichloro-2-methylbutane | Signal A: ~3.8 (s, 2H, -CH₂Cl)Signal B: ~1.8 (q, 2H, -CH₂-)Signal C: ~1.7 (s, 3H, -C(Cl)CH₃)Signal D: ~1.0 (t, 3H, -CH₃) | ~75 (-C(Cl)CH₃)~55 (-CH₂Cl)~35 (-CH₂-)~25 (-C(Cl)CH₃)~8 (-CH₃) | A characteristic singlet for the -CH₂Cl group and a singlet for the methyl group on the quaternary carbon. |
| 1,3-dichloro-2-methylbutane | Complex multiplet patterns due to diastereotopic protons. Expect signals for -CH₂Cl, -CHCl-, -CH(CH₃)-, and two -CH₃ groups. | Multiple signals expected in the range of ~20-60 ppm, with the chlorinated carbons appearing more downfield. | The complexity of the spectrum due to chirality and diastereotopicity is a key feature. |
| 1,4-dichloro-2-methylbutane | Signal A: ~3.6 (t, 2H, -CH₂Cl)Signal B: ~3.5 (d, 2H, -CH₂Cl)Signal C: ~2.0 (m, 1H, -CH(CH₃)-)Signal D: ~1.8 (m, 2H, -CH₂-)Signal E: ~1.1 (d, 3H, -CH₃) | ~50 (-CH₂Cl)~48 (-CH₂Cl)~38 (-CH₂-)~30 (-CH(CH₃)-)~18 (-CH₃) | Two distinct signals for the two -CH₂Cl groups. |
| 2,2-dichloro-3-methylbutane | Signal A: ~2.3 (m, 1H, -CH(CH₃)₂)Signal B: ~1.8 (s, 3H, -C(Cl)₂CH₃)Signal C: ~1.1 (d, 6H, -CH(CH₃)₂) | ~90 (-C(Cl)₂CH₃)~40 (-CH(CH₃)₂)~25 (-C(Cl)₂CH₃)~18 (-CH(CH₃)₂) | A singlet for the methyl group attached to the dichlorinated carbon and a doublet for the two equivalent methyl groups of the isopropyl moiety. |
Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions. The key takeaway is the difference in the number of signals, their multiplicities, and integrations.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the dichloromethylbutane isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a spectral width of 12 ppm, 16-32 scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence, which results in all carbon signals appearing as singlets.
-
A wider spectral width (e.g., 0-100 ppm) is necessary.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction using the spectrometer's software.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For dichloromethylbutane isomers, the molecular weight is 141.04 g/mol . A key feature in the mass spectra of chlorine-containing compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. This results in a characteristic M+2 peak with about two-thirds the intensity of the molecular ion (M) peak for monochlorinated fragments and an M+2 and M+4 pattern for dichlorinated fragments.
The fragmentation patterns, however, are the primary means of differentiation. The position of the chlorine atoms and the branching of the carbon chain dictate the stability of the resulting carbocations and radical fragments, leading to unique fragmentation pathways.[10][11][12][13][14]
Key Fragmentation Pathways for Dichloromethylbutane Isomers:
-
α-Cleavage: Cleavage of the C-C bond adjacent to a chlorine atom can lead to the formation of a stable, resonance-stabilized cation. This is a common pathway for alkyl chlorides.[10][12]
-
Loss of HCl: Elimination of a molecule of hydrogen chloride is a frequent fragmentation pathway.
-
Loss of a Chlorine Radical (•Cl): This results in a fragment with an m/z corresponding to the loss of 35 or 37.
-
Loss of an Alkyl Radical: Cleavage of C-C bonds can lead to the loss of methyl (•CH₃), ethyl (•C₂H₅), or larger alkyl radicals.
Comparative Mass Spectrometry Data
| Isomer | Predicted Key Fragments (m/z) | Likely Fragmentation Pathways |
| 1,1-dichloro-2-methylbutane | 105/107, 91, 77, 56 | Loss of •Cl; Loss of HCl and •CH₃; α-cleavage (loss of •C₂H₅) |
| 1,2-dichloro-2-methylbutane | 105/107, 91, 77, 69 | Loss of •Cl; Loss of •CH₂Cl; Loss of HCl and •CH₃ |
| 1,3-dichloro-2-methylbutane | 105/107, 91, 77, 56 | Loss of •Cl; Loss of HCl and •CH₃; Cleavage leading to C₄H₈Cl⁺ |
| This compound | 105/107, 91, 77, 55 | Loss of •Cl; Loss of HCl and •CH₃; Loss of •CH₂Cl |
| 2,2-dichloro-3-methylbutane | 105/107, 83/85, 69, 43 | Loss of •Cl; Loss of •C₃H₇; α-cleavage (loss of •CH₃); Isopropyl cation |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 ppm) of the dichloromethylbutane isomer in a volatile solvent like dichloromethane or methanol.
-
Instrumentation: Utilize a GC-MS system with a capillary column suitable for separating volatile organic compounds (e.g., a DB-5ms or equivalent).
-
Gas Chromatography:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation of any impurities.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Data Acquisition: Acquire data in full scan mode to observe all fragment ions.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprints
Infrared spectroscopy measures the vibrations of bonds within a molecule. While all dichloromethylbutane isomers will exhibit C-H stretching and bending vibrations, the key differentiating features lie in the C-Cl stretching region and the unique "fingerprint" region (below 1500 cm⁻¹).
The C-Cl stretching vibrations typically appear in the 850-550 cm⁻¹ range.[15][16][17][18] The exact position and number of these bands can vary depending on the substitution pattern (primary, secondary, tertiary chloride) and the presence of multiple chlorine atoms on the same or adjacent carbons. Additionally, the C-H wagging of a -CH₂Cl group can be observed between 1300-1150 cm⁻¹.[15][16] While some overlap is expected, the overall pattern in the fingerprint region is unique for each isomer.
Comparative Infrared Spectroscopy Data
| Isomer | Predicted Key IR Absorptions (cm⁻¹) |
| 1,1-dichloro-2-methylbutane | C-H stretches (~2960-2870), C-H bends (~1460, ~1380), C-Cl stretches (~750-650, multiple bands) |
| 1,2-dichloro-2-methylbutane | C-H stretches (~2970-2880), C-H bends (~1465, ~1385), C-Cl stretches (~780-680, multiple bands) |
| 1,3-dichloro-2-methylbutane | C-H stretches (~2965-2875), C-H bends (~1460, ~1380), C-Cl stretches (~760-660, multiple bands) |
| This compound | C-H stretches (~2960-2870), C-H bends (~1465, ~1380), C-H wag (-CH₂Cl, ~1280), C-Cl stretches (~730-650, multiple bands) |
| 2,2-dichloro-3-methylbutane | C-H stretches (~2975-2880), C-H bends (~1470, ~1390, ~1370), C-Cl stretches (~800-700, multiple bands) |
Experimental Protocol: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Place a single drop of the neat liquid dichloromethylbutane isomer directly onto the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to achieve a high signal-to-noise ratio.
-
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams, generated using Graphviz, illustrate the experimental workflows for each spectroscopic technique.
Caption: Workflow for NMR Spectroscopic Analysis.
Caption: Workflow for GC-MS Analysis.
Caption: Workflow for ATR-FTIR Spectroscopic Analysis.
Conclusion
The differentiation of dichloromethylbutane isomers, while challenging, is readily achievable through a systematic and multi-technique spectroscopic approach. ¹H and ¹³C NMR provide the most definitive structural information through the analysis of chemical shifts, multiplicities, and the number of unique nuclear environments. Mass spectrometry offers confirmation of the molecular weight and crucial structural clues through characteristic isotopic patterns and fragmentation pathways. Infrared spectroscopy serves as a rapid and effective method for identifying the presence of C-Cl bonds and providing a unique fingerprint for each isomer. By integrating the data from these three powerful analytical techniques, researchers can confidently and accurately distinguish between the various constitutional isomers of dichloromethylbutane, ensuring the integrity and quality of their scientific endeavors.
References
- 1. Predict 1H proton NMR spectra [nmrdb.org]
- 2. CASPRE [caspre.ca]
- 3. PROSPRE [prospre.ca]
- 4. Simulate and predict NMR spectra [nmrdb.org]
- 5. Visualizer loader [nmrdb.org]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Visualizer loader [nmrdb.org]
- 9. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]
- 10. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. notes.fluorine1.ru [notes.fluorine1.ru]
- 14. m.youtube.com [m.youtube.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. scribd.com [scribd.com]
- 17. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 18. quora.com [quora.com]
Navigating the Uncharted Territory of 1,4-Dichloro-2-Methylbutane Derivatives: A Pivot to the Broader Landscape of Halogenated Aliphatic Hydrocarbons
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
Our initial objective was to provide a comprehensive comparison guide on the biological activity of 1,4-dichloro-2-methylbutane derivatives. However, an exhaustive search of the current scientific literature has revealed a significant knowledge gap. At present, there are no publicly available studies detailing the synthesis and biological evaluation of derivatives of this specific chemical scaffold.
In the spirit of scientific integrity and our commitment to providing valuable, data-supported insights, we have pivoted our focus to a broader, yet fundamentally related topic: The Biological Activity of Halogenated Aliphatic Hydrocarbons . This guide will explore the structure-activity relationships and biological effects of this larger class of compounds, providing a foundational understanding that will be invaluable should research into specific molecules like this compound derivatives emerge.
This guide will serve as a valuable resource by providing a comparative analysis of the known biological activities of various halogenated aliphatic hydrocarbons, supported by experimental data from existing literature. We will delve into key areas such as cytotoxicity and antimicrobial activity, offering insights into how the nature and position of halogen substituents on a simple carbon chain can influence biological outcomes.
Introduction: The Double-Edged Sword of Halogenation
Halogenated aliphatic hydrocarbons are organic compounds in which one or more hydrogen atoms in an alkane, alkene, or alkyne have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). While many of these compounds are known for their industrial applications as solvents, refrigerants, and chemical intermediates, their interactions with biological systems are of significant interest to researchers in toxicology and drug discovery.[1][2]
The introduction of halogens can dramatically alter the physicochemical properties of a hydrocarbon, including its lipophilicity, metabolic stability, and ability to engage in specific intermolecular interactions. These changes, in turn, can give rise to a wide spectrum of biological activities, ranging from therapeutic effects to significant toxicity.[1][2] This guide will provide a comparative overview of these activities, with a focus on cytotoxicity and antimicrobial potential.
Cytotoxicity: A Major Hurdle and a Potential Therapeutic Avenue
A significant body of research on halogenated aliphatic hydrocarbons has focused on their cytotoxic effects. This is a critical consideration from a toxicological perspective, but it also presents opportunities for the development of new anticancer agents.
Comparative Cytotoxicity of Simple Chlorinated Hydrocarbons
Studies on isolated rat hepatocytes have demonstrated that the degree and pattern of chlorination can significantly impact cytotoxicity. For instance, carbon tetrachloride, 1,1,1-trichloroethane, tetrachloroethylene, and 1,3-dichloropropene have been shown to induce severe cytotoxicity at a concentration of 10 mM.[3] In contrast, other chlorinated hydrocarbons exhibit lower or no cytotoxicity at the same concentration.[3]
| Compound | Concentration (mM) | Cytotoxicity | Reference |
| Carbon tetrachloride | 10 | Severe | [3] |
| 1,1,1-Trichloroethane | 10 | Severe | [3] |
| Tetrachloroethylene | 10 | Severe | [3] |
| 1,3-Dichloropropene | 10 | Severe | [3] |
| Other tested chlorinated hydrocarbons | 10 | Low to None | [3] |
Causality Behind Experimental Choices: The use of isolated hepatocytes is a standard in vitro model for assessing the toxicity of xenobiotics. The liver is the primary site of metabolism for many foreign compounds, and hepatocytes provide a biologically relevant system to study direct cellular damage. The measurement of lactate dehydrogenase (LDH) release is a well-established marker of cell membrane damage and cytotoxicity.[3]
Mechanism of Cytotoxicity: The Role of Lipid Peroxidation
One of the key mechanisms underlying the cytotoxicity of some chlorinated hydrocarbons is the induction of lipid peroxidation.[3] This process involves the oxidative degradation of lipids in cell membranes, leading to a loss of membrane integrity and ultimately, cell death. The ability of a chlorinated hydrocarbon to induce lipid peroxidation is often linked to its metabolic activation to form reactive radical species.
Below is a generalized workflow for assessing the cytotoxicity of halogenated aliphatic hydrocarbons.
Caption: Workflow for assessing the cytotoxicity of halogenated hydrocarbons.
Antimicrobial Activity: A Less Explored Frontier
While the toxicity of halogenated aliphatic hydrocarbons is well-documented, their potential as antimicrobial agents is a less explored area. However, the principles of halogenation to enhance biological activity are well-established in medicinal chemistry. The introduction of halogens can improve membrane permeability and interaction with microbial targets.
Given the lack of specific data on this compound derivatives, we can look at the broader class of halogenated compounds for insights. For example, long-chain aliphatic halogenated compounds are utilized as building blocks for molecules with antimicrobial properties.[4] The bifunctional nature of dihalogenated alkanes makes them useful for synthesizing more complex bioactive molecules.[4]
Structure-Activity Relationships in Antimicrobial Halogenated Compounds
The antimicrobial activity of halogenated compounds is highly dependent on the specific structure of the molecule. Key factors that influence activity include:
-
Type of Halogen: The antimicrobial potency can vary with the halogen, often following the order I > Br > Cl > F.
-
Degree of Halogenation: The number of halogen atoms can impact activity, with polyhalogenated compounds often exhibiting greater potency.
-
Position of Halogenation: The specific location of the halogen on the carbon skeleton is crucial for target interaction.
The following diagram illustrates the general structure-activity relationships for antimicrobial activity in halogenated aliphatic compounds.
Caption: Key structural factors influencing antimicrobial activity.
Experimental Protocols
To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below is a detailed methodology for a lactate dehydrogenase (LDH) cytotoxicity assay, a common method for quantifying cell death.[3]
Protocol: Lactate Dehydrogenase (LDH) Release Assay
Objective: To quantify the cytotoxicity of a test compound by measuring the release of LDH from damaged cells into the culture medium.
Materials:
-
Isolated primary hepatocytes or a suitable cell line
-
Cell culture medium
-
Test compound (e.g., a halogenated aliphatic hydrocarbon)
-
Vehicle control (e.g., DMSO)
-
Positive control for maximum LDH release (e.g., cell lysis buffer)
-
LDH assay kit (commercially available)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed hepatocytes in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the cells and add the medium containing the test compound, vehicle control, or positive control.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Sample Collection: After incubation, carefully collect the supernatant from each well without disturbing the cell monolayer.
-
LDH Measurement: Follow the instructions of the commercial LDH assay kit. Typically, this involves adding a reaction mixture containing a substrate and a cofactor to the collected supernatant in a new 96-well plate.
-
Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula:
% Cytotoxicity = [(Absorbance of Test Compound - Absorbance of Vehicle Control) / (Absorbance of Positive Control - Absorbance of Vehicle Control)] x 100
Self-Validating System: This protocol includes both a negative (vehicle) and a positive (lysis buffer) control. The vehicle control accounts for any effects of the solvent, while the positive control establishes the maximum possible LDH release, ensuring that the assay is working correctly and allowing for the normalization of the results.
Future Directions and Conclusion
While the biological activities of this compound derivatives remain to be elucidated, the broader class of halogenated aliphatic hydrocarbons continues to be an area of active investigation. The principles of structure-activity relationships discussed in this guide provide a framework for predicting the potential biological effects of these and other novel halogenated compounds.
Future research should focus on the systematic synthesis and screening of libraries of halogenated aliphatic hydrocarbons to identify new compounds with desirable biological activities, whether as therapeutic agents or as tools to probe biological processes. A deeper understanding of their mechanisms of action will be crucial for both drug development and risk assessment.
This guide has aimed to provide a scientifically grounded overview of the biological activities of halogenated aliphatic hydrocarbons, offering a valuable resource for researchers in the field. As new data emerges, our understanding of these versatile compounds will undoubtedly continue to evolve.
References
A Comparative Guide to the Synthetic Routes of 1,4-Dichloro-2-Methylbutane
Introduction: The Significance of 1,4-Dichloro-2-Methylbutane
This compound is a halogenated hydrocarbon with applications as a building block in organic synthesis.[1][2] Its bifunctional nature, possessing two reactive chlorine atoms at the 1 and 4 positions, allows for the construction of various carbon skeletons and the introduction of a methyl group, which can be crucial for the biological activity or physical properties of target molecules. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering insights into the practicality, efficiency, and underlying chemical principles of each method. The objective is to equip researchers, scientists, and professionals in drug development with the necessary information to make informed decisions for their synthetic endeavors.
Synthetic Strategies: A Tale of Two Precursors
The synthesis of this compound can be approached from two main starting materials: the corresponding diol, 2-methyl-1,4-butanediol, or the readily available diene, isoprene. While both routes are chemically plausible, they present significant differences in terms of selectivity, yield, and the complexity of the reaction work-up.
Route 1: Chlorination of 2-Methyl-1,4-Butanediol
This is the most direct and reliable method for the preparation of this compound. The strategy involves the substitution of the hydroxyl groups of 2-methyl-1,4-butanediol with chlorine atoms. This transformation can be effectively achieved using common chlorinating agents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).
Mechanism of Chlorination
The reaction of an alcohol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. In the presence of a base like pyridine, which also neutralizes the HCl byproduct, the chlorosulfite undergoes an Sₙ2 reaction, with the chloride ion acting as the nucleophile, leading to the desired alkyl chloride with inversion of configuration.
When concentrated hydrochloric acid is used, the hydroxyl group is first protonated by the acid to form a good leaving group (water). The chloride ion then displaces the water molecule via an Sₙ2 or Sₙ1 mechanism, depending on the structure of the alcohol. For primary and less hindered secondary alcohols, the Sₙ2 pathway is favored.
Experimental Considerations and Data
Table 1: Comparison of Chlorinating Agents for the Synthesis of Dichloroalkanes from Diols
| Chlorinating Agent | Typical Yield | Reaction Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | High (typically >80%)[3] | Often requires a base (e.g., pyridine), low to moderate temperatures.[3] | High yields, clean reaction with gaseous byproducts (SO₂ and HCl). | Thionyl chloride is corrosive and moisture-sensitive; requires careful handling. |
| Concentrated HCl / HCl gas | Very High (up to 97%)[4] | Elevated temperatures and sometimes pressure are required.[5] | Cost-effective, readily available reagent. | Requires more forcing conditions, which might lead to side reactions with more complex substrates. |
The synthesis of the precursor, 2-methyl-1,4-butanediol, can be achieved through various methods, including the reduction of 2-methyl-1,4-dicarboxylic acid or its esters.
Route 2: Hydrochlorination of Isoprene
The addition of hydrogen chloride to isoprene (2-methyl-1,3-butadiene) presents a more atom-economical approach to this compound. However, this route is plagued by a lack of regioselectivity, leading to a mixture of products.
Mechanistic Challenges of Regioselectivity
The reaction of isoprene with HCl proceeds via an electrophilic addition mechanism. The initial protonation of one of the double bonds leads to the formation of a carbocation intermediate. Due to the asymmetric nature of isoprene, protonation can occur at different positions, and the resulting carbocation can be subject to resonance. This leads to the formation of multiple isomeric products, including 1,2-, 3,4-, and 1,4-addition products.
The formation of this compound requires a selective 1,4-addition of two molecules of HCl across the conjugated diene system. However, controlling this regioselectivity is notoriously difficult and often results in a complex mixture of chlorinated butanes that are challenging to separate. Mechanistic studies on the reaction of chlorine atoms with isoprene indicate a complex reaction landscape with multiple potential pathways.[6][7]
Comparative Summary and Recommendation
| Synthetic Route | Starting Material | Selectivity | Yield | Purification | Recommendation |
| Chlorination of Diol | 2-Methyl-1,4-butanediol | High | High (estimated) | Straightforward | Recommended |
| Hydrochlorination of Diene | Isoprene | Low | Low (for the desired product) | Difficult (isomeric mixture) | Not Recommended for selective synthesis |
Based on the available evidence, the chlorination of 2-methyl-1,4-butanediol is the superior and recommended route for the synthesis of this compound. This method offers high selectivity and is expected to provide a high yield of the desired product, with a more straightforward purification process compared to the hydrochlorination of isoprene.
Detailed Experimental Protocols
The following protocols are adapted from well-established procedures for the synthesis of 1,4-dichlorobutane from 1,4-butanediol and are expected to be highly effective for the synthesis of this compound from 2-methyl-1,4-butanediol.
Protocol 1: Synthesis of this compound using Thionyl Chloride
This procedure is adapted from the synthesis of 1,4-dichlorobutane.[3]
Materials:
-
2-Methyl-1,4-butanediol
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Diethyl ether
-
10% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, place 2-methyl-1,4-butanediol and dry pyridine.
-
Cool the flask in an ice bath.
-
Slowly add redistilled thionyl chloride from the dropping funnel to the vigorously stirred mixture, maintaining the temperature between 5-10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stand overnight at room temperature.
-
The next day, reflux the reaction mixture for 3 hours.
-
Cool the mixture and cautiously pour it into ice water.
-
Extract the product with diethyl ether.
-
Wash the ethereal extract with a 10% sodium bicarbonate solution and then with water.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
Remove the ether by evaporation.
-
Purify the crude this compound by distillation under reduced pressure.
Protocol 2: Synthesis of this compound using Concentrated HCl
This procedure is adapted from a patented method for the synthesis of 1,4-dichlorobutane.[4]
Materials:
-
2-Methyl-1,4-butanediol
-
Concentrated hydrochloric acid
-
Hydrogen chloride gas
-
Ammonium chloride (catalyst)
Procedure:
-
In a reaction flask equipped with an oil-water separator and a condenser, add water, ammonium chloride, and 2-methyl-1,4-butanediol.
-
Stir the mixture and raise the temperature to approximately 56 °C.
-
Begin bubbling hydrogen chloride gas into the reaction mixture.
-
Continue passing HCl gas and increase the temperature to 105 °C, initiating reflux and liquid separation.
-
Continue the reflux for 3 hours. The upper organic layer in the separator is the desired this compound.
-
Separate and collect the organic layer.
-
The product can be further purified by distillation.
Visualizing the Synthetic Pathways
Caption: Comparative overview of synthetic routes to this compound.
Conclusion
For the reliable and efficient synthesis of this compound, the chlorination of 2-methyl-1,4-butanediol stands out as the method of choice. It offers high selectivity and is predicted to deliver high yields of the target compound. While the hydrochlorination of isoprene is an attractive route from an atom economy perspective, the inherent lack of regioselectivity makes it unsuitable for the clean synthesis of this compound. Researchers and process chemists should therefore prioritize the diol-based approach for predictable and scalable production.
References
- 1. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 3. prepchem.com [prepchem.com]
- 4. 1,4-Dichlorobutane synthesis - chemicalbook [chemicalbook.com]
- 5. US2889380A - Production of 1, 4-dichlorobutane - Google Patents [patents.google.com]
- 6. Mechanistic aspects of the abstraction of an allylic hydrogen in the chlorine atom reaction with 2-methyl-1,3-butadiene (isoprene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Efficacy of 1,4-Dichloro-2-Methylbutane as a Cross-Linking Agent: A Comparative Guide
For researchers, scientists, and professionals in drug development and materials science, the selection of an appropriate cross-linking agent is a critical decision that dictates the final properties and performance of a polymer network. This guide provides a comprehensive comparison of 1,4-dichloro-2-methylbutane as a potential cross-linking agent against established alternatives: glutaraldehyde, a representative diisocyanate (Toluene Diisocyanate - TDI), and a natural cross-linker, citric acid. This analysis is grounded in established chemical principles and supported by available experimental data for the alternative agents to provide a clear, objective comparison.
Introduction to Cross-Linking and the Role of Alkylating Agents
Cross-linking is the process of forming covalent or ionic bonds between polymer chains, transforming a collection of individual chains into a single, continuous network. This three-dimensional structure imparts enhanced mechanical strength, thermal stability, and reduced solubility to the material. Cross-linking agents are the molecular bridges that facilitate this transformation.
Bifunctional alkylating agents, such as dichlorinated alkanes, are a class of compounds that can form stable covalent bonds with nucleophilic functional groups present in polymers, such as amines (-NH2), thiols (-SH), and hydroxyls (-OH).[1][2] Their efficacy is determined by the reactivity of the alkyl halide and the nucleophilicity of the target functional group. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the rate of reaction is dependent on the concentration of both the alkyl halide and the nucleophile.[3][4]
Profile of this compound as a Cross-Linking Agent
This compound (CAS No. 623-34-7) is a dichlorinated alkane with the molecular formula C5H10Cl2.[5][6] Its structure features two primary chlorine atoms, which are susceptible to nucleophilic attack. The methyl group at the 2-position introduces some steric hindrance, which may influence its reaction kinetics compared to its linear counterpart, 1,4-dichlorobutane.
Predicted Mechanism of Action
The cross-linking action of this compound is predicated on the sequential nucleophilic substitution of its two chlorine atoms. The reaction with a polymer containing nucleophilic groups (e.g., a polyamine or a protein) would proceed as follows:
Caption: Predicted SN2 mechanism for cross-linking with this compound.
The primary chlorine atoms suggest that the reaction will follow an SN2 pathway.[7][8] The rate of this reaction will be influenced by factors such as the nucleophilicity of the functional groups on the polymer, the solvent, and the reaction temperature. The methyl group may slightly decrease the reaction rate due to steric hindrance compared to 1,4-dichlorobutane.
Predicted Performance and Efficacy
In the absence of direct experimental data, the performance of this compound as a cross-linking agent can be inferred from the general behavior of alkyl dihalides.
-
Reactivity: It is expected to be moderately reactive, requiring elevated temperatures or the presence of a base to facilitate the reaction with less nucleophilic groups like hydroxyls. Reactions with highly nucleophilic thiols would likely proceed more readily.[9][10]
-
Specificity: The reaction is specific to available nucleophilic functional groups on the polymer chains.
-
Cross-link Stability: The resulting carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds are covalent and generally stable.
-
Cytotoxicity: As an alkylating agent, unreacted this compound and its intermediates could exhibit cytotoxicity by alkylating biological macromolecules like DNA, a known mechanism for many anticancer drugs.[11][12][13] This necessitates careful purification of the final cross-linked material for biomedical applications.
Comparative Analysis with Alternative Cross-Linking Agents
To contextualize the potential efficacy of this compound, it is compared with three widely used cross-linking agents with distinct chemistries and performance characteristics.
Glutaraldehyde
Glutaraldehyde is a highly efficient dialdehyde cross-linking agent that reacts primarily with amine groups to form Schiff bases, which can further react to form stable cross-links.[14][15]
-
Mechanism: The reaction of glutaraldehyde with proteins is complex and pH-dependent, involving the formation of imines (Schiff bases) with lysine residues.[16][17][18]
Caption: Simplified mechanism of glutaraldehyde cross-linking with amine groups.
-
Performance: Glutaraldehyde is known for its high cross-linking efficiency and the resulting materials often exhibit significant increases in mechanical strength and thermal stability.[19][20] However, a major drawback is its cytotoxicity, which can be a concern for biomedical applications.[20]
Toluene Diisocyanate (TDI)
Diisocyanates are a class of cross-linkers that react with hydroxyl and amine groups to form urethane and urea linkages, respectively.[13] TDI is a common example used in the synthesis of polyurethanes.
-
Mechanism: The isocyanate groups (-NCO) are highly reactive towards active hydrogen compounds like alcohols and amines.
Caption: Urethane linkage formation via diisocyanate cross-linking of polyols.
-
Performance: Diisocyanate cross-linking leads to polyurethanes with a wide range of tunable mechanical properties, from soft elastomers to rigid plastics, depending on the specific diisocyanate and polyol used.[5][21][22][23] The reaction is generally rapid and efficient. However, isocyanates are toxic and require careful handling.
Citric Acid
Citric acid is a natural, non-toxic cross-linking agent that can react with hydroxyl groups in polymers like polysaccharides to form ester linkages.[24]
-
Mechanism: The cross-linking reaction involves the esterification of the hydroxyl groups of the polymer with the carboxylic acid groups of citric acid, typically requiring heat.
Caption: Esterification mechanism of citric acid cross-linking with hydroxyl groups.
-
Performance: Citric acid is a biocompatible and environmentally friendly cross-linker. The resulting cross-linked materials often exhibit good swelling properties, making them suitable for applications like hydrogels.[25][26][27][28] However, the mechanical strength of citric acid-cross-linked materials is generally lower than those cross-linked with glutaraldehyde or diisocyanates.[17]
Performance Comparison Summary
The following table summarizes the key performance indicators for this compound (predicted) and the alternative cross-linking agents based on available data.
| Feature | This compound (Predicted) | Glutaraldehyde | Toluene Diisocyanate (TDI) | Citric Acid |
| Mechanism | SN2 Alkylation | Schiff Base Formation | Urethane/Urea Formation | Esterification |
| Target Groups | Amines, Thiols, Hydroxyls | Amines | Hydroxyls, Amines | Hydroxyls |
| Reaction Conditions | Moderate to high temp., +/- base | Room temp., neutral pH | Room temp. to moderate heat, often catalyzed | High temp. (e.g., 80°C) |
| Cross-linking Efficiency | Moderate to High | Very High | Very High | Moderate |
| Mechanical Strength | Moderate to High | High | Very High (Tunable) | Low to Moderate |
| Biocompatibility | Potentially Cytotoxic | Cytotoxic | Toxic Precursors | High |
| Stability of Linkage | Stable C-N, C-S, C-O bonds | Stable | Stable Urethane/Urea bonds | Ester bonds (hydrolyzable) |
Experimental Protocols
Hypothetical Protocol for Cross-Linking a Polyamine with this compound
This protocol is a generalized procedure based on known reactions of alkyl dihalides. Optimization would be required for specific polymers.
-
Dissolution: Dissolve the polyamine polymer in a suitable aprotic solvent (e.g., DMF, DMSO) to a concentration of 10% (w/v).
-
Addition of Cross-linker: While stirring, add this compound to the polymer solution. The molar ratio of dichloride to amine functional groups should be varied (e.g., 1:10, 1:5, 1:2) to determine the optimal cross-linking density.
-
Reaction: Heat the reaction mixture to 80-100°C and maintain for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Purification: After cooling, precipitate the cross-linked polymer by adding the reaction mixture to a non-solvent (e.g., ethanol or acetone).
-
Washing: Wash the precipitate extensively with the non-solvent to remove unreacted cross-linker and byproducts.
-
Drying: Dry the cross-linked polymer under vacuum at 40-50°C to a constant weight.
Protocol for Glutaraldehyde Cross-Linking of Gelatin
-
Preparation of Gelatin Solution: Prepare a 10% (w/v) gelatin solution in deionized water at 40°C.
-
Addition of Glutaraldehyde: Add a 25% aqueous solution of glutaraldehyde to the gelatin solution to achieve a final glutaraldehyde concentration of 0.5% (v/v).
-
Cross-linking: Stir the mixture for 4-6 hours at room temperature.
-
Casting: Cast the solution into a petri dish and allow it to dry at room temperature for 48 hours to form a film.
-
Washing: Wash the film with a glycine solution to quench unreacted aldehyde groups, followed by extensive washing with deionized water.
-
Drying: Dry the cross-linked gelatin film.
Characterization of Cross-Linked Polymers
The efficacy of the cross-linking reaction can be evaluated using the following techniques:
-
Swelling Ratio: To determine the extent of cross-linking. A lower swelling ratio generally indicates a higher cross-linking density.[25][26]
-
Gel Permeation Chromatography (GPC): To analyze the molecular weight distribution of the polymer before and after cross-linking. An increase in molecular weight and the appearance of a high molecular weight shoulder are indicative of cross-linking.[16][18][29][30]
-
Mechanical Testing: To measure tensile strength and Young's modulus of the cross-linked material.[20][21][22]
-
Spectroscopy (FTIR, NMR): To confirm the formation of new chemical bonds and to quantify the degree of cross-linking.[14][15]
Caption: General experimental workflow for polymer cross-linking and characterization.
Conclusion
This compound presents a theoretically viable option as a cross-linking agent due to its bifunctional alkylating nature. It is expected to form stable covalent cross-links with polymers containing nucleophilic groups. However, its efficacy relative to established agents like glutaraldehyde and diisocyanates in terms of reaction kinetics and the mechanical properties of the resulting materials is likely to be lower due to the moderate reactivity of alkyl chlorides. Furthermore, potential cytotoxicity is a significant consideration for biomedical applications, necessitating thorough purification and biocompatibility testing.
In contrast, glutaraldehyde and diisocyanates offer high efficiency and result in mechanically robust materials, but their toxicity is a major drawback. Citric acid stands out as a biocompatible and non-toxic alternative, although it generally yields materials with lower mechanical strength.
The choice of a cross-linking agent will ultimately depend on the specific requirements of the application, including the desired mechanical properties, biocompatibility, and processing conditions. While this compound may be a suitable candidate for applications where moderate cross-linking is sufficient and potential toxicity can be mitigated, further experimental validation is essential to fully elucidate its performance profile.
References
- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 2. pharmacy180.com [pharmacy180.com]
- 3. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 4. youtube.com [youtube.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. arts.units.it [arts.units.it]
- 7. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy | MDPI [mdpi.com]
- 13. DNA cross-linking and cytotoxicity of the alkylating cyanomorpholino derivative of doxorubicin in multidrug-resistant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real time quantification of the chemical cross-link density of a hydrogel by in situ UV-vis spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 16. fiveable.me [fiveable.me]
- 17. mdpi.com [mdpi.com]
- 18. Gel Permeation Chromatography Characterization of the Chain Length Distributions in Thiol-Acrylate Photopolymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. pubs.rsc.org [pubs.rsc.org]
- 23. Study on Mechanical Properties of Polyurethane Cross-Linked P(E-co-T)/PEG Blended Polyether Elastomer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Real time quantification of the chemical cross-link density of a hydrogel by in situ UV-vis spectroscopy - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Hydrogel and Effects of Crosslinking Agent on Cellulose-Based Hydrogels: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 29. youtube.com [youtube.com]
- 30. Gel permeation chromatography - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Elucidating Haloalkane Reactivity: A Computational Comparison of 1,4-Dichloro-2-methylbutane Reaction Mechanisms
This guide provides a comprehensive framework for the computational analysis of competing reaction mechanisms in bifunctional haloalkanes, using 1,4-dichloro-2-methylbutane as a case study. For researchers in synthetic chemistry and drug development, understanding the intricate balance between substitution and elimination pathways is paramount for predicting product distributions and designing selective transformations. Here, we move beyond theoretical textbook examples to outline a practical, in-silico experimental strategy that leverages the predictive power of modern computational chemistry to dissect this reactivity.
The subject molecule, this compound, presents a compelling challenge due to its two distinct electrophilic centers: a primary chloride (at C1) and a secondary chloride (at C4).[1][2] This structural asymmetry makes it an ideal candidate for exploring the nuanced competition between S(_N)1, S(_N)2, E1, and E2 pathways. While experimental approaches can identify products, they often struggle to characterize the transient, high-energy species that dictate the reaction's course. Computational analysis, particularly Density Functional Theory (DFT), allows us to map the entire potential energy surface, providing invaluable insights into transition states and reaction barriers that govern the ultimate outcome.[3][4]
Part 1: Devising the Computational Strategy
The Mechanistic Landscape: Substitution vs. Elimination
The reactivity of alkyl halides is governed by a well-established set of competing mechanisms. The choice of pathway is dictated by factors including the substitution of the carbon bearing the leaving group (primary, secondary, or tertiary), the nature of the nucleophile/base, and the solvent.[5][6]
-
Bimolecular Pathways (S(_N)2/E2): These are concerted, single-step reactions whose rates depend on both the substrate and the nucleophile/base. S(_N)2 reactions are favored by strong, sterically unhindered nucleophiles and are sensitive to steric bulk at the reaction center.[7] E2 reactions require a strong base to abstract a proton anti-periplanar to the leaving group.[6]
-
Unimolecular Pathways (S(_N)1/E1): These are two-step reactions that proceed through a carbocation intermediate. Their rate is dependent only on the substrate concentration. They are favored by polar protic solvents, weak nucleophiles/bases, and substrates that can form stable carbocations (tertiary > secondary).[8][9]
For this compound, the primary chloride is expected to be highly susceptible to S(_N)2 attack, while S(_N)1/E1 pathways are energetically prohibitive due to the instability of the corresponding primary carbocation.[5] Conversely, the secondary chloride can potentially undergo all four reactions, making it the focal point of mechanistic competition.[9]
References
- 1. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2R)-1,4-dichloro-2-methylbutane | C5H10Cl2 | CID 101658541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Using Computational Chemistry to Understand & Discover Chemical Reactions | American Academy of Arts and Sciences [amacad.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fbanks.info [fbanks.info]
- 7. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 8. m.youtube.com [m.youtube.com]
- 9. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
A Senior Application Scientist's Guide to the Characterization of Byproducts from 1,4-Dichloro-2-Methylbutane Reactions
For researchers, scientists, and drug development professionals, a comprehensive understanding of reaction byproducts is paramount for process optimization, impurity profiling, and ensuring the safety and efficacy of the final product. This guide provides an in-depth technical analysis of the common byproducts generated from reactions involving 1,4-dichloro-2-methylbutane. We will explore the mechanistic origins of these byproducts, present a comparative guide to their characterization using modern analytical techniques, and provide actionable experimental protocols.
Mechanistic Insights into Byproduct Formation
Reactions involving this compound are often designed to achieve selective functionalization at one or both of the chlorinated carbons. However, the inherent reactivity of this molecule, influenced by steric and electronic factors, frequently leads to a mixture of desired products and undesired byproducts. The principal competing reaction pathways are nucleophilic substitution and elimination (dehydrochlorination).
The Dueling Pathways: Substitution vs. Elimination
The reaction environment, particularly the nature of the nucleophile/base, solvent, and temperature, dictates the predominant reaction pathway.[1][2][3][4] Strong, sterically hindered bases tend to favor elimination, while strong, non-basic nucleophiles in polar aprotic solvents promote substitution.[1]
-
Nucleophilic Substitution (SN2): This pathway involves the displacement of a chloride ion by a nucleophile. Due to the steric hindrance around the C2 methyl group, the C1 and C4 positions exhibit different reactivities. The primary C4 chloride is more susceptible to SN2 attack than the secondary C1 chloride. This can lead to a mixture of mono- and di-substituted products.
-
Elimination (E2): This pathway involves the abstraction of a proton by a base, leading to the formation of a double bond and the expulsion of a chloride ion. The presence of multiple β-hydrogens allows for the formation of various isomeric alkene byproducts. Higher temperatures generally favor elimination over substitution.[2]
Common Byproduct Classes
Based on these competing pathways, we can anticipate several classes of byproducts:
-
Elimination Products (Chlorinated and Non-chlorinated Alkenes): Dehydrochlorination can occur to yield a variety of unsaturated byproducts. The use of a strong base can lead to the formation of monochlorinated butenes or, with further elimination, 2-methyl-1,3-butadiene (isoprene). The regioselectivity is governed by Zaitsev's rule (favoring the more substituted alkene) and Hofmann's rule (favoring the less substituted alkene, often with bulky bases).[3][5][6]
-
Intramolecular Cyclization Products (Substituted Tetrahydrofurans): Under certain conditions, particularly with nucleophiles capable of forming a five-membered ring, intramolecular cyclization can occur. For instance, hydrolysis could lead to the formation of a chlorohydrin intermediate, which can then cyclize to form a substituted tetrahydrofuran. The use of 1,4-dihalobutanes for the synthesis of 5-membered ring heterocycles is a well-established synthetic strategy.[7]
-
Isomeric Dichlorobutanes: The starting material itself may contain isomeric impurities, or reaction conditions could promote isomerization. A potential isomeric byproduct is 1,2-dichloro-2-methylbutane.[8]
Comparative Guide to Analytical Characterization Techniques
A multi-technique approach is essential for the unambiguous identification and quantification of byproducts in a complex reaction mixture. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary tools for this purpose.
| Technique | Strengths | Limitations | Ideal For |
| GC-MS | Excellent separation of volatile isomers.[9][10] High sensitivity and provides molecular weight and fragmentation data for structural elucidation.[11][12][13] | Requires volatile and thermally stable compounds. Isomers may have similar mass spectra, requiring good chromatographic separation for differentiation. | Separation and identification of isomeric byproducts, quantification of known impurities. |
| ¹H NMR | Provides detailed information about the chemical environment of protons, including connectivity and stereochemistry.[14][15] Rapid and non-destructive. | Can have overlapping signals in complex mixtures, making interpretation challenging. May require higher field strengths for resolution. | Structural elucidation of major byproducts, determining isomeric ratios. |
| ¹³C NMR | Provides information on the carbon skeleton of molecules.[14][15] Less signal overlap compared to ¹H NMR. | Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples. | Confirming carbon frameworks and identifying isomeric structures. |
Experimental Protocols
The following are detailed, step-by-step methodologies for the characterization of byproducts from this compound reactions.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol is designed for the separation and identification of dichlorobutane isomers and related byproducts.
Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector and coupled to a Mass Spectrometer (MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for separation based on boiling points.[11]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Solvent Delay: 3 minutes.
-
Sample Preparation:
-
Quench the reaction mixture appropriately.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and dilute the sample to an appropriate concentration (e.g., 1 mg/mL) with the extraction solvent.
-
If necessary, prepare a series of standards of known byproducts for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
This protocol provides a general framework for the structural elucidation of byproducts using NMR.
Instrumentation and Conditions:
-
NMR Spectrometer: A high-resolution NMR spectrometer (400 MHz or higher is recommended for better resolution of complex mixtures).
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar analytes.[14]
Sample Preparation:
-
Isolate a sufficient quantity of the byproduct of interest through preparative chromatography (e.g., flash column chromatography or preparative HPLC).
-
Dissolve 5-10 mg of the purified byproduct in approximately 0.6 mL of deuterated solvent.
-
Filter the solution into a clean NMR tube.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR.
-
2D NMR (COSY, HSQC, HMBC): For complex structures, 2D NMR experiments are invaluable for establishing connectivity between protons and carbons.
Data Interpretation:
-
Analyze chemical shifts, coupling constants, and integration to propose a structure.
-
Compare the obtained spectra with literature data for known compounds. For example, spectral data for potential byproducts like 3-methyl-3-buten-1-ol are available in public databases.[16][17][18][19]
Conclusion
The characterization of byproducts from this compound reactions is a critical aspect of process development and quality control. A thorough understanding of the underlying reaction mechanisms, coupled with the strategic application of powerful analytical techniques like GC-MS and NMR spectroscopy, enables the comprehensive identification and quantification of these impurities. The protocols and insights provided in this guide serve as a valuable resource for scientists and researchers in their efforts to optimize chemical processes and ensure the purity of their target molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. youtube.com [youtube.com]
- 5. Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. 1,4-Dichlorobutane - Wikipedia [en.wikipedia.org]
- 8. 1,4-Dichloro-2-butyne(821-10-3) 13C NMR [m.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. vurup.sk [vurup.sk]
- 11. epa.gov [epa.gov]
- 12. cromlab-instruments.es [cromlab-instruments.es]
- 13. [Determination of butane in respiratory gases by means of GC/MS and GC/MS-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 1H NMR spectrum of 3-methylbutan-1-ol (3-methyl-1-butanol), 13C NMR spectra of 3-methylbutan-1-ol (3-methyl-1-butanol), chemical shifts spectra of 3-methylbutan-1-ol (3-methyl-1-butanol) doc brown's advanced level organic chemistry revision notes [docbrown.info]
- 15. data.epo.org [data.epo.org]
- 16. 3-Methyl-3-buten-1-ol | C5H10O | CID 12988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 3-METHYL-3-BUTEN-1-OL(763-32-6) 1H NMR [m.chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. 3-Buten-1-ol, 3-methyl- [webbook.nist.gov]
A Senior Application Scientist's Guide to the Isomeric Purity Assessment of 1,4-Dichloro-2-methylbutane
Introduction: The Critical Role of Isomeric Purity in Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the starting materials' purity is not merely a quality metric; it is the foundation of a product's safety, efficacy, and reproducibility. 1,4-dichloro-2-methylbutane is a versatile alkylating agent and a key building block in the synthesis of more complex molecules.[1][2][3] Its structure, featuring two chlorine atoms at different positions and a chiral center at the C2 carbon, gives rise to the potential for both structural isomers and stereoisomers (enantiomers).[4] The presence of even minor amounts of an undesired isomer can lead to significant downstream consequences, including altered pharmacological activity, increased toxicity, or complications in regulatory approval.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the isomeric purity of this compound samples: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore the causality behind methodological choices, present validated experimental protocols, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate strategy for their needs.
Gas Chromatography (GC): The Gold Standard for Separation
Gas Chromatography is a powerful technique that separates volatile compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a column.[5] For closely related isomers of a compound like this compound, which often have similar boiling points, the choice of the GC column and detector is paramount for achieving baseline resolution and accurate quantification.
The Causality of Column and Detector Selection
The primary challenge in analyzing this compound is separating it from its potential structural isomers (e.g., 1,3-dichloro-2-methylbutane, 2,3-dichloro-2-methylbutane) and, if required, its enantiomer ((R)-1,4-dichloro-2-methylbutane vs. (S)-1,4-dichloro-2-methylbutane).
-
For Structural Isomers: Separation is typically achieved based on subtle differences in boiling points and polarity. A mid-polarity column, such as one containing a cyanopropylphenyl stationary phase, often provides the necessary selectivity to resolve these isomers.[6]
-
For Enantiomers (Chiral Separation): Enantiomers have identical physical properties in a non-chiral environment and thus will not be separated on standard GC columns. A specialized chiral stationary phase is required. These phases create transient diastereomeric complexes with the enantiomers, leading to different retention times.
-
Detector Choice: While a Flame Ionization Detector (FID) is a robust universal detector for organic compounds, an Electron Capture Detector (ECD) offers significantly higher sensitivity for halogenated molecules like dichlorobutanes. For unambiguous identification of impurities, a Mass Spectrometer (MS) is the detector of choice, providing structural information for each separated peak. A Halogen Specific Detector (XSD) is another excellent option that is highly selective for chlorinated compounds and simpler to operate than an ECD.[7]
Comparative Performance of GC Setups
| Parameter | Setup 1: Mid-Polar Column (e.g., DB-624) with FID/ECD | Setup 2: Chiral Column with FID/MS | Setup 3: Non-Polar Column (e.g., DB-1) with MS |
| Primary Application | Quantification of structural isomers. | Quantification of enantiomeric excess (%ee). | General purity screening, identification of unknown impurities. |
| Selectivity | High for positional isomers. | High for enantiomers. | Moderate, based primarily on boiling point differences. |
| Sensitivity (LOQ) | Excellent with ECD (<1 µg/L possible).[6] Good with FID. | Good with FID. Excellent with MS in SIM mode. | Good with FID. Excellent with MS. |
| Confidence in ID | Based on retention time matching with standards. | High, based on retention time. Definitive with MS. | Definitive with MS library matching. |
Experimental Protocol: GC-FID/ECD for Structural Isomer Purity
This protocol is designed as a self-validating system for the routine quality control of this compound, ensuring specificity, precision, and accuracy.[8][9]
1. Sample Preparation: a. Prepare a stock solution of the this compound sample at 1000 µg/mL in a suitable solvent (e.g., hexane or ethyl acetate). b. Create a calibration curve by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. c. If available, prepare a resolution test mix containing known potential isomers to verify column performance.
2. Instrumentation & Conditions:
- Gas Chromatograph: Agilent 8860 GC or equivalent.[6]
- Column: Agilent J&W DB-Select 624 UI (or similar 6% cyanopropylphenyl - 94% dimethylpolysiloxane phase), 30 m x 0.25 mm ID, 1.4 µm film thickness.
- Carrier Gas: Helium or Hydrogen at a constant flow of 1.5 mL/min.[10]
- Injector: Split/Splitless, 250°C, Split ratio 50:1.
- Injection Volume: 1 µL.
- Oven Program:
- Initial Temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 180°C.
- Hold: 5 minutes.
- Detector: ECD at 300°C (Makeup gas: Nitrogen) or FID at 280°C.
3. System Suitability Test (SST): a. Before sample analysis, inject the resolution test mix. b. The resolution between this compound and its closest eluting isomer must be ≥ 1.7.[8] c. Inject the mid-point calibration standard six times. The relative standard deviation (RSD) of the peak area should be < 5%.[8]
4. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the isomeric purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100 c. Quantify specific impurities using the calibration curve if required.
GC Analysis Workflow Diagram
References
- 1. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. (2S)-1,4-dichloro-2-methylbutane | C5H10Cl2 | CID 101658540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. ysi.com [ysi.com]
- 8. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 9. wjarr.com [wjarr.com]
- 10. peakscientific.com [peakscientific.com]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1,4-Dichloro-2-methylbutane
The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,4-dichloro-2-methylbutane, a chlorinated hydrocarbon. Adherence to these procedures is critical for researchers, scientists, and drug development professionals to mitigate risks and comply with regulatory standards. The causality behind each step is explained to foster a deeper understanding of the safety principles involved.
Hazard Profile and Immediate Safety Precautions
This compound (C₅H₁₀Cl₂) is a chlorinated hydrocarbon.[1][2][3] While specific toxicity data for this compound is not extensively documented, its structural class suggests that it should be handled with care. Compounds in this family are often volatile and can pose health and environmental risks.[1] Based on data for analogous chlorinated compounds, it is prudent to treat this compound as a flammable liquid that may cause skin and eye irritation.[4][5]
Immediate Actions Before Handling:
-
Consult the Safety Data Sheet (SDS): Always review the most current SDS for the specific chemical you are using.[1][6]
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, safety goggles with side shields, and appropriate chemical-resistant gloves.
-
Ventilation: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below. This data is essential for understanding its behavior and potential hazards.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀Cl₂ | [2][3][8] |
| Molecular Weight | 141.04 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | ~149.6 °C (estimate) | [3] |
| Density | ~1.10 g/cm³ | [3] |
| LogP (Octanol/Water Partition Coefficient) | ~2.49 | [3][9] |
This table summarizes key data points; always refer to a specific product's SDS for the most accurate information.
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is to classify and segregate it as halogenated organic waste .[10][11][12] Mixing it with other waste streams, particularly non-halogenated organic waste, can create more complex and costly disposal challenges and may violate regulatory requirements.[7]
Step 1: Waste Segregation
Proper segregation is the most critical step in a compliant waste management program.
-
Identify as Halogenated Waste: this compound contains chlorine, classifying it as a halogenated organic compound.[10][11]
-
Use a Designated Waste Container: All waste containing this compound must be collected in a designated, properly labeled container specifically for halogenated organic waste.[7][12][13]
-
Check for Compatibility: Ensure the waste container is made of a material compatible with chlorinated hydrocarbons. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, tight-fitting lid.[13]
-
Avoid Mixing Incompatible Wastes: Never mix halogenated organic waste with the following:
Step 2: Container Labeling
Accurate and thorough labeling is a legal requirement and essential for safety.
-
Label Before Use: The waste container must be labeled before any waste is added.[12]
-
Content Declaration: The label must clearly state "Hazardous Waste" and "Halogenated Organic Waste."[12][13]
-
List all Constituents: All chemical constituents of the waste mixture must be listed by their full chemical names (no abbreviations or formulas).[10][12] Include the approximate concentration or volume of each component.[10]
-
Hazard Identification: Indicate the relevant hazards (e.g., Flammable, Irritant).
Step 3: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Secure Containment: Keep the waste container tightly closed at all times, except when actively adding waste.[12][13] This prevents the release of volatile organic compounds (VOCs).
-
Location: Store the sealed and labeled waste container in your lab's designated SAA. This area must be under the control of laboratory personnel.[13]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from spreading.[13]
-
Ignition Sources: Keep the waste container away from all sources of ignition, including heat, sparks, and open flames.[5][7]
Step 4: Final Disposal
The final disposal of this compound waste must be handled by trained professionals.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection of the waste container.
-
Do Not Dispose Down the Drain: Under no circumstances should halogenated organic compounds be poured down the drain.[14] This is illegal and harmful to the environment.
-
Incineration: Halogenated organic wastes are typically disposed of via high-temperature incineration by a licensed hazardous waste facility.[10]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
If the substance is flammable, extinguish all nearby ignition sources.
-
Wearing appropriate PPE, contain the spill with a chemical absorbent material suitable for organic solvents (e.g., vermiculite, sand, or commercial sorbent pads).[5][14]
-
Collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as halogenated waste.[4][5]
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Workflow for Proper Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By implementing this structured and scientifically grounded disposal plan, laboratories can ensure the safety of their personnel, protect the environment, and maintain full regulatory compliance.
References
- 1. CAS 623-34-7: this compound | CymitQuimica [cymitquimica.com]
- 2. Butane, 1,4-dichloro-2-methyl- [webbook.nist.gov]
- 3. lookchem.com [lookchem.com]
- 4. fishersci.com [fishersci.com]
- 5. ltcc-keenan.safecollegessds.com [ltcc-keenan.safecollegessds.com]
- 6. echemi.com [echemi.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Butane, 1,4-dichloro-2-methyl- (CAS 623-34-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 10. bucknell.edu [bucknell.edu]
- 11. uakron.edu [uakron.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. nswai.org [nswai.org]
- 14. agilent.com [agilent.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Dichloro-2-methylbutane
Introduction
As researchers and scientists in the field of drug development, our work necessitates the handling of a diverse array of chemical compounds. Among these are halogenated hydrocarbons, a class of molecules that, while synthetically useful, demand our utmost respect and caution. This guide provides an in-depth, procedural framework for the safe handling of 1,4-Dichloro-2-methylbutane (CAS No. 623-34-7), with a specific focus on the selection and use of Personal Protective Equipment (PPE).
While comprehensive safety data for this compound is not widely available, established principles of chemical safety and data from structurally analogous compounds, such as other chlorinated alkanes, allow us to construct a robust safety protocol.[1][2] This document is built on the foundational principle that a thorough understanding of the potential hazards informs every aspect of safe laboratory practice, from engineering controls to the last line of defense: our PPE.
Part 1: Hazard Assessment and Risk Mitigation
Before any handling of this compound, a thorough risk assessment is mandatory. The primary hazards associated with similar short-chain chlorinated hydrocarbons serve as our primary guide.[3]
Known and Inferred Hazards:
Based on data from analogous compounds like 2-Chloro-2-methylbutane, the anticipated hazards are summarized below.[4][5]
| Hazard Category | Classification | Rationale and Recommended Actions |
| Flammability | Likely a Flammable Liquid (Category 2 or 3) | Structurally similar compounds are highly flammable.[4][6] All work must be conducted away from ignition sources (open flames, hot plates, spark-producing equipment). Use non-sparking tools and ensure proper grounding of containers to prevent static discharge.[7] |
| Skin Corrosion/Irritation | Causes Skin Irritation (Category 2) | Chlorinated solvents can defat the skin, leading to irritation and dermatitis.[4] Prolonged contact must be avoided through the use of appropriate gloves and a lab coat.[7] |
| Eye Damage/Irritation | Causes Serious Eye Irritation (Category 2A) | Vapors and splashes can cause significant eye irritation.[5] Chemical splash goggles are mandatory at all times.[8] |
| Respiratory Toxicity | May Cause Respiratory Irritation | Inhalation of vapors can irritate the respiratory tract.[4] All handling of volatile liquids must occur within a certified chemical fume hood to minimize inhalation exposure.[2][9] |
| Acute Toxicity | Potential for Harm if Ingested or Inhaled | While specific data is lacking, ingestion or high-concentration inhalation could lead to systemic effects like headache, dizziness, and nausea.[10][11] |
The Hierarchy of Controls: Beyond PPE
PPE is the final barrier between you and a chemical hazard. Its effectiveness is predicated on the implementation of more robust control measures.
-
Elimination/Substitution: Where possible, consider if a less hazardous chemical can be used.
-
Engineering Controls: This is the most critical step for safe handling.
-
Administrative Controls:
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this chemical.
-
Labeling: Ensure all containers are clearly labeled with the chemical name and associated hazards.[11]
-
Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before beginning work.[3]
-
Part 2: Personal Protective Equipment (PPE) Protocol
The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following protocol provides a step-by-step guide for selection and use.
Eye and Face Protection
Due to the risk of serious eye irritation from splashes, standard safety glasses are insufficient.
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling this compound.[8][11]
-
Enhanced Protection: When handling larger quantities (>500 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles.[8]
Skin and Body Protection
-
Gloves (Hand Protection): The choice of glove material is critical, as no single glove offers universal protection.
-
Causality: Chlorinated hydrocarbons can readily permeate common laboratory gloves like latex and, to a lesser extent, nitrile. For incidental contact (e.g., small splashes), a double layer of nitrile gloves may be acceptable, but they should be changed immediately upon any known contact.
-
Recommended for Extended Use: For prolonged handling or immersion, more resistant materials are required. Consult the glove manufacturer's chemical resistance guides. Materials such as Viton® or Barrier® (laminate film) are often recommended for chlorinated solvents.[11]
-
Protocol: Always inspect gloves for tears or pinholes before use.[9] After handling is complete, wash the exterior of the gloves before removal, and wash hands thoroughly with soap and water.[7]
-
-
Laboratory Coat:
-
A flame-retardant lab coat is recommended.[11] It should have a buttoned or snap-front closure and be long-sleeved.
-
Ensure the lab coat is kept clean and is laundered professionally; do not take it home.
-
For tasks with a high splash potential, consider a chemically resistant apron worn over the lab coat.
-
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn in the laboratory.[9] Do not wear sandals or perforated shoes.
Respiratory Protection
Under normal operating conditions within a certified chemical fume hood, respiratory protection should not be necessary. However, it is required in specific situations:
-
When to Use:
-
In the event of a large spill outside of a fume hood.
-
If engineering controls fail or are not available.
-
-
Respirator Type: A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is required.[14][15][16]
-
Important: Personnel must be medically cleared, trained, and fit-tested before using a respirator, in accordance with OSHA regulations (29 CFR 1910.134).
Part 3: Operational and Disposal Plans
Procedural Workflow for PPE
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
Step-by-Step Donning and Doffing Procedure
-
Donning (Putting On):
-
Put on a lab coat and fasten it completely.
-
Put on chemical splash goggles.
-
Put on the first pair of gloves.
-
If double-gloving, put on the second pair, ensuring the cuff of the outer glove goes over the cuff of the lab coat sleeve.
-
-
Doffing (Taking Off) to Prevent Contamination:
-
Remove the outer pair of gloves (if used) without touching the outside with your bare skin.
-
Remove the lab coat by rolling it down from the shoulders, keeping the contaminated exterior folded inward.
-
Remove chemical splash goggles.
-
Remove the inner pair of gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal of Contaminated PPE
All disposable PPE that has been contaminated with this compound must be treated as hazardous waste.[11]
-
Gloves and Wipes: Place immediately into a designated hazardous waste container that is clearly labeled.[12]
-
Lab Coats: If a disposable lab coat is grossly contaminated, it should be disposed of as hazardous waste. Non-disposable lab coats must be professionally decontaminated.
-
Waste Segregation: Do not mix halogenated waste with non-halogenated waste streams, as this can significantly increase disposal costs and complexity.[12]
Conclusion
The safe handling of this compound is predicated on a culture of safety that prioritizes risk assessment, the use of engineering controls, and the diligent, informed use of personal protective equipment. By understanding the rationale behind each piece of PPE and adhering to the procedural guidelines outlined in this document, researchers can effectively mitigate the risks associated with this and other chlorinated hydrocarbons, ensuring a safe and productive laboratory environment.
References
- 1. This compound | C5H10Cl2 | CID 543860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Using solvents safely in the lab | Lab Manager [labmanager.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
- 14. nipissingu.ca [nipissingu.ca]
- 15. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. nrc.gov [nrc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
